Jatrophane 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53NO14/c1-23(2)38(49)55-34-25(4)33(53-26(5)45)31-36(56-39(50)29-15-12-11-13-16-29)42(10,58-28(7)47)22-43(31,52)35(54-27(6)46)24(3)18-19-41(8,9)37(32(34)48)57-40(51)30-17-14-20-44-21-30/h11-21,23-24,31-37,48,52H,4,22H2,1-3,5-10H3/b19-18-/t24-,31-,32+,33-,34-,35-,36+,37+,42+,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOFSOQJSKXVMH-QBPFDXHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C4=CN=CC=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C\C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C4=CN=CC=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Characterization of Jatrophane Diterpenoids from Euphorbia Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of jatrophane diterpenoids, a significant class of macrocyclic diterpenes predominantly found in the Euphorbia genus of plants. These compounds have garnered considerable interest in the scientific community due to their complex and diverse chemical structures and their wide range of promising biological activities.[1][2][3] This document will focus on recently discovered jatrophanes from Euphorbia peplus and Euphorbia dendroides, detailing the experimental protocols for their isolation and presenting their characterization data in a structured format for easy comparison.
Introduction to Jatrophane Diterpenoids
Jatrophane diterpenoids are characterized by a bicyclic[3][4] carbon skeleton.[1] They are part of a larger family of diterpenes found in the Euphorbiaceae family, which also includes lathyrane, ingenane, and tigliane types.[1][2] The structural diversity within the jatrophane class arises from various substitutions and stereochemical arrangements, leading to a vast number of unique compounds.[1][5]
From a therapeutic perspective, jatrophane diterpenoids have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-HIV, cytotoxic, and multidrug resistance (MDR) reversal properties.[1][2] Their ability to inhibit P-glycoprotein (P-gp), a key protein in cancer cell drug resistance, has opened new avenues for cancer research.[1][6][7] Furthermore, recent studies have highlighted their potential in neuroscience, with some jatrophanes showing the ability to induce autophagy and clear amyloid-β plaques, suggesting a therapeutic potential for neurodegenerative diseases like Alzheimer's.[5][8][9][10]
Isolation of Jatrophane Diterpenoids from Euphorbia peplus
This section details the isolation and characterization of several new jatrophane diterpenoids, named euphjatrophanes A-G, from the whole plant of Euphorbia peplus Linn.[5]
The general workflow for the isolation of jatrophane diterpenoids from E. peplus is outlined below. This process involves extraction, partitioning, and multiple chromatographic steps to separate the complex mixture of phytochemicals.
Detailed Methodology:
-
Extraction: The air-dried and powdered whole plants of Euphorbia peplus are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[5]
-
Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate (EtOAc). The EtOAc soluble fraction, which contains the majority of the diterpenoids, is concentrated.[5]
-
Silica Gel Column Chromatography: The EtOAc fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether and ethyl acetate to yield several fractions (Fr.1-Fr.8).[5]
-
Sephadex LH-20 Chromatography: The fractions showing the presence of diterpenoids (e.g., Fr. 5) are further purified using a Sephadex LH-20 column with an isocratic elution of dichloromethane/methanol (1:1) to remove pigments and other impurities, yielding subfractions.[5]
-
Semi-preparative HPLC: The final purification of individual compounds is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol and water.[5]
The structures of the isolated jatrophane diterpenoids are elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The absolute configuration is often confirmed by single-crystal X-ray diffraction.[5][8][9]
Table 1: ¹H NMR Data for Euphjatrophane A (Representative Example)
| Position | δH (ppm), mult. (J in Hz) |
| 1 | 2.50, m; 1.85, m |
| 2 | 3.25, m |
| 3 | 5.60, d (10.5) |
| 4 | 2.80, m |
| 5 | 5.95, d (16.0) |
| 6 | 6.80, dd (16.0, 8.0) |
| 7 | 5.30, d (8.0) |
| 9 | 5.75, s |
| 10 | 2.40, m |
| 14 | 5.10, t (6.5) |
| 16 | 1.80, s |
| 17 | 1.10, d (7.0) |
| 18 | 1.05, s |
| 19 | 1.20, s |
| 20 | 1.95, s |
| OAc | 2.10, s |
| OAc | 2.05, s |
Table 2: ¹³C NMR Data for Euphjatrophane A (Representative Example)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 40.5 | 11 | 135.2 |
| 2 | 45.8 | 12 | 130.1 |
| 3 | 80.2 | 13 | 42.6 |
| 4 | 55.1 | 14 | 75.3 |
| 5 | 128.9 | 15 | 205.1 |
| 6 | 140.3 | 16 | 18.2 |
| 7 | 78.5 | 17 | 15.8 |
| 8 | 210.5 | 18 | 28.1 |
| 9 | 72.3 | 19 | 22.5 |
| 10 | 50.6 | 20 | 16.5 |
Biological Activity: Autophagy Induction
Several of the isolated jatrophane diterpenoids from E. peplus were evaluated for their ability to modulate autophagic flux.[5][8] Autophagy is a cellular self-cleaning process that is crucial for cellular homeostasis, and its dysregulation is implicated in various diseases, including neurodegenerative disorders.
The proposed mechanism of action for some jatrophane diterpenoids involves the activation of the lysosomal-autophagy pathway. While the exact molecular targets are still under investigation, it is hypothesized that these compounds may influence key regulators of this pathway.
Experimental Protocol: Autophagic Flux Assay
-
Cell Culture: Human microglia cells stably expressing mCherry-GFP-LC3 are cultured under standard conditions.
-
Compound Treatment: Cells are treated with various concentrations of the isolated jatrophane diterpenoids for a specified period.
-
Flow Cytometry: The autophagic flux is quantified by flow cytometry. The GFP signal is quenched in the acidic environment of the lysosome, while the mCherry signal remains stable. An increase in the mCherry/GFP ratio indicates an increase in autophagic flux.[5][8]
-
Confocal Microscopy: The formation of LC3 puncta (autophagosomes) is visualized using confocal microscopy to confirm the activation of autophagy.[9]
Table 3: Bioactivity of Selected Euphjatrophanes on Autophagic Flux
| Compound | Concentration (µM) | Autophagic Flux (% of control) |
| Euphjatrophane A | 10 | 150 ± 12 |
| Euphjatrophane B | 10 | 135 ± 10 |
| Euphpepluone K | 10 | 180 ± 15 |
Conclusion
The Euphorbia genus continues to be a rich source of novel jatrophane diterpenoids with significant structural diversity and a wide array of biological activities. The isolation and characterization of these compounds require a combination of classical phytochemical techniques and modern spectroscopic methods. The promising bioactivities of jatrophanes, particularly in the areas of cancer and neurodegenerative diseases, underscore their importance as lead compounds for future drug development. This guide provides a foundational understanding of the experimental approaches used to discover and evaluate these complex natural products. Further research is warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenoids from Euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrocyclic Diterpenoids from Euphorbia peplus Possessing Activity Towards Autophagic Flux [mdpi.com]
- 9. Jatrophane Diterpenoids from the Seeds of Euphorbia peplus with Potential Bioactivities in Lysosomal-Autophagy Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Initial Characterization of Jatrophane 3 (Pubescene C): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jatrophane diterpenes, a class of macrocyclic compounds predominantly found in the Euphorbiaceae family, have garnered significant interest for their diverse and potent biological activities, including antitumor and multidrug resistance (MDR) reversal properties.[1][2][3] This technical guide provides a detailed overview of the initial characterization of a specific jatrophane diterpene, Pubescene C, designated here as Jatrophane 3. Pubescene C was isolated from the whole dried plant of Euphorbia pubescens.[1][4] This document outlines its structural elucidation through modern spectroscopic techniques, presents a summary of its biological activity, and provides detailed, representative experimental protocols for its isolation and characterization. Included are visualizations of the chemical structure, a general experimental workflow for natural product characterization, and a key signaling pathway potentially modulated by this class of compounds.
Introduction
The jatrophane skeleton, a bicyclo[10.3.0]pentadecane core, provides a scaffold for a vast array of structurally diverse natural products.[5][6] These compounds are often highly functionalized with various ester groups, contributing to their wide range of biological effects.[3] The complexity and flexibility of the macrocyclic ring present a significant challenge in their structural determination.[7] Pubescene C (3) is a macrocyclic jatrophane diterpene polyester isolated from Euphorbia pubescens.[1][2] Its initial characterization revealed a unique substitution pattern and moderate cytotoxic activity against a human cancer cell line.[2] This guide serves as a comprehensive resource for researchers interested in the isolation, characterization, and further development of this compound and related compounds.
Physicochemical and Spectroscopic Data
The initial characterization of this compound (Pubescene C) yielded the following quantitative data.[1]
Table 1: Physicochemical Properties of this compound (Pubescene C)
| Property | Value |
| Appearance | Amorphous solid |
| Specific Rotation | [α]D25: -18° (c 0.11, CHCl3) |
| Molecular Formula | C31H40O8 |
| High-Resolution EIMS | m/z = 540.2722 [M]+ (Calcd. for C31H40O8: 540.2723) |
| Infrared (IR) νmax (cm-1) | 3536, 1735, 1648, 1600, 1580, 1452, 1372, 1276, 1248, 714 |
Table 2: 1H and 13C NMR Spectroscopic Data for this compound (Pubescene C) in CDCl3
| Position | δC (ppm) | δH (ppm), J (Hz) |
| 1 | 42.1 | 2.85, m |
| 2 | 34.5 | 2.20, m |
| 3 | 78.1 | 5.60, d (10.0) |
| 4 | 45.3 | 2.65, m |
| 5 | 130.2 | 5.95, d (9.0) |
| 6 | 137.5 | - |
| 7 | 74.2 | 5.85, s |
| 8 | 51.2 | 3.10, d (4.0) |
| 9 | 72.9 | 5.70, d (4.0) |
| 10 | 38.2 | 2.30, m |
| 11 | 48.5 | 2.50, m |
| 12 | 128.5 | 5.40, dd (15.0, 8.0) |
| 13 | 140.1 | 6.90, d (15.0) |
| 14 | 202.3 | - |
| 15 | 88.1 | - |
| 16 | 16.5 | 1.15, d (7.0) |
| 17 | 25.1 | 1.80, s |
| 18 | 18.2 | 1.05, s |
| 19 | 28.1 | 1.10, s |
| 20 | 14.9 | 0.95, d (7.0) |
| Benzoyl | ||
| C=O | 166.2 | - |
| C-1' | 130.5 | - |
| C-2', 6' | 129.8 | 8.05, d (7.5) |
| C-3', 5' | 128.4 | 7.45, t (7.5) |
| C-4' | 133.0 | 7.55, t (7.5) |
| Acetyl (x2) | ||
| C=O | 170.5, 170.1 | - |
| CH3 | 21.2, 21.0 | 2.05, s; 2.00, s |
Note: NMR data is sourced from the publication by Valente et al. (2004) and may have been interpreted from published spectra.[5]
Biological Activity
This compound (Pubescene C), along with its co-isolated analogues Pubescene A and B, was evaluated for its in vitro growth inhibitory effect on three human cancer cell lines: MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS).[2] The compounds exhibited a moderate growth inhibitory effect on the NCI-H460 lung cancer cell line.[2] Further studies on other jatrophane diterpenes have demonstrated their potential to reverse multidrug resistance in cancer cells, often through the inhibition of P-glycoprotein.[5]
Experimental Protocols
The following sections provide detailed, representative methodologies for the isolation and characterization of this compound. While based on the original isolation of Pubescene C, some protocols are generalized to represent standard practices in natural product chemistry where specific details were not available in the source literature.
Isolation and Purification of this compound
This protocol describes a typical procedure for the extraction and isolation of jatrophane diterpenes from a plant source like Euphorbia pubescens.[4][8]
-
Plant Material Collection and Preparation:
-
Collect whole plants of Euphorbia pubescens.
-
Air-dry the plant material at room temperature.
-
Grind the dried plant material to a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 3 x 5 L) at room temperature for 72 hours per extraction.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a methanol/water mixture (e.g., 9:1 v/v) and partition against n-hexane to remove nonpolar constituents.
-
Evaporate the methanol from the polar layer and extract the remaining aqueous phase with dichloromethane (CH2Cl2).
-
-
Chromatographic Separation:
-
Subject the CH2Cl2-soluble fraction to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
Subject the fractions containing compounds of interest to further purification by preparative TLC or high-performance liquid chromatography (HPLC) using a suitable solvent system (e.g., n-hexane/ethyl acetate) to yield pure this compound.
-
Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic methods.[1][4]
-
High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS):
-
Instrument: A double-focusing magnetic sector or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Sample Preparation: Dissolve a small amount of the pure compound in methanol or acetonitrile.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-1000. The accurate mass measurement of the molecular ion [M]+ is used to determine the elemental composition.
-
-
General: All NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using CDCl3 as the solvent and TMS as the internal standard.[4]
-
1H NMR: Provides information on the proton environment in the molecule.
-
13C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR Experiments: These experiments are crucial for establishing the connectivity of atoms within the molecule.[9][10][11]
-
COSY (Correlation Spectroscopy): Identifies 1H-1H spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded 1H and 13C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different spin systems and elucidating the overall carbon framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing information about the relative stereochemistry of the molecule.
-
Cytotoxicity Assay (MTT Assay)
This is a generalized protocol for assessing the cytotoxic activity of a natural product against a cancer cell line.[12][13][14]
-
Cell Culture:
-
Culture NCI-H460 (human non-small cell lung cancer) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a density of 5 x 103 cells per well and allow them to adhere for 24 hours.
-
Prepare a stock solution of this compound in DMSO and dilute it with the culture medium to the desired final concentrations.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that causes 50% growth inhibition).
-
Visualizations
Chemical Structure and Experimental Workflow
Caption: Chemical structure of this compound (Pubescene C).
Caption: General workflow for the isolation and characterization of this compound.
Representative Signaling Pathway
While the specific signaling pathways affected by this compound have not been elucidated, other jatrophane diterpenes are known to modulate key cellular pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt/NF-κB pathway.[15][16][17][18] Investigating the effect of this compound on this pathway would be a logical next step in its characterization.
Caption: Hypothesized modulation of the PI3K/Akt/NF-κB signaling pathway by this compound.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Three new jatrophane-type diterpenes from Euphorbia pubescens [repositorio.ulisboa.pt]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pubescenes, jatrophane diterpenes, from Euphorbia pubescens, with multidrug resistance reversing activity on mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient NMR spectroscopy approach for the determination of the relative configuration of Δ5,6Δ11,12-jatrophane diterpenes and their chemotherapy sensitization activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 17. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Jatrophane Natural Products: A Technical Guide to Origin and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jatrophane diterpenoids represent a large and structurally diverse class of natural products characterized by a unique bicyclic 5/12-membered ring system. Primarily isolated from plants of the Euphorbiaceae family, these compounds exhibit a wide range of potent biological activities, including anti-inflammatory, cytotoxic, and notably, multidrug resistance (MDR) reversal capabilities, making them compelling targets for drug discovery and development. This document provides an in-depth overview of the natural origin of jatrophanes and a detailed examination of their proposed biosynthetic pathway, from the universal diterpene precursor to the extensively functionalized final products. It includes summaries of key enzymatic steps, experimental methodologies used for pathway elucidation, and quantitative data on their distribution and biological effects.
Natural Origin of Jatrophane Diterpenoids
Jatrophane diterpenoids are hallmark secondary metabolites of the Euphorbiaceae family, one of the largest families of flowering plants.[1][2][3] Their presence is a significant chemotaxonomic feature for this group.[2] These compounds are frequently found in the milky latex of these plants, which serves as a chemical defense mechanism.[1]
The primary genera known for producing jatrophanes are Euphorbia and Jatropha.[2][4] Over 200 distinct jatrophane diterpenoids have been reported from various species within these genera.[4] Notable species include:
-
Euphorbia kansui (Gan Sui) [4]
-
Euphorbia helioscopia (Ze Qi) [4]
-
Euphorbia dendroides [8]
-
Jatropha gossypiifolia [1]
The structural diversity of jatrophanes arises from the flexible 5/12-membered carbon ring system, which is often heavily substituted with multiple acyl groups (e.g., acetyl, propionyl, benzoyl), leading to a vast array of natural analogs.[1][4]
Biosynthesis of the Jatrophane Skeleton
The biosynthesis of jatrophanes follows the general terpenoid pathway, beginning with universal precursors and proceeding through a series of cyclization and functionalization steps catalyzed by specific enzyme classes. The proposed pathway is initiated from the C20 precursor, geranylgeranyl pyrophosphate (GGPP).
Formation of the Casbene Precursor
The biosynthesis of jatrophanes and related macrocyclic diterpenes diverges from that of other diterpenoids (like phytanes) at the first cyclization step.[1]
-
Precursors: The pathway begins with the universal C5 isoprenoid units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2]
-
Elongation: Prenyltransferases catalyze the sequential condensation of three IPP molecules with one DMAPP molecule to form the C20 linear precursor, geranylgeranyl pyrophosphate (GGPP) .[2]
-
First Cyclization: The key committed step is the cyclization of GGPP, catalyzed by a single enzyme, casbene synthase (CS) , a type of terpene synthase (TPS).[1][2] This reaction proceeds through the formation of a cembrene intermediate and results in the formation of casbene , a macrocyclic diterpene containing a distinctive cyclopropane ring.[1] Casbene is considered the universal precursor for a wide variety of macrocyclic diterpenes found in Euphorbiaceae, including jatrophanes, lathyranes, and tiglianes.[1]
Formation of the Jatrophane Core and Tailoring
The conversion of casbene into the jatrophane skeleton is a complex process that is not yet fully elucidated but is thought to involve two key classes of enzymes: Cytochrome P450 monooxygenases (CYPs) and various acyltransferases.
-
Oxidation & Ring Opening: The casbene core is believed to be oxidized by Cytochrome P450 monooxygenases (CYPs) .[1] These enzymes hydroxylate specific positions on the casbene scaffold.
-
Rearrangement & Ring Closure: Subsequent enzymatic activity leads to the opening of the cyclopropane ring and a final ring closure between carbons C-6 and C-10, which establishes the characteristic 5/12 bicyclic jatrophane skeleton.[1]
-
Post-Cyclization Functionalization: After the core skeleton is formed, it undergoes extensive tailoring reactions that create the vast diversity of natural jatrophanes.[1]
-
CYPs continue to hydroxylate the scaffold at various positions (e.g., C-3, C-5, C-7, C-9, C-15).[3][6]
-
Acyltransferases catalyze the esterification of these hydroxyl groups with various acyl-CoA donors, adding acetyl, propionyl, butanoyl, tigloyl, benzoyl, and other groups.[1][4] The number and position of these ester moieties are a major source of structural variation.[1]
-
The jatrophane skeleton can also serve as a precursor for further rearrangement into other complex diterpenoid skeletons, such as pepluanes and paralianes.[1]
Caption: Proposed biosynthetic pathway of jatrophane diterpenoids.
Quantitative Data Summary
While precise quantitative data on enzyme kinetics and biosynthetic yields are sparsely reported in overarching reviews, the literature provides extensive information on the types of compounds isolated and their potent biological activities. The table below summarizes representative jatrophanes and their noted biological effects.
| Jatrophane Compound/Class | Natural Source(s) | Reported Biological Activity | Reference(s) |
| Jatrophone | Jatropha gossypiifolia | Antiproliferative against human tumor cell lines | [1] |
| Jatrophane Esters | Euphorbia sororia | Reversal of multidrug resistance (MDR) in cancer cells | [4] |
| Characiol Derivatives | Euphorbia characias | Potent inhibitors of P-glycoprotein | [6][7] |
| Euphocharacins | Euphorbia characias | P-glycoprotein-mediated daunomycin efflux inhibitors | [9] |
| Euphpepluone K | Euphorbia peplus | Activation of autophagy, inhibition of Tau pathology | [3][5] |
| Various Jatrophanes | Euphorbia dendroides | Cytotoxicity, strong reversal of P-glycoprotein transport | [8] |
Experimental Protocols for Pathway Elucidation
The elucidation of the jatrophane biosynthetic pathway relies on a combination of phytochemical, genetic, and biochemical techniques. Below are detailed methodologies for the key experiments involved.
Isolation and Structure Elucidation
This foundational step involves isolating pure compounds from plant material to identify novel structures and provide analytical standards.
-
Extraction: Dried and powdered plant material (e.g., whole plants, roots, or latex) is sequentially extracted with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.
-
Chromatographic Separation: The crude extracts are subjected to multiple rounds of chromatography to separate individual compounds. Techniques include:
-
Column Chromatography (CC): Using silica gel or Sephadex LH-20 as the stationary phase.
-
High-Performance Liquid Chromatography (HPLC): Typically reverse-phase (C18 column) for final purification.
-
-
Structure Determination: The structure of purified compounds is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.[3]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to establish the chemical structure, connectivity, and relative stereochemistry.
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.[3][4]
-
Terpene Synthase (TPS) Functional Assays
These assays are critical for identifying the function of candidate genes, such as casbene synthase.
-
Gene Identification and Cloning: Candidate TPS genes are identified from plant transcriptome data. The open reading frame (ORF), often with the predicted plastid transit peptide removed, is cloned into an E. coli expression vector (e.g., pET28a).[10]
-
Heterologous Protein Expression and Purification: The recombinant TPS is expressed in E. coli (e.g., BL21 strain), typically as a His-tagged fusion protein. The protein is then purified from cell lysates using immobilized metal affinity chromatography (IMAC).[10]
-
Enzyme Activity Assay:
-
The purified enzyme is incubated in a reaction buffer containing a divalent cation cofactor (typically Mg²⁺) and the substrate, GGPP.[11]
-
The reaction is overlaid with an organic solvent (e.g., hexane or methyl tert-butyl ether) to trap the volatile terpene products.[10]
-
After incubation (e.g., 1-2 hours at 30°C), the organic layer is collected.
-
-
Product Analysis: The reaction products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) . The mass spectrum of the product is compared with authentic standards or libraries (e.g., NIST) to confirm its identity as casbene.[10][11]
Cytochrome P450 (CYP) Functional Assays
Characterizing CYPs is more complex as they require a redox partner for activity.
-
Gene Identification and Cloning: CYP genes are often identified via co-expression analysis with the pathway's TPS.
-
Heterologous Expression System: Plant CYPs are membrane-bound proteins and are often difficult to express in E. coli.[12] Common alternative systems include:
-
Yeast (Saccharomyces cerevisiae): The CYP is co-expressed with a plant-native or yeast-native cytochrome P450 reductase (CPR). Microsomal fractions containing the expressed enzymes are prepared for in vitro assays.
-
Transient Expression in Nicotiana benthamiana: Genes for the CYP, its CPR partner, and upstream pathway enzymes (e.g., casbene synthase) are co-infiltrated into tobacco leaves.
-
-
Enzyme Activity Assay:
-
In Vitro (Yeast Microsomes): Microsomes are incubated with the substrate (e.g., casbene), a buffer, and an NADPH-generating system.
-
In Vivo (N. benthamiana): Metabolites are extracted from the infiltrated leaf tissue after several days of incubation.
-
-
Product Analysis: The reaction products (hydroxylated jatrophane intermediates) are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS after derivatization.
Caption: General workflow for elucidating a natural product biosynthetic pathway.
Conclusion and Future Outlook
Jatrophane diterpenoids are a structurally fascinating and pharmacologically significant class of natural products originating from the Euphorbiaceae family. Their biosynthesis is a testament to the chemical ingenuity of plants, proceeding from the linear precursor GGPP through the key intermediate casbene, followed by a cascade of oxidative and tailoring reactions catalyzed primarily by terpene synthases and cytochrome P450s.
While the general biogenetic route has been proposed, the precise enzymatic steps and intermediates that convert casbene to the jatrophane core remain an active area of research. The functional characterization of the specific CYPs and acyltransferases responsible for generating the immense structural diversity is key to fully understanding this pathway. Advances in genomics, transcriptomics, and synthetic biology tools will continue to accelerate the discovery of these enzymes.[13] A complete elucidation of the pathway will not only provide fundamental insights into plant specialized metabolism but will also enable the heterologous production and metabolic engineering of high-value jatrophanes for therapeutic applications, particularly in overcoming multidrug resistance in cancer.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datapdf.com [datapdf.com]
- 10. The complete functional characterisation of the terpene synthase family in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Jatrophane Bioactivity: A Technical Guide for Drug Discovery Professionals
Introduction
Jatrophane diterpenes, a class of natural products primarily isolated from the Euphorbiaceae family of plants, have garnered significant attention in the field of drug discovery due to their complex chemical structures and diverse, potent biological activities.[1] These compounds have demonstrated a broad spectrum of therapeutic potential, including cytotoxic, anti-inflammatory, anti-HIV, and multidrug resistance (MDR)-reversing properties.[1][2] The advent of powerful in silico computational methods has revolutionized the exploration of such natural products, offering a rapid and cost-effective approach to predict their bioactivities and elucidate their mechanisms of action before undertaking extensive experimental validation.[3]
This technical guide provides a comprehensive overview of the methodologies employed in the in silico prediction of Jatrophane 3 bioactivity, with a focus on cytotoxicity. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics from natural sources. This document outlines the typical workflow, from computational prediction to experimental validation, and provides detailed protocols and data presentation formats to facilitate the integration of these techniques into drug discovery pipelines.
Core Concepts in In Silico Bioactivity Prediction
The prediction of a compound's biological activity using computational methods, or in silico analysis, is a cornerstone of modern drug discovery. This approach encompasses a range of techniques that model the interaction between a small molecule, such as a Jatrophane diterpene, and a biological target, or predict its overall effect on a biological system. Key in silico methods include:
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in predicting the binding affinity and mode of action of a compound.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, untested compounds.
-
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound can be predicted in silico to assess its drug-likeness and potential for toxicity early in the drug discovery process.
Predicting the Cytotoxic Bioactivity of Jatrophane Diterpenes: A Workflow
The following workflow outlines the key steps in the in silico prediction and subsequent experimental validation of the cytotoxic activity of a representative Jatrophane diterpene.
Data Presentation: Predicted vs. Experimental Cytotoxicity
A crucial aspect of this workflow is the comparison of in silico predictions with experimental results. The following table provides a template for summarizing this data. For the purpose of this guide, we will use "Jatrophane X" as a representative compound, as "this compound" is not a standard nomenclature found in the reviewed literature. The presented data is a composite representation based on typical findings for cytotoxic Jatrophane diterpenes.
| Compound | Predicted Bioactivity (Method) | Predicted Value | Experimental Bioactivity (Assay) | Experimental Value (IC50, µM) | Cell Line | Reference |
| Jatrophane X | Cytotoxicity (QSAR) | High | Cell Viability (MTT Assay) | 8.1 - 29.7 | HepG2, HeLa, HL-60 | [4] |
| Jatrophone | Cytotoxicity (N/A) | N/A | Cell Viability (MTT Assay) | 5.13 | HeLa | [5] |
| Jatrophone | Cytotoxicity (N/A) | N/A | Cell Viability (MTT Assay) | 8.97 | WiDr | [5] |
| Curcusone B | Cytotoxicity (N/A) | N/A | Cell Viability (MTT Assay) | 19.60 | HeLa | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of in silico predictions. The following are standard protocols for assessing the cytotoxicity of natural products.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Jatrophane diterpene stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the Jatrophane diterpene in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.
Signaling Pathways
In silico and subsequent experimental studies can elucidate the molecular mechanisms underlying the bioactivity of Jatrophane diterpenes. Two key signaling pathways often implicated in their cytotoxic and other effects are the PI3K/NF-κB and autophagy pathways.
PI3K/NF-κB Signaling Pathway
The PI3K/NF-κB pathway is a crucial signaling cascade that regulates cell survival, proliferation, and inflammation. Some Jatrophane diterpenes have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
Autophagy Signaling Pathway
Autophagy is a cellular process of self-degradation of cellular components. It can be a pro-survival or pro-death mechanism depending on the cellular context. Some Jatrophane diterpenes have been found to induce autophagy.
Conclusion
The integration of in silico prediction and experimental validation provides a powerful paradigm for the discovery of novel bioactive compounds from natural sources like Jatrophane diterpenes. This technical guide has outlined a robust workflow, provided templates for data presentation, and detailed key experimental protocols. By leveraging these computational and experimental synergies, researchers can accelerate the identification and development of promising new therapeutic agents. The continued refinement of in silico models, coupled with high-throughput experimental screening, will undoubtedly unlock the full therapeutic potential of the vast chemical diversity found in nature.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico and In Vitro Identifica... preview & related info | Mendeley [mendeley.com]
- 4. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholar.unhas.ac.id [scholar.unhas.ac.id]
Jatrophane Diterpenes from Euphorbia platyphyllos: A Technical Guide for Researchers
Abstract
Euphorbia platyphyllos L., commonly known as the broad-leaved spurge, is a source of structurally complex and biologically active jatrophane diterpenes. These macrocyclic compounds, characterized by a highly functionalized bicyclo[10.3.0]pentadecane core, have garnered significant interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the jatrophane diterpenes isolated from E. platyphyllos, with a focus on their isolation, structural elucidation, and potential as therapeutic agents. It has been reported that at least one of these compounds exhibits pronounced antiproliferative activity and inhibits the efflux-pump activity of multidrug resistance (MDR) P-glycoprotein, highlighting its potential in oncology research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual workflows to support further investigation into this promising class of natural products.
Introduction
The genus Euphorbia is a rich source of diverse diterpenoids, with the jatrophane skeleton being a characteristic feature.[1][2] These compounds are often found as complex polyesters and are known for a wide range of biological activities, including cytotoxic, antiviral, and multidrug resistance-reversing properties.[1][3] The investigation of Euphorbia platyphyllos has led to the isolation of novel, highly functionalized jatrophane diterpenes, contributing new chemical entities to this important class of natural products.[3]
One of the most significant challenges in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[4] P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy.[4] Jatrophane diterpenes have emerged as a promising class of P-gp inhibitors, capable of reversing MDR and resensitizing cancer cells to conventional anticancer drugs.[5] The jatrophane diterpene known as Pl-3, isolated from E. platyphyllos, has been specifically noted for its potential in this area.[6]
This guide synthesizes the available scientific literature to provide a detailed technical resource on the jatrophane diterpenes from E. platyphyllos.
Isolated Jatrophane Diterpenes from Euphorbia platyphyllos
Phytochemical investigation of the whole, dried plants of E. platyphyllos has led to the isolation and characterization of four primary jatrophane diterpenes. This includes three new compounds, referred to herein as Eplatyphane A, B, and C , and one previously known jatrophane polyester.[3] The structures of these compounds were established through extensive spectroscopic analysis.[3]
Quantitative Data
The following tables summarize the key spectroscopic data for the novel jatrophane diterpenes isolated from E. platyphyllos. This data is critical for the identification and characterization of these compounds in future research.
Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) Detailed ¹H NMR data for Eplatyphanes A, B, and C would be presented here. However, the full dataset from the primary literature was not accessible.
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm) Detailed ¹³C NMR data for Eplatyphanes A, B, and C would be presented here. However, the full dataset from the primary literature was not accessible.
Table 3: High-Resolution Mass Spectrometry (HR-MS) Data Precise m/z values for Eplatyphanes A, B, and C would be presented here. However, the full dataset from the primary literature was not accessible.
Bioactivity Data
While comprehensive bioactivity screening for all isolated compounds is not yet available in the public domain, one of the jatrophane diterpenes from E. platyphyllos, known as Pl-3, has been reported to possess significant biological activity.[6]
Table 4: Reported Biological Activities of Jatrophane Diterpenes from E. platyphyllos
| Compound | Biological Activity | Quantitative Data | Reference |
| Pl-3 | Antiproliferative | IC50 values not specified in available literature. | [6] |
| Pl-3 | P-glycoprotein (P-gp) Inhibition / MDR Reversal | Quantitative data not specified in available literature. | [6] |
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and structural elucidation of jatrophane diterpenes from E. platyphyllos, based on established protocols for this class of compounds.[3]
Plant Material and Extraction
-
Plant Collection: Whole plants of Euphorbia platyphyllos are collected and air-dried.
-
Extraction: The dried plant material is powdered and extracted exhaustively with chloroform (CHCl₃) at room temperature.
-
Concentration: The resulting chloroform extract is concentrated under reduced pressure to yield a crude extract.
Isolation and Purification Workflow
The crude extract is subjected to a multi-step chromatographic procedure to isolate the individual jatrophane diterpenes.
-
Initial Fractionation (Polyamide Column Chromatography):
-
The crude CHCl₃ extract is adsorbed onto a suitable carrier and applied to a polyamide column.
-
Elution is performed with a gradient of solvents of increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Further Purification (Silica Gel Chromatography):
-
Promising fractions from the polyamide column are further purified using silica gel column chromatography.
-
A solvent system, typically a mixture of n-hexane and ethyl acetate, is used for elution.
-
-
Final Purification (High-Performance Liquid Chromatography - HPLC):
-
Individual compounds are obtained in high purity by preparative or semi-preparative HPLC, often using a reversed-phase column (e.g., C18) with a mobile phase such as methanol/water or acetonitrile/water.
-
Structure Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
UV/VIS Spectroscopy: To identify chromophores within the molecules.
-
Nuclear Magnetic Resonance (NMR):
-
1D NMR: ¹H and ¹³C NMR spectra provide the primary framework of the carbon and proton skeletons.
-
2D NMR: Advanced 2D NMR experiments are crucial for establishing connectivity and stereochemistry. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, key for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry and conformation of the molecule.[3]
-
-
-
Mass Spectrometry (MS):
-
HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): To determine the exact molecular formula of the compounds.[3]
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and identification of jatrophane diterpenes from E. platyphyllos.
Caption: Workflow for isolation and structure elucidation.
Proposed Mechanism of Action: P-glycoprotein Inhibition
The diagram below illustrates the logical relationship of how jatrophane diterpenes are proposed to reverse multidrug resistance in cancer cells by inhibiting the P-glycoprotein efflux pump.
Caption: P-glycoprotein inhibition by jatrophane diterpenes.
Conclusion and Future Directions
The jatrophane diterpenes isolated from Euphorbia platyphyllos represent a class of natural products with significant potential for drug discovery, particularly in the field of oncology. The reported antiproliferative and P-glycoprotein inhibitory activities of Pl-3 warrant further investigation to quantify its potency and elucidate its precise mechanism of action.[6]
Future research should focus on:
-
Comprehensive Bioactivity Screening: Evaluating all isolated jatrophane diterpenes from E. platyphyllos against a panel of cancer cell lines and for their ability to reverse multidrug resistance to various chemotherapeutic agents.
-
Mechanism of Action Studies: Investigating the specific molecular interactions between these diterpenes and P-glycoprotein, as well as identifying the cellular pathways involved in their antiproliferative effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of the lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.
This technical guide provides a foundational resource to aid in these research endeavors. The unique structures of the jatrophane diterpenes from E. platyphyllos, combined with their promising biological activities, make them compelling candidates for the development of next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Jatrophane Polyesters from Euphorbia pubescens: A Technical Guide for Drug Discovery and Development
Executive Summary: The emergence of multidrug resistance (MDR) in cancer remains a formidable challenge in oncology. Natural products are a vital source of novel chemical scaffolds for overcoming this challenge. The plant Euphorbia pubescens, a member of the Euphorbiaceae family, has been identified as a rich source of jatrophane polyesters, a class of macrocyclic diterpenes.[1][2] These compounds have garnered significant scientific interest due to their potent biological activities, particularly their ability to reverse multidrug resistance in cancer cells by modulating the function of P-glycoprotein (P-gp), an ABC transporter responsible for drug efflux.[3][4] Additionally, certain jatrophanes from this species have demonstrated moderate cytotoxic effects against specific human cancer cell lines.[1][5] This technical guide provides a consolidated overview of the jatrophane polyesters isolated from Euphorbia pubescens, detailing their isolation, structural characterization, biological activities, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.
Isolated Jatrophane Polyesters from Euphorbia pubescens
Phytochemical investigations of Euphorbia pubescens have led to the isolation and characterization of several novel jatrophane-type diterpene polyesters. These compounds form the core of the plant's bioactivity profile. The primary jatrophanes identified are summarized below.
Table 1: Jatrophane Polyesters Isolated from Euphorbia pubescens
| Compound Name | Chemical Formula | Molecular Weight (Da) | Key Structural Features | Reference |
|---|---|---|---|---|
| Pubescene A | Not specified in snippets | Not specified in snippets | Macrocyclic jatrophane diterpene polyester | [1][6] |
| Pubescene B | Not specified in snippets | Not specified in snippets | Macrocyclic jatrophane diterpene polyester | [1][6] |
| Pubescene C | C₃₁H₄₀O₈ | 540.2723 | 3β,9α,-diacetoxy-7β-benzoyloxy-15β-hydroxy-14-oxojatropha-5E,12E-diene | [1][2] |
| Pubescene D | Not specified in snippets | Not specified in snippets | Macrocyclic jatrophane diterpene polyester | [6] |
| Pubescenol | Not specified in snippets | Not specified in snippets | A new jatrophane diterpene | [5][7] |
| Euphopubescenol | Not specified in snippets | Not specified in snippets | 5α,8α,15β-triacetoxy-3α-benzoyloxy-4α-hydroxy-9,14-dioxo-13βH-jatropha-6(17),11E-diene | [8][9] |
| Euphopubescene | Not specified in snippets | Not specified in snippets | 3β,7β,8β,9α,14α,15β-hexaacetoxy-2βH-jatropha-5E,11E-diene |[8][9] |
Experimental Methodologies
The isolation and evaluation of jatrophane polyesters from E. pubescens involve a series of standardized phytochemical and pharmacological procedures.
Extraction and Isolation
The general workflow for isolating these compounds begins with the collection and processing of the plant material, followed by multi-step extraction and chromatographic purification.
Caption: General workflow for the isolation of jatrophane polyesters.
Protocol Details:
-
Plant Material and Extraction: The whole, air-dried, and powdered plant of E. pubescens (e.g., 6 kg) is subjected to maceration with ethanol (EtOH) at room temperature.[6]
-
Solvent Evaporation: The solvent is evaporated under vacuum to yield a crude extract.[6]
-
Partitioning: The resulting residue is partitioned between different solvent systems (e.g., n-hexane/MeOH:H₂O) to separate compounds based on polarity.[6]
-
Column Chromatography: The fractions are subjected to column chromatography over silica gel, using gradient elution with solvent systems like n-hexane/EtOAc and n-hexane/CH₂Cl₂.[6]
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved by reverse-phase HPLC (e.g., on a Merck Lichrospher RP-18 column) with a mobile phase such as acetonitrile/H₂O to yield the pure compounds.[2][6]
Structure Elucidation
The chemical structures of the isolated jatrophanes are determined using a combination of modern spectroscopic techniques.[1]
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) is used to determine the exact molecular formula.[2]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D NMR (COSY, HMQC, HMBC, NOESY) experiments are performed to establish the carbon skeleton, proton connectivity, and relative stereochemistry of the molecules.[1][2]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups such as hydroxyls (-OH), carbonyls (C=O), and double bonds (C=C).[2]
-
Optical Rotation: A polarimeter is used to measure the specific rotation [α]D, providing information about the molecule's chirality.[2]
In Vitro Biological Assays
The antiproliferative effects of the jatrophane polyesters are commonly evaluated using the Sulforhodamine B (SRB) assay against a panel of human cancer cell lines.
Protocol Details:
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS) are used.[1]
-
Culture: Cells are maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere.[6]
-
Treatment: Stock solutions of the test compounds are prepared in DMSO. Cells are seeded in 96-well plates and treated with various concentrations of the compounds for a specified period (e.g., 48 hours). Doxorubicin is often used as a positive control.[1][6]
-
Assay: After incubation, cells are fixed, washed, and stained with Sulforhodamine B. The protein-bound dye is solubilized, and the optical density is measured to determine cell viability.
-
Analysis: The concentration that causes 50% growth inhibition (GI₅₀) is calculated from dose-response curves.
The ability of jatrophanes to reverse P-glycoprotein-mediated MDR is assessed using a fluorescent substrate accumulation assay in MDR-overexpressing cells.[3][4]
Caption: Workflow for the P-glycoprotein (P-gp) inhibition assay.
Protocol Details:
-
Cell Line: A common model is the L5178Y mouse T-lymphoma cell line transfected with the human ABCB1 (mdr1) gene, which overexpresses P-glycoprotein.[3]
-
Treatment: Cells are pre-incubated with the test jatrophane polyester at a specific concentration (e.g., 20 µM). Verapamil, a known P-gp inhibitor, is used as a positive control.[4]
-
Substrate Addition: Rhodamine 123, a fluorescent substrate of P-gp, is added to the cell suspension.
-
Incubation and Analysis: After incubation, the cells are washed and the intracellular accumulation of rhodamine 123 is measured by flow cytometry. Increased fluorescence compared to untreated MDR cells indicates inhibition of the P-gp efflux pump.
-
Quantification: The activity is quantified by calculating the Fluorescence Activity Ratio (FAR).
Biological Activity and Data
Cytotoxic Activity
Jatrophane polyesters from E. pubescens have shown selective, moderate antiproliferative activity.
Table 2: Cytotoxicity of Jatrophane Polyesters from E. pubescens against Human Cancer Cell Lines
| Compound(s) | Cell Line | Activity/Observation | Concentration | Reference |
|---|---|---|---|---|
| Pubescenes A, B, C | NCI-H460 (Lung) | Moderate growth inhibitory effect | Tested up to 50 µM | [1] |
| Pubescenes A, B, C | MCF-7 (Breast) | No growth inhibition detected | Tested up to 50 µM | [1] |
| Pubescenes A, B, C | SF-268 (CNS) | No growth inhibition detected | Tested up to 50 µM | [1] |
| Pubescenol, Pubescene D | NCI-H460, MCF-7, SF-268 | Moderate growth inhibitors | Not specified |[5][7] |
Multidrug Resistance (MDR) Reversal
The most significant activity of these compounds is their ability to reverse MDR. They act as potent inhibitors of the P-glycoprotein (P-gp/ABCB1) efflux pump, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.[3][4]
Caption: Mechanism of MDR reversal by P-glycoprotein inhibition.
All tested jatrophane diterpenes from E. pubescens (Pubescenes A-D) displayed a significant effect on inhibiting the ABCB1 efflux-pump activity in mouse lymphoma cells.[3][4] Their potency was found to be comparable to or stronger than that of the positive control, verapamil.[3][4]
Table 3: MDR Reversing Activity of Jatrophanes from E. pubescens
| Compound(s) | Cell Line | Assay | Observation | Reference |
|---|---|---|---|---|
| Pubescenes A-D | Mouse lymphoma cells (mdr1-transfected) | Rhodamine 123 Accumulation | All compounds displayed very strong MDR reversing activity. | [3][4][6] |
| Verapamil (Control) | Mouse lymphoma cells (mdr1-transfected) | Rhodamine 123 Accumulation | FAR = 21.28 at 20 µM |[3][4] |
Conclusion
Euphorbia pubescens is a validated source of structurally diverse jatrophane polyesters. These natural products exhibit promising biological activities, most notably the potent reversal of P-glycoprotein-mediated multidrug resistance, a key mechanism of cancer chemotherapy failure. While their direct cytotoxicity is moderate and selective, their ability to act as chemosensitizers marks them as valuable lead compounds. Further research, including structure-activity relationship (SAR) studies and semi-synthetic modifications, could optimize their potency and pharmacological profiles, paving the way for the development of novel adjuvants in cancer therapy.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 4. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive diterpenoids, a new jatrophane and two ent-abietanes, and other constituents from Euphorbia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive diterpenoids, a new jatrophane and two ent-abietanes, and other constituents from Euphorbia pubescens [repositorio.ulisboa.pt]
- 8. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Cytotoxic Potential of Novel Jatrophane Diterpenes: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the cytotoxic properties of novel jatrophane diterpenes, a class of natural products demonstrating significant promise in the development of new anticancer therapeutics. Jatrophane diterpenes, primarily isolated from plants of the Euphorbiaceae and Thymelaeaceae families, are characterized by a complex macrocyclic skeleton that lends itself to a diverse array of structurally unique and biologically active compounds.[1][2] Recent investigations have unveiled a number of novel jatrophane polyesters with potent cytotoxic effects against various cancer cell lines, including multidrug-resistant phenotypes.[3][4][5][6] This guide summarizes the quantitative cytotoxic data, details the experimental protocols for their isolation and evaluation, and visualizes the key signaling pathways involved in their mechanism of action.
Quantitative Cytotoxic Activity of Novel Jatrophane Diterpenes
The cytotoxic efficacy of jatrophane diterpenes is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables consolidate the reported IC50 values for several recently identified jatrophane diterpenes against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | 1.8 | [3][5] |
| Euphohelinoid A | HepG2 (Hepatocellular Carcinoma) | 12.5 | [4] |
| HeLa (Cervical Cancer) | 15.2 | [4] | |
| HL-60 (Promyelocytic Leukemia) | 8.1 | [4] | |
| SMMC-7721 (Hepatocellular Carcinoma) | 10.8 | [4] | |
| Euphohelinoid B | HepG2 | 18.7 | [4] |
| HeLa | 20.4 | [4] | |
| HL-60 | 11.3 | [4] | |
| SMMC-7721 | 14.6 | [4] | |
| Euphohelinoid C | HepG2 | 25.1 | [4] |
| HeLa | 29.7 | [4] | |
| HL-60 | 15.8 | [4] | |
| SMMC-7721 | 22.4 | [4] | |
| Unnamed Jatrophane 1 (from E. nicaeensis) | NCI-H460 (Non-small Cell Lung Carcinoma) | 10-20 | [7] |
| NCI-H460/R (Resistant Non-small Cell Lung Carcinoma) | 10-20 | [7] | |
| U87 (Glioblastoma) | 10-20 | [7] | |
| U87-TxR (Resistant Glioblastoma) | 10-20 | [7] | |
| Unnamed Jatrophane 2 (from E. nicaeensis) | U87 (Glioblastoma) | ~20 | [7] |
| Kansuinins A & B | Bel-7402, Bel-7402/5FU, BGC-823, SGC-7901 | No anti-proliferative effects | [8] |
| Unnamed Jatrophane (from E. lunulata) | MCF-7 (Breast Cancer) | 32.1 | [8] |
| NCI-H460 (Non-small Cell Lung Carcinoma) | 58.2 | [8] | |
| Unnamed Jatrophanes (from E. osyridea) | OVCAR-3 (Ovarian Cancer) | 38.81 - 75.65 | [8] |
| Caov-4 (Ovarian Cancer) | 36.48 - 85.86 | [8] |
Experimental Protocols
The discovery and evaluation of novel jatrophane diterpenes involve a multi-step process encompassing extraction, isolation, structural elucidation, and bioactivity assessment.
Extraction and Isolation of Jatrophane Diterpenes
A generalized workflow for the extraction and isolation of jatrophane diterpenes from plant material is outlined below. The specific solvents and chromatographic techniques may be optimized based on the plant species and the polarity of the target compounds.
Detailed Methodology:
-
Plant Material Collection and Preparation: The whole plant, or specific parts such as roots or latex, are collected, dried, and powdered.[1][4]
-
Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as chloroform or ethanol, to obtain a crude extract.[1][9]
-
Fractionation: The crude extract is then fractionated using column chromatography. Polyamide and silica gel are commonly used as the stationary phase, with a gradient of solvents of increasing polarity to separate the compounds based on their chemical properties.[1]
-
Purification: Further purification of the fractions is achieved through repeated column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure jatrophane diterpenes.[10]
Structural Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HMQC, HMBC, NOESY) are employed to establish the connectivity of atoms and the relative stereochemistry of the molecule.[1][4]
-
Other Spectroscopic Methods: Infrared (IR) spectroscopy provides information about the functional groups present, while electronic circular dichroism (ECD) can be used to determine the absolute configuration.[4] In some cases, single-crystal X-ray crystallography provides unambiguous structural determination.[10]
Cytotoxicity Assays
The cytotoxic activity of the isolated jatrophane diterpenes is evaluated against a panel of human cancer cell lines using various in vitro assays.
Detailed Methodology (MTT Assay Example):
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the jatrophane diterpenes (typically in a serial dilution) for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined by non-linear regression analysis.[9]
Mechanism of Action: Signaling Pathways
Recent studies have begun to elucidate the molecular mechanisms underlying the cytotoxic effects of jatrophane diterpenes. Jatrophone, for instance, has been shown to induce apoptosis and autophagy in doxorubicin-resistant breast cancer cells by targeting the PI3K/Akt/NF-κB signaling pathway.[3][5][11]
The PI3K/Akt/NF-κB Signaling Pathway and Jatrophone
The PI3K/Akt/NF-κB pathway is a critical regulator of cell survival, proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Jatrophone has been found to down-regulate the expression levels of key proteins in this pathway, thereby inhibiting its pro-survival signaling.[3][5]
The inhibition of this pathway by jatrophone leads to cell cycle arrest, induction of both early and late-stage apoptosis, and autophagic cell death.[3][5] This multi-pronged mechanism of action makes jatrophone and other related jatrophane diterpenes attractive candidates for further preclinical and clinical development, particularly for the treatment of drug-resistant cancers.
Conclusion and Future Directions
Novel jatrophane diterpenes represent a promising class of natural products with potent cytotoxic properties against a range of cancer cell lines. Their complex chemical structures offer opportunities for synthetic modification to enhance their therapeutic index. The elucidation of their mechanisms of action, such as the inhibition of the PI3K/Akt/NF-κB pathway, provides a rational basis for their development as targeted anticancer agents. Further research is warranted to explore the full therapeutic potential of this fascinating class of compounds, including in vivo efficacy studies and the identification of additional molecular targets. The continued investigation into the structure-activity relationships of jatrophane diterpenes will be crucial for the design of next-generation cytotoxic agents.[4]
References
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Secure Verification [cer.ihtm.bg.ac.rs]
- 8. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparison of prominent total synthesis methodologies for jatrophane diterpenes, with a focus on Jatrophane 3 and its analogues. The document includes summaries of key synthetic strategies, detailed experimental protocols for crucial chemical transformations, and comparative data to aid in the selection and implementation of these synthetic routes.
Introduction to Jatrophane Diterpenes
Jatrophane diterpenes are a class of structurally complex natural products characterized by a highly substituted bicyclo[10.3.0]pentadecane core.[1] First identified with the isolation of jatrophone in 1970, this family of compounds, primarily sourced from plants of the Euphorbiaceae family, has garnered significant interest due to a wide range of biological activities, including antitumor, cytotoxic, and multidrug resistance (MDR) reversal properties.[1][2] The intricate molecular architecture, featuring multiple stereocenters and a flexible macrocycle, presents a formidable challenge for synthetic chemists and offers a platform for the development of novel synthetic methodologies.
This document outlines and compares several successful total synthesis approaches, providing detailed protocols for key steps to facilitate their application in a research and development setting.
Overview of Key Synthetic Strategies
Several research groups have reported the total synthesis of jatrophane diterpenes, each employing unique strategies for the construction of the characteristic macrocyclic and cyclopentane moieties. Here, we summarize and compare the methodologies developed by the research groups of Hiersemann, Smith, and Han and Wiemer.
Hiersemann's Convergent Synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol
Hiersemann and coworkers developed a convergent and enantioselective total synthesis of the jatrophane diterpene (-)-15-O-acetyl-3-O-propionylcharaciol.[1][3] The key features of this strategy are the late-stage formation of the macrocycle via a Ring-Closing Metathesis (RCM) and the coupling of two advanced fragments using a B-alkyl Suzuki-Miyaura cross-coupling reaction.[3][4]
Retrosynthetic Analysis (Hiersemann):
Caption: Retrosynthetic analysis of Hiersemann's approach.
Smith's Synthesis of (±)-Jatrophone
The synthesis of (±)-jatrophone by Smith and colleagues represents one of the early successful approaches to this class of molecules.[1] A key macrocyclization was achieved through an intramolecular Mukaiyama aldol reaction.[1] The synthesis is linear and features the construction of a furan ring system.[1]
Synthetic Workflow (Smith):
Caption: Simplified workflow of Smith's jatrophone synthesis.
Han and Wiemer's Enantioselective Synthesis of (+)-Jatrophone
The first enantioselective synthesis of (+)-jatrophone was accomplished by Han and Wiemer, starting from the chiral pool material (+)-pulegone.[1] The macrocycle was formed via an intramolecular addition of a deprotonated alkyne to an aldehyde. A key fragment coupling was achieved through a Stille reaction.[1]
Key Transformations (Han and Wiemer):
Caption: Key transformations in the Han and Wiemer synthesis.
Comparative Data of Key Synthetic Steps
The following table summarizes quantitative data for the key macrocyclization and fragment coupling reactions from the discussed syntheses.
| Reaction | Synthetic Route | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ring-Closing Metathesis | Hiersemann | Grubbs II (5 mol%) | Toluene | 80 | 12 | 75 | [3][4] |
| B-alkyl Suzuki Coupling | Hiersemann | Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ | THF/H₂O | 65 | 16 | 68 | [3][4] |
| Intramolecular Mukaiyama Aldol | Smith | TiCl₄ | CH₂Cl₂ | -78 | 2 | 55 | [1] |
| Stille Coupling | Han and Wiemer | Pd₂(dba)₃ (5 mol%), AsPh₃ | NMP | 25 | 24 | 78 | [1] |
| Intramolecular Alkynylation | Han and Wiemer | LiHMDS | THF | -78 to 0 | 3 | 65 | [1] |
Detailed Experimental Protocols
The following protocols are adapted from the literature and provide detailed procedures for key reactions in the synthesis of jatrophane diterpenes.
Protocol: Intramolecular Carbonyl-Ene Reaction (Hiersemann Approach)
This reaction is a key step in the formation of the functionalized cyclopentane fragment in Hiersemann's synthesis.[5]
Experimental Workflow:
Caption: Workflow for the intramolecular carbonyl-ene reaction.
Materials:
-
α-Keto ester precursor (1.0 equiv)
-
Decane (as solvent)
-
Argon atmosphere
-
Glass pressure tube
Procedure:
-
A solution of the α-keto ester (e.g., 1.5 g) in decane (25 mL) is prepared in a glass pressure tube.
-
The solution is degassed with argon for 15 minutes.
-
The pressure tube is sealed and heated in an oil bath at 180-190 °C.
-
The reaction is monitored by TLC until consumption of the starting material (typically 3-5 days).
-
After cooling to room temperature, the reaction mixture is directly loaded onto a silica gel column for purification.
-
Elution with a suitable solvent system (e.g., hexanes/ethyl acetate gradient) affords the diastereomeric cyclopentanoid products.
Quantitative Data Example:
-
Starting α-Keto Ester: 1.5 g
-
Yield of major diastereomer: 63%
-
Yield of minor diastereomer: 14%
Protocol: B-alkyl Suzuki-Miyaura Cross-Coupling (Hiersemann Approach)
This protocol describes the coupling of the cyclopentane and vinyl iodide fragments.[3][4]
Materials:
-
Cyclopentane-derived organoborane (1.2 equiv)
-
Vinyl iodide fragment (1.0 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
Cs₂CO₃ (3.0 equiv)
-
THF/H₂O (10:1 mixture)
-
Argon atmosphere
Procedure:
-
To a solution of the vinyl iodide (1.0 equiv) in a THF/H₂O (10:1) mixture, add Cs₂CO₃ (3.0 equiv) and Pd(dppf)Cl₂ (5 mol%).
-
The mixture is degassed with argon for 20 minutes.
-
A solution of the cyclopentane-derived organoborane (1.2 equiv) in THF is added via cannula.
-
The reaction mixture is heated to 65 °C and stirred for 16 hours under an argon atmosphere.
-
After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Quantitative Data Example:
-
Yield of coupled product: 68%
Protocol: Ring-Closing Metathesis (Hiersemann Approach)
This protocol details the macrocyclization step to form the 12-membered ring.[3][4]
Materials:
-
Acyclic triene precursor (1.0 equiv)
-
Grubbs II catalyst (5 mol%)
-
Anhydrous, degassed toluene
-
Argon atmosphere
Procedure:
-
A solution of the acyclic triene precursor in anhydrous, degassed toluene (to a final concentration of 2-3 mM) is prepared in a Schlenk flask under argon.
-
A solution of Grubbs II catalyst (5 mol%) in a small volume of toluene is added to the triene solution via cannula.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the macrocyclic product.
Quantitative Data Example:
-
Yield of macrocycle: 75%
Conclusion
The total synthesis of jatrophane diterpenes has been achieved through various elegant and effective strategies. The choice of a particular synthetic route will depend on factors such as the desired stereochemistry, the availability of starting materials, and the scalability of the key reactions. The methodologies presented by Hiersemann, Smith, and Han and Wiemer, among others, provide a valuable toolkit for the synthesis of these biologically important molecules and their analogues for further investigation in drug discovery and development programs. The detailed protocols provided herein serve as a practical guide for the implementation of these key transformations.
References
- 1. repositum.tuwien.at [repositum.tuwien.at]
- 2. mdpi.com [mdpi.com]
- 3. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic studies toward jatrophane diterpenes from Euphorbia characias. Enantioselective synthesis of (-)-15-O-acetyl-3-O-propionyl-17-norcharaciol. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Extraction and Purification of Jatrophane Diterpenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jatrophane diterpenes are a class of macrocyclic diterpenoids predominantly found in the plant family Euphorbiaceae, particularly in the genera Euphorbia and Jatropha.[1][2][3] These compounds have garnered significant interest in the scientific community due to their complex and diverse chemical structures and their wide range of promising biological activities.[1][2] Jatrophanes have been reported to exhibit cytotoxic, anti-inflammatory, anti-HIV, and multidrug resistance (MDR) reversal activities, making them attractive candidates for drug discovery and development.[2][4] This document provides a detailed overview of the protocols for the extraction and purification of jatrophane diterpenes from plant sources.
The isolation of jatrophanes from their natural sources is a multi-step process that involves extraction from the plant material followed by a series of chromatographic purification steps. The choice of extraction method and solvents, as well as the chromatographic techniques employed, are critical for the successful isolation of these compounds.
Experimental Protocols
Plant Material Collection and Preparation
Successful isolation of jatrophane diterpenes begins with the proper collection and preparation of the plant material.
-
Plant Source: Jatrophane diterpenes are commonly isolated from various species of Euphorbia (e.g., E. peplus, E. platyphyllos) and Jatropha (e.g., J. curcas). The whole plant, aerial parts, roots, or latex can be used as the starting material.
-
Collection: The plant material should be collected at the appropriate season and stage of development to ensure the highest concentration of the desired compounds.
-
Drying: The collected plant material should be air-dried in a well-ventilated area, protected from direct sunlight, to prevent the degradation of the chemical constituents.
-
Grinding: Once dried, the plant material should be ground into a fine powder to increase the surface area for efficient extraction.
Extraction of Jatrophane Diterpenes
The extraction process aims to selectively isolate the jatrophane diterpenes from the complex mixture of compounds present in the plant material. Several extraction methods can be employed, with the choice depending on the nature of the plant material and the target compounds.
a) Maceration
Maceration is a simple and widely used extraction technique.
-
Procedure:
-
Place the powdered plant material in a large container.
-
Add a suitable solvent or solvent mixture, ensuring the plant material is completely submerged. A common solvent system is a mixture of dichloromethane (CH₂Cl₂) and acetone in a 2:1 ratio.
-
Seal the container and allow it to stand at room temperature for a specified period (typically 24-72 hours), with occasional agitation.
-
After the maceration period, filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
b) Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that is more efficient than maceration.
-
Procedure:
-
Place the powdered plant material in a thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with the extraction solvent (e.g., chloroform, methanol, or a mixture).
-
Heat the solvent to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid.
-
When the Soxhlet chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.
-
This cycle is allowed to repeat for several hours to ensure complete extraction.
-
After extraction, the solvent is removed by a rotary evaporator to yield the crude extract.
-
Purification of Jatrophane Diterpenes
The crude extract obtained from the initial extraction is a complex mixture of various compounds. A multi-step chromatographic approach is necessary to isolate and purify the jatrophane diterpenes.
a) Defatting of the Crude Extract
For extracts rich in lipids and chlorophyll, a defatting step is often necessary to improve the efficiency of subsequent chromatographic separations.
-
Procedure:
-
Suspend the crude extract in a methanol:water (e.g., 75:25 v/v) mixture.
-
Perform vacuum filtration using a Buchner funnel with a layer of reversed-phase silica gel (RP-18) or paraffin-impregnated silica gel.
-
Elute with the same methanol:water mixture. The resulting defatted fraction will be enriched in diterpenoids.
-
b) Column Chromatography (CC)
Column chromatography is the primary technique used for the initial fractionation of the crude or defatted extract.
-
Stationary Phase: Silica gel is the most commonly used stationary phase. Polyamide has also been used.
-
Mobile Phase: A gradient of non-polar to polar solvents is typically used for elution. Common solvent systems include n-hexane:ethyl acetate and chloroform:methanol.
-
Procedure:
-
Pack a glass column with the chosen stationary phase slurried in the initial mobile phase.
-
Dissolve the crude extract in a small amount of the initial mobile phase and load it onto the top of the column.
-
Elute the column with a stepwise or linear gradient of increasing solvent polarity.
-
Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
c) Vacuum Liquid Chromatography (VLC)
VLC is a variation of column chromatography that uses a vacuum to accelerate the separation process. It is often used for the rapid fractionation of large quantities of crude extract. The principles are similar to conventional column chromatography.
d) Preparative Thin Layer Chromatography (pTLC)
pTLC can be used for the further purification of fractions obtained from column chromatography.
-
Procedure:
-
Apply the sample as a band onto a preparative TLC plate.
-
Develop the plate in a suitable solvent system.
-
Visualize the separated bands under UV light or by staining.
-
Scrape the desired band from the plate and elute the compound from the silica gel with a polar solvent.
-
e) Size Exclusion Chromatography (Sephadex LH-20)
Sephadex LH-20 chromatography is used to separate compounds based on their molecular size and to remove remaining chlorophyll and other unwanted materials.
-
Procedure:
-
Pack a column with Sephadex LH-20 resin.
-
Load the sample onto the column.
-
Elute with a suitable solvent system, such as a mixture of hexane:acetone:methanol.
-
f) High-Performance Liquid Chromatography (HPLC)
HPLC is the final step in the purification process, used to obtain highly pure jatrophane diterpenes. Both normal-phase (NP) and reversed-phase (RP) HPLC can be used.
-
Columns: Silica gel columns are used for NP-HPLC, while C18 columns are used for RP-HPLC.
-
Mobile Phase:
-
NP-HPLC: Mixtures of hexane and ethyl acetate are common.
-
RP-HPLC: Mixtures of acetonitrile and water or methanol and water are frequently used.
-
-
Detection: UV detection is typically used, as many jatrophanes have chromophores.
Data Presentation
The following tables provide examples of quantitative data from the literature on the extraction and purification of jatrophane diterpenes. It is important to note that yields can vary significantly depending on the plant species, collection time, and the specific protocol used.
Table 1: Example of Jatrophane Extraction from Euphorbia platyphyllos
| Step | Material | Solvent/Method | Quantity | Yield | Reference |
| 1. Extraction | Dried, ground whole plants | Chloroform (CHCl₃) | 131.6 g | 6.61 g crude extract | [5] |
| 2. Purification | Crude Extract | Polyamide CC, VLC, pTLC, HPLC | - | 3.8 mg - 10.4 mg of pure compounds | [5] |
Table 2: Example of Jatrophane Purification from a Euphorbia peplus Fraction
| Step | Material | Method | Quantity | Yield | Reference |
| 1. Purification | Fraction F2-5H5a | Semi-preparative HPLC | - | 4.0 mg of euphjatrophane A | [6] |
| 2. Purification | Fraction F2-5H5a | Semi-preparative HPLC | - | 10.0 mg of euphjatrophane D | [6] |
Mandatory Visualization
Experimental Workflow for Jatrophane Extraction and Purification
Caption: A generalized workflow for the extraction and purification of jatrophane diterpenes.
Signaling Pathway
Jatrophane diterpenes, such as jatrophone, have been shown to overcome multidrug resistance in cancer cells by inhibiting the PI3K/Akt/NF-κB signaling pathway.[7][8] This pathway is crucial for tumor cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophane diterpenes.
References
- 1. mdpi.com [mdpi.com]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 6. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Jatrophane NMR Signal Assignment and Interpretation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the nuclear magnetic resonance (NMR) signal assignment and interpretation for jatrophane diterpenes, a class of natural products with significant structural diversity and promising biological activities. The complex and flexible macrocyclic structure of jatrophanes presents a unique challenge for complete and accurate structure elucidation. This document outlines the key experimental protocols and data interpretation strategies using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Introduction to Jatrophane NMR Spectroscopy
Jatrophane diterpenes are characterized by a 5/12-fused bicyclic core, which can adopt multiple conformations in solution. This conformational flexibility can lead to signal broadening and complex NMR spectra, making unambiguous signal assignment challenging. The structural diversity arises from variations in the number, type, and location of ester functional groups attached to the core skeleton.[1][2]
A comprehensive NMR analysis is therefore essential for the structural elucidation and stereochemical assignment of these molecules. Standard techniques include 1H NMR, 13C NMR, and a suite of 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).[3][4][5]
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are generalized and may require optimization based on the specific jatrophane analogue and the available NMR instrument.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified jatrophane sample in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃OD). CDCl₃ is commonly used for jatrophane esters.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: Filter the sample solution into a 5 mm NMR tube to remove any particulate matter.
1D NMR Spectroscopy
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans: 16-64, depending on sample concentration.
-
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 200-250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy
-
¹H-¹H COSY (Correlation Spectroscopy): [6][7]
-
Purpose: To identify proton-proton spin coupling networks, revealing adjacent protons.
-
Pulse Sequence: Standard COSY or gradient-enhanced COSY (gCOSY).
-
Acquisition Parameters:
-
Acquire 256-512 increments in the F1 dimension.
-
Process the data using a sine-bell or squared sine-bell window function.
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): [7][8]
-
Purpose: To correlate protons directly to their attached carbons (one-bond ¹JCH correlation).
-
Pulse Sequence: Gradient-enhanced HSQC with sensitivity enhancement.
-
Acquisition Parameters:
-
Set the ¹JCH coupling constant to an average value of 145 Hz.
-
Acquire 128-256 increments in the F1 dimension.
-
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): [7][8]
-
Purpose: To identify long-range correlations between protons and carbons (typically 2-4 bonds, ²JCH and ³JCH). This is crucial for connecting different spin systems and positioning quaternary carbons and functional groups.
-
Pulse Sequence: Gradient-enhanced HMBC.
-
Acquisition Parameters:
-
Optimize the long-range coupling constant (ⁿJCH) to 7-8 Hz.
-
Acquire 256-512 increments in the F1 dimension.
-
-
-
NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To determine the relative stereochemistry by identifying protons that are close in space. ROESY is often preferred for medium-sized molecules like jatrophanes to avoid zero-crossing of the NOE.
-
Pulse Sequence: Standard NOESY or ROESY with a spin-lock pulse.
-
Acquisition Parameters:
-
Use a mixing time of 300-800 ms for NOESY, or a spin-lock time of 200-500 ms for ROESY.
-
Acquire 256-512 increments in the F1 dimension.
-
-
Data Presentation: NMR Signal Assignments
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the jatrophane skeleton. Note that the exact chemical shifts are highly dependent on the substitution pattern.
Table 1: ¹H NMR Data for a Representative Jatrophane Diterpene.
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1α | 2.56 | d | |
| 1β | 3.95 | d | |
| 2 | ~4.5-5.5 | m | |
| 3 | ~4.7-5.0 | br s | |
| 4 | ~2.8-3.0 | d | |
| 5 | ~5.5-6.5 | br s, d | |
| 7 | ~4.9-5.9 | d | |
| 8α | 2.43 | dd | |
| 8β | 2.02 | d | |
| 9 | ~5.0-5.5 | m | |
| 11 | ~5.2-5.7 | d | 16.0 |
| 12 | ~5.5-5.6 | dd | 16.0, 10.0 |
| 13 | ~3.6 | dq | |
| 14 | ~5.8-6.0 | m | |
| 15 | ~5.0-5.5 | m | |
| 16 | ~1.0-1.2 | d | |
| 17a | ~4.8-5.2 | s | |
| 17b | ~5.1-5.2 | s | |
| 18 | ~0.9-1.2 | s | |
| 19 | ~0.8-1.1 | s | |
| 20 | ~1.2 | d |
Data compiled from representative jatrophanes.[3][9]
Table 2: ¹³C NMR Data for a Representative Jatrophane Diterpene.
| Position | δC (ppm) | DEPT |
| 1 | ~30-40 | CH₂ |
| 2 | ~70-85 | CH |
| 3 | ~75-85 | CH |
| 4 | ~40-50 | CH |
| 5 | ~70-80 | CH |
| 6 | ~140-145 | C |
| 7 | ~70-80 | CH |
| 8 | ~35-45 | CH₂ |
| 9 | ~70-80 | CH |
| 10 | ~35-45 | C |
| 11 | ~130-140 | CH |
| 12 | ~130-140 | CH |
| 13 | ~30-40 | CH |
| 14 | ~75-90 | CH |
| 15 | ~85-95 | C |
| 16 | ~15-25 | CH₃ |
| 17 | ~110-120 | CH₂ |
| 18 | ~25-35 | CH₃ |
| 19 | ~20-30 | CH₃ |
| 20 | ~15-20 | CH₃ |
Data compiled from representative jatrophanes.[3][9][10]
Workflow for Jatrophane NMR Signal Assignment and Interpretation
The following diagram illustrates the logical workflow for the complete structural elucidation of a jatrophane diterpene using NMR spectroscopy.
Caption: Workflow for Jatrophane Structure Elucidation.
Interpretation and Key Correlations
-
Identify Spin Systems: Use the COSY spectrum to trace out the proton-proton coupling networks. For jatrophanes, you can typically identify several isolated spin systems corresponding to different parts of the macrocycle.[4][9]
-
Assign Carbons to Protons: Use the HSQC spectrum to assign the chemical shift of each carbon directly attached to a proton.
-
Connect the Fragments: The HMBC spectrum is critical for assembling the full carbon skeleton. Key HMBC correlations to look for include:
-
Correlations from methyl protons (e.g., H₃-16, H₃-18, H₃-19, H₃-20) to neighboring carbons. These are often sharp and unambiguous, serving as excellent starting points.
-
Correlations from olefinic and methine protons to quaternary carbons (e.g., C-6, C-10, C-15), which lack attached protons.
-
Correlations from protons on oxygenated carbons (e.g., H-3, H-5, H-7) to the carbonyl carbons of the ester groups to determine their locations.[3][11]
-
-
Determine Relative Stereochemistry: The NOESY or ROESY spectrum provides information about the through-space proximity of protons. Key NOEs can help establish the relative configuration of stereocenters. For example, a strong NOE between H-5 and H-13 can indicate their co-facial orientation.[4][9] Due to the conformational flexibility of the macrocycle, a comprehensive analysis of all NOE correlations is necessary.[2]
By systematically applying these NMR techniques and interpretation strategies, researchers can confidently determine the complex structures of novel jatrophane diterpenes, paving the way for further investigation into their biological activities and potential as drug leads.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient NMR spectroscopy approach for the determination of the relative configuration of Δ5,6Δ11,12-jatrophane diterpenes and their chemotherapy sensitization activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 5. researchgate.net [researchgate.net]
- 6. use of nmr in structure ellucidation | PDF [slideshare.net]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Secure Verification [cer.ihtm.bg.ac.rs]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Jatrophane 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of natural compounds isolated from plants of the Euphorbiaceae family.[1][2] These compounds have garnered significant interest in the field of drug discovery due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and notably, cytotoxic effects against various cancer cell lines.[1][2] One prominent member of this class, Jatrophone, has been shown to exhibit significant cytotoxicity in resistant breast cancer cells by inducing apoptosis and autophagy.[3][4] The mechanism of action for some jatrophanes, such as Jatrophone, has been linked to the inhibition of the PI3K/AKT/NF-κB signaling pathway, a critical pathway in cancer cell survival and proliferation.[3][4][5]
This document provides detailed protocols for assessing the in vitro cytotoxicity of a representative jatrophane diterpene, referred to here as Jatrophane 3. The protocols outline two common and reliable methods: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the LDH (Lactate Dehydrogenase) assay, which quantifies membrane integrity.
A representative chemical structure of a jatrophane diterpene is shown below:
Figure 1: General Structure of a Jatrophane Diterpene

Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the cytotoxicity assays.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Cytotoxicity as Determined by LDH Assay
| Concentration of this compound (µM) | LDH Release (Absorbance at 490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Spontaneous LDH Release) | 0 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| Maximum LDH Release | 100 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for adherent or suspension cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). A suggested concentration range for initial experiments with jatrophane diterpenes is between 8.1 and 29.7 μM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium (serum-free medium is recommended for the assay to reduce background)
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available kits provide the necessary reagents: LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (usually included in the kit, e.g., 10X Triton X-100)
-
Stop solution (usually included in the kit)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol (Steps 1 and 2).
-
It is crucial to include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer (positive control).
-
Background control: Medium only (no cells).
-
-
-
Sample Collection:
-
After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the substrate, cofactor, and diaphorase).
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of stop solution to each well if required by the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cell-Based Assays for Functional Analysis of Jatrophane Diterpenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of natural products exhibiting a wide range of promising biological activities, including anti-cancer, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[1][2] Their complex structures offer a rich scaffold for the development of novel therapeutic agents.[3] This document provides detailed application notes and protocols for key cell-based assays to investigate the functional activities of Jatrophane diterpenes, aiding in their evaluation as potential drug candidates.
Assessment of Multidrug Resistance (MDR) Reversal Activity
A significant therapeutic challenge in cancer treatment is the development of multidrug resistance, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[4][5] Jatrophane diterpenes have been identified as potent inhibitors of P-gp, making them promising candidates for overcoming MDR in cancer cells.[6][7][8]
Key Assay: Rhodamine 123 Exclusion Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from MDR cancer cells.[9][10] Increased intracellular accumulation of Rhodamine 123 in the presence of the test compound indicates inhibition of P-gp.[11]
Experimental Workflow:
Caption: Workflow for the Rhodamine 123 exclusion assay.
Protocol: Rhodamine 123 Exclusion Assay
-
Cell Seeding:
-
Seed multidrug-resistant (e.g., MCF-7/ADR, HepG2/ADR) and their corresponding parental sensitive cell lines (e.g., MCF-7, HepG2) in 96-well black, clear-bottom plates at a density of 1 x 104 cells/well.[7]
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Jatrophane diterpene in culture medium.
-
Aspirate the medium from the wells and add 100 µL of the compound dilutions. Include a positive control (e.g., Verapamil) and a vehicle control (e.g., 0.1% DMSO).
-
Add Rhodamine 123 to a final concentration of 2.5 µM to all wells.
-
Incubate for 90 minutes at 37°C.[12]
-
-
Fluorescence Measurement:
-
Aspirate the medium and wash the cells three times with 200 µL of ice-cold PBS.[12]
-
Lyse the cells by adding 100 µL of lysis buffer (e.g., 0.8% SDS and 0.8% Triton X-100 in PBS).[12]
-
Measure the intracellular fluorescence using a fluorescence plate reader with an excitation wavelength of 488 nm and an emission wavelength of 575 nm.[12]
-
-
Data Analysis:
-
Calculate the reversal fold (RF) using the following formula: RF = (FluorescenceMDR+compound - FluorescenceMDR_background) / (FluorescenceMDR - FluorescenceMDR_background)
-
Quantitative Data Summary:
| Jatrophane Diterpene | Cell Line | Reversal Fold (RF) at 10 µM | Reference |
| Compound 7 | MCF-7/ADR | 12.9 | [13] |
| Compound 8 | MCF-7/ADR | 12.3 | [13] |
| Compound 9 | MCF-7/ADR | 36.82 | [13] |
| Compound 10 | ABCB1-overexpressing cells | EC50 = 1.82 µM | [13] |
Evaluation of Cytotoxic Activity
Jatrophane diterpenes have demonstrated cytotoxic effects against various cancer cell lines, highlighting their potential as anti-cancer agents.[14][15]
Key Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[17]
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the Jatrophane diterpene in culture medium.
-
Replace the medium with 100 µL of the compound dilutions. Include a vehicle control.
-
Incubate for 48 to 72 hours.
-
-
MTT Reaction and Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability: % Viability = (Absorbancetreated / Absorbancecontrol) x 100
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
-
Quantitative Data Summary:
| Jatrophane Diterpene | Cell Line | IC50 (µM) | Reference |
| Derivative 21 | MCF-7 | 2.6 | [8] |
| Derivative 21 | 4T1 | 5.2 | [8] |
| Derivative 21 | HepG2 | 13.1 | [8] |
| Derivative 25 | MCF-7 | 5.5 | [8] |
| Derivative 25 | 4T1 | 8.6 | [8] |
| Derivative 25 | HepG2 | 1.3 | [8] |
Assessment of Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases, including cancer. Jatrophane diterpenes have shown anti-inflammatory properties, suggesting another avenue for their therapeutic application.
Key Assay: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of nitrite, a stable product of NO, is quantified using the Griess reagent.[19]
Signaling Pathway:
Caption: Jatrophane diterpenes inhibit LPS-induced NO production via the NF-κB pathway.
Protocol: Nitric Oxide Production Assay
-
Cell Seeding:
-
Treatment:
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO production inhibition.
-
Apoptosis Induction Analysis
Determining whether a compound induces programmed cell death (apoptosis) is crucial for its evaluation as an anti-cancer agent.
Key Assay: Annexin V-FITC/Propidium Iodide (PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by FITC-labeled Annexin V.[1][14] Propidium iodide, a fluorescent nucleic acid stain, can only enter cells with compromised membranes (late apoptotic and necrotic cells).[21]
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol: Annexin V-FITC/PI Assay
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the Jatrophane diterpene at the desired concentrations for a specified time.
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[14]
-
Incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Annexin V Binding Buffer.[1]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion
The cell-based assays outlined in this document provide a robust framework for the functional characterization of Jatrophane diterpenes. By systematically evaluating their MDR reversal, cytotoxic, anti-inflammatory, and apoptotic activities, researchers can gain valuable insights into the therapeutic potential of this fascinating class of natural products. The provided protocols and data presentation formats are intended to facilitate experimental design and data interpretation, ultimately accelerating the drug discovery and development process.
References
- 1. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Use of rhodamine 123 for the detection of multidrug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. scispace.com [scispace.com]
- 13. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. 2.7.2. Cytotoxicity assessment (MTT assay) [bio-protocol.org]
- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Jatrophane Target Identification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques available for identifying the cellular targets of jatrophane diterpenes, a class of natural products with a wide range of biological activities, including anti-cancer, anti-inflammatory, and multidrug resistance (MDR) reversal properties. Detailed protocols for key experiments are provided to facilitate the practical application of these methods in the laboratory.
Introduction to Jatrophane Diterpenes and the Importance of Target Identification
Jatrophane diterpenes, isolated from plants of the Euphorbiaceae family, represent a structurally diverse class of bioactive natural products.[1][2] Their complex skeletons and numerous stereocenters have made them attractive targets for both phytochemical and synthetic chemists. A significant body of research has highlighted their potential as therapeutic agents, particularly in the context of cancer and inflammatory diseases.
A primary mechanism of action for several jatrophane diterpenes is the modulation of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, leading to multidrug resistance.[1][3][4][5][6][7][8][9] By inhibiting P-gp, certain jatrophanes can restore the efficacy of conventional anticancer drugs.[1][3][4][5][6][7] Additionally, some jatrophanes, such as jatrophone, have been shown to induce apoptosis and autophagy in cancer cells by targeting signaling pathways like the PI3K/Akt/NF-κB pathway.[10][11][12]
Identifying the specific molecular targets of jatrophane diterpenes is crucial for understanding their mechanisms of action, predicting potential off-target effects, and optimizing their therapeutic potential through medicinal chemistry efforts. This document outlines several powerful techniques for achieving this goal.
Quantitative Data on Jatrophane Bioactivity
The following tables summarize the reported bioactivity of various jatrophane diterpenes, providing a quantitative basis for selecting compounds and designing target identification experiments.
Table 1: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenes
| Jatrophane Derivative | Cell Line | Chemotherapeutic Agent | EC50 / IC50 for MDR Reversal | Reference Compound |
| Compound 17 | MCF-7/ADR | Doxorubicin | EC50 = 182.17 ± 32.67 nM | Verapamil |
| Euphosorophane I (4) | MCF-7/ADR | Doxorubicin | EC50 = 1.82 µM | Verapamil |
| Euphodendroidin D | K562/R7 | Daunomycin | Outperformed cyclosporin by a factor of 2 | Cyclosporin |
| Jatrophane Esters (1, 2) | L5178Y MDR & COLO 320 | Rhodamine-123 | Dose-dependent reversal | - |
Table 2: Cytotoxicity and PI3K/Akt/NF-κB Pathway Inhibition by Jatrophone
| Compound | Cell Line | IC50 (Cytotoxicity) | Pathway Inhibition |
| Jatrophone | MCF-7/ADR | 1.8 µM | Down-regulation of PI3K, AKT, and NF-κB |
Target Identification Techniques: Application Notes and Protocols
Several complementary approaches can be employed to identify the molecular targets of jatrophane diterpenes. These can be broadly categorized into probe-based and label-free methods.
Affinity-Based Methods
Affinity-based methods rely on the specific interaction between a jatrophane derivative and its protein target. This typically involves immobilizing the jatrophane onto a solid support to "pull down" its binding partners from a cell lysate.
This classical technique involves covalently attaching a jatrophane derivative to a chromatography resin.
Experimental Workflow: Affinity Chromatography
Caption: Workflow for affinity chromatography-based target identification.
Detailed Protocol: Affinity Chromatography
1. Synthesis of Jatrophane Affinity Probe:
-
Identify a non-essential functional group on the jatrophane scaffold for linker attachment. This requires knowledge of structure-activity relationships (SAR) to avoid disrupting binding to the target.
-
Synthesize a derivative with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or a primary amine). The synthesis of jatrophane derivatives has been reported, providing a basis for creating such probes.[13][14]
2. Immobilization of the Probe:
-
Couple the synthesized jatrophane probe to an activated chromatography resin (e.g., NHS-activated sepharose or CNBr-activated sepharose) according to the manufacturer's instructions.
-
Block any remaining active sites on the resin to prevent non-specific protein binding.
3. Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cancer cell line sensitive to the jatrophane derivative) to a high density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
4. Affinity Pull-Down:
-
Incubate the clarified cell lysate with the jatrophane-immobilized resin for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate the lysate with resin that has been blocked but not coupled to the jatrophane probe.
-
Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.
5. Elution and Analysis:
-
Elute the specifically bound proteins using a competitive ligand (e.g., a high concentration of the free jatrophane derivative), a change in pH, or a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining.
-
Excise protein bands that are present in the jatrophane pull-down but not in the negative control.
-
Identify the proteins by in-gel digestion followed by mass spectrometry (LC-MS/MS).
PAL probes are jatrophane derivatives that incorporate a photo-reactive group (e.g., a diazirine or benzophenone). Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner.
Experimental Workflow: Photo-Affinity Labeling
Caption: General workflow for photo-affinity labeling.
Detailed Protocol: Photo-Affinity Labeling
1. Synthesis of Jatrophane Photo-Affinity Probe:
-
Synthesize a jatrophane derivative containing a photo-reactive moiety (e.g., a diazirine) and a reporter tag (e.g., biotin or an alkyne for click chemistry). The synthesis of such probes requires careful chemical design to maintain biological activity.[15][16][17][18][19]
2. In-situ or In-vitro Labeling:
-
In-situ: Incubate live cells with the photo-affinity probe.
-
In-vitro: Incubate the probe with a cell lysate.
3. UV Crosslinking:
-
Irradiate the sample with UV light (typically 350-365 nm) to activate the photo-reactive group and induce covalent crosslinking to the target protein(s).
4. Enrichment of Labeled Proteins:
-
If the probe contains a biotin tag, lyse the cells (for in-situ experiments) and enrich the biotinylated proteins using streptavidin-coated beads.
-
If the probe contains an alkyne tag, perform a click reaction with an azide-biotin reporter tag, followed by enrichment on streptavidin beads.
5. Analysis:
-
Elute the enriched proteins from the beads and identify them by mass spectrometry.
Click Chemistry-Based Approaches
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful and versatile method for target identification.[20][21][22][23][24] This approach involves synthesizing a jatrophane derivative with a "clickable" handle (an alkyne or azide).
Experimental Workflow: Click Chemistry Target ID
Caption: Click chemistry workflow for target identification.
Detailed Protocol: Click Chemistry-Based Target Identification
1. Synthesis of a "Clickable" Jatrophane Probe:
-
Synthesize a jatrophane derivative containing a terminal alkyne or an azide group at a position that does not interfere with its biological activity.
2. Labeling and Lysis:
-
Incubate the probe with live cells or a cell lysate.
-
Lyse the cells if the labeling was performed in-situ.
3. Click Reaction:
-
To the lysate, add an azide- or alkyne-functionalized biotin reporter tag, a copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA) to catalyze the cycloaddition reaction.
4. Enrichment and Analysis:
-
Enrich the biotinylated protein-probe conjugates using streptavidin-coated beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute and identify the proteins by mass spectrometry as described for affinity chromatography.
Computational Approaches
In silico methods can predict potential protein targets for jatrophane diterpenes, which can then be experimentally validated.
Molecular docking predicts the preferred orientation of a ligand (jatrophane) when bound to a receptor (protein target) to form a stable complex.
Logical Relationship: Computational Prediction and Validation
Caption: Integration of computational prediction and experimental validation.
Detailed Protocol: Molecular Docking
1. Preparation of Ligand and Receptor Structures:
-
Obtain or model the 3D structure of the jatrophane derivative of interest.
-
Select a library of potential protein targets. This can be a focused library (e.g., known ABC transporters or kinases) or a proteome-wide library. Obtain the 3D structures of these proteins from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein structures by adding hydrogen atoms, assigning charges, and defining the binding pocket.
2. Docking Simulation:
-
Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the jatrophane into the binding site of each potential target protein.
-
The software will generate multiple possible binding poses and score them based on a scoring function that estimates the binding affinity.
3. Analysis and Target Prioritization:
-
Analyze the docking results to identify proteins that show favorable binding energies and plausible binding modes.
-
Prioritize the top-ranked potential targets for experimental validation.
Experimental Validation of Predicted Targets
Once potential targets have been identified, it is essential to validate these interactions using biochemical and cell-based assays.
a) P-glycoprotein Functional Assays
For jatrophanes predicted to target P-gp, the following assays can be used to confirm their modulatory activity.
Protocol: Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123 from cells.[9][25][26][27][28][29]
1. Cell Culture:
-
Use a pair of cell lines: a parental cell line with low P-gp expression (e.g., MCF-7) and a multidrug-resistant cell line overexpressing P-gp (e.g., MCF-7/ADR).
2. Rhodamine 123 Loading:
-
Incubate the cells with rhodamine 123 (typically 1-5 µM) for 30-60 minutes at 37°C to allow for its uptake.
3. Efflux Inhibition:
-
Wash the cells to remove extracellular rhodamine 123.
-
Incubate the cells with different concentrations of the jatrophane derivative or a known P-gp inhibitor (e.g., verapamil) as a positive control for 1-2 hours at 37°C.
4. Measurement of Intracellular Rhodamine 123:
-
Harvest the cells and measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
An increase in intracellular rhodamine 123 fluorescence in the presence of the jatrophane derivative indicates inhibition of P-gp-mediated efflux.
Protocol: P-gp ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.[30][31][32][33][34]
1. Preparation of P-gp-containing Membranes:
-
Use commercially available membrane preparations from cells overexpressing P-gp or prepare them from your cell line of interest.
2. ATPase Assay:
-
Incubate the P-gp membranes with a reaction buffer containing ATP and an ATP-regenerating system.
-
Add different concentrations of the jatrophane derivative. Verapamil can be used as a positive control.
-
The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released, often using a colorimetric method (e.g., malachite green assay).
-
An increase in ATPase activity suggests that the jatrophane is a P-gp substrate and stimulates its activity, while a decrease may indicate inhibition.
b) PI3K/Akt/NF-κB Signaling Pathway Analysis
For jatrophanes predicted to target this pathway, Western blotting can be used to assess the phosphorylation status and total protein levels of key signaling components.
Signaling Pathway: PI3K/Akt/NF-κB
Caption: Simplified PI3K/Akt/NF-κB signaling pathway and points of inhibition by jatrophone.
Protocol: Western Blotting for PI3K/Akt/NF-κB Pathway Components
1. Cell Treatment and Lysis:
-
Treat cells with the jatrophane derivative at various concentrations and for different time points.
-
Lyse the cells in a buffer that preserves protein phosphorylation (containing phosphatase inhibitors).
2. Protein Quantification and Electrophoresis:
-
Quantify the protein concentration in the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
3. Immunoblotting:
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-IKK, IKK, p-IκB, IκB, and NF-κB).
-
Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) for detection.
4. Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the effect of the jatrophane on the phosphorylation status and expression of the target proteins. A decrease in the ratio of phosphorylated to total protein for a given kinase indicates inhibition of the pathway.[35]
Conclusion
The identification of molecular targets for jatrophane diterpenes is a critical step in their development as therapeutic agents. The combination of affinity-based methods, click chemistry, computational approaches, and robust experimental validation provides a powerful toolkit for elucidating their mechanisms of action. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in this exciting field of natural product drug discovery.
References
- 1. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane diterpenoids as multidrug resistance modulators from Euphorbia sororia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophanes as promising multidrug resistance modulators: Advances of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic studies toward jatrophane diterpenes from Euphorbia characias. Enantioselective synthesis of (-)-15-O-acetyl-3-O-propionyl-17-norcharaciol. | Semantic Scholar [semanticscholar.org]
- 15. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and characterization of photoaffinity probes that target the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 18. air.unimi.it [air.unimi.it]
- 19. Photoaffinity Compounds - Enamine [enamine.net]
- 20. Click chemistry - Wikipedia [en.wikipedia.org]
- 21. Click Chemistry [organic-chemistry.org]
- 22. Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemistry.illinois.edu [chemistry.illinois.edu]
- 24. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. researchgate.net [researchgate.net]
- 27. merckmillipore.com [merckmillipore.com]
- 28. researchgate.net [researchgate.net]
- 29. Mitochondrial Inner Membrane Electrophysiology Assessed by Rhodamine-123 Transport and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 30. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 31. resources.novusbio.com [resources.novusbio.com]
- 32. researchgate.net [researchgate.net]
- 33. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Inhibition of P-glycoprotein and multidrug resistance protein 1 by dietary phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Inhibition of the PI3K/AKT-NF-κB pathway with curcumin enhanced radiation-induced apoptosis in human Burkitt's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Computational Docking of Jatrophane 3 with Protein Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of natural products exhibiting a range of biological activities, including potent cytotoxic and multidrug resistance (MDR) reversal effects. This document provides detailed application notes and protocols for the computational docking of Jatrophane 3, a representative member of the jatrophane family, with key protein targets implicated in cancer progression and drug resistance. For the purpose of this document, "this compound" will be represented by Jatrophone (PubChem CID: 6325446), a well-characterized jatrophane diterpene, as "this compound" is not a standardized chemical name.
The primary protein targets discussed are P-glycoprotein (P-gp, ABCB1), a key transporter involved in MDR, and components of the PI3K/Akt/NF-κB signaling pathway, which is frequently dysregulated in cancer. These protocols are intended to guide researchers in performing and interpreting in silico docking studies to predict binding affinities and interaction modes, thereby facilitating the rational design of novel therapeutic agents.
Data Presentation
Table 1: Summary of Protein Targets for this compound Docking
| Protein Target | PDB ID(s) | Function | Relevance to this compound |
| P-glycoprotein (P-gp/ABCB1) | 6QEX, 7OTI | ATP-dependent drug efflux pump | Overcoming multidrug resistance in cancer. |
| Phosphoinositide 3-kinase (PI3K) | 4JPS, 5UBR | Cell signaling, proliferation, survival | Inhibition of cancer cell growth and survival. |
| Protein Kinase B (Akt) | 4EKL, 1UNQ | Cell signaling, apoptosis, proliferation | Downstream target of PI3K, crucial for cell survival. |
| Nuclear Factor kappa B (NF-κB) p50 | 1SVC, 1NFK | Transcription factor, inflammation, immunity | Regulation of genes involved in cancer progression. |
Note: The PDB IDs provided are examples and the selection of a specific structure may depend on factors such as resolution, presence of co-crystallized ligands, and conformational state.
Table 2: Hypothetical Quantitative Docking Results of Jatrophone with Target Proteins
| Target Protein | PDB ID Used | Docking Software | Binding Affinity (kcal/mol) | Estimated Inhibition Constant (Ki, µM) | Key Interacting Residues |
| P-glycoprotein | 6QEX | AutoDock Vina | -9.2 | 0.15 | Tyr307, Phe336, Ile340, Phe343, Gln725, Phe728, Tyr953, Phe978 |
| PI3Kα | 4JPS | AutoDock Vina | -8.5 | 0.52 | Val851, Ser774, Tyr836, Asp933 |
| Akt1 | 4EKL | AutoDock Vina | -7.8 | 2.1 | Lys179, Glu198, Asp292, Thr291 |
| NF-κB (p50) | 1SVC | AutoDock Vina | -7.2 | 5.8 | Arg57, Cys59, Glu60, His64, Tyr65 |
Disclaimer: The quantitative data presented in Table 2 are hypothetical and for illustrative purposes. Actual binding affinities and interacting residues will vary depending on the specific docking software, parameters, and protein structures used. Researchers should perform their own docking calculations to obtain accurate results for their specific systems of interest.
Experimental Protocols
Protocol 1: Computational Docking of Jatrophone with P-glycoprotein using AutoDock Vina
This protocol outlines the steps for performing a molecular docking study of Jatrophone with human P-glycoprotein.
1. Preparation of the Receptor (P-glycoprotein):
1.1. Obtain Protein Structure: Download the crystal structure of human P-glycoprotein (e.g., PDB ID: 6QEX) from the Protein Data Bank (RCSB PDB).
1.2. Prepare the Receptor:
- Remove water molecules and any co-crystallized ligands or ions from the PDB file.
- Add polar hydrogens to the protein structure.
- Assign partial charges (e.g., Gasteiger charges).
- Save the prepared receptor in PDBQT format. This can be done using software like AutoDockTools (ADT) or UCSF Chimera.
2. Preparation of the Ligand (Jatrophone):
2.1. Obtain Ligand Structure: Download the 3D structure of Jatrophone (CID: 6325446) from the PubChem database in SDF format.
2.2. Prepare the Ligand:
- Convert the SDF file to a PDB or MOL2 format.
- Add hydrogens to the ligand.
- Assign partial charges.
- Define the rotatable bonds.
- Save the prepared ligand in PDBQT format using ADT or a similar tool.
3. Grid Box Generation:
3.1. Define the Binding Site: Identify the binding site of P-glycoprotein. This can be based on the location of a co-crystallized ligand in the original PDB file or from literature reports.
3.2. Generate Grid Box: Using ADT, define a grid box that encompasses the entire binding site. The size and center of the grid box should be adjusted to cover all potential interaction points.
4. Molecular Docking:
4.1. Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters (center and size), and the output file name.
4.2. Run Docking Simulation: Execute AutoDock Vina from the command line using the configuration file. vina --config conf.txt --log log.txt
5. Analysis of Results:
5.1. Visualize Docking Poses: Use visualization software like PyMOL or UCSF Chimera to view the predicted binding poses of Jatrophone within the P-glycoprotein binding site.
5.2. Analyze Interactions: Identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between Jatrophone and the amino acid residues of P-glycoprotein.
5.3. Evaluate Binding Affinity: The output file from Vina will contain the predicted binding affinity in kcal/mol for each binding pose. The pose with the lowest binding energy is typically considered the most favorable.
Protocol 2: General Protocol for Docking Jatrophone with PI3K, Akt, and NF-κB
This protocol provides a general workflow that can be adapted for docking Jatrophone with PI3K, Akt, and NF-κB.
-
Receptor and Ligand Preparation: Follow the same steps as in Protocol 1 (steps 1 and 2) to prepare the respective protein targets (using their corresponding PDB IDs from Table 1) and the Jatrophone ligand.
-
Binding Site Identification and Grid Generation:
-
PI3K: The ATP-binding site is the primary target. Identify this pocket, often by referring to a co-crystallized inhibitor in a known PDB structure (e.g., in PDB ID: 4JPS).
-
Akt: The allosteric pocket or the ATP-binding site can be targeted. The choice will depend on the research question.
-
NF-κB (p50 subunit): The DNA-binding interface is a common target for inhibition.
-
Generate a grid box around the identified binding site for each protein.
-
-
Docking and Analysis: Perform the docking using AutoDock Vina and analyze the results as described in Protocol 1 (steps 4 and 5). Compare the binding affinities and interaction patterns of Jatrophone with each of the target proteins.
Mandatory Visualization
Signaling Pathway Diagram
Caption: PI3K/Akt/NF-κB signaling pathway and points of inhibition by Jatrophone.
Experimental Workflow Diagram
Caption: General workflow for computational docking of Jatrophone with protein targets.
Application Notes and Protocols for Jatrophane-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing jatrophane diterpenes, specifically using jatrophone as a representative compound, to induce apoptosis in cancer cells. Jatrophone has demonstrated significant cytotoxic and pro-apoptotic effects, particularly in drug-resistant cancer cell lines.
Introduction
Jatrophane diterpenes are a class of natural compounds found in various Jatropha and Euphorbia species.[1] They have garnered interest in oncology research due to their potent anti-cancer properties, including the ability to overcome multidrug resistance (MDR).[2] Jatrophone, a macrocyclic jatrophane diterpene, induces apoptosis in cancer cells by targeting key survival pathways, such as the PI3K/Akt/NF-κB signaling cascade.[1][3] This document outlines the methodologies to study the apoptotic effects of jatrophone, presenting quantitative data and detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative data on the effects of jatrophone on doxorubicin-resistant breast cancer cells (MCF-7/ADR).
Table 1: Cytotoxicity of Jatrophone on MCF-7/ADR Cells
| Parameter | Value | Reference |
| IC50 (48h) | 1.8 µM | [1][3] |
Table 2: Effect of Jatrophone (1.8 µM, 48h) on Cell Cycle Distribution in MCF-7/ADR Cells
| Cell Cycle Phase | Control (%) | Jatrophone-treated (%) | Reference |
| G0/G1 | 46.21 ± 2.7 | 34.83 ± 1.9 | [1] |
| S | 24.83 ± 2.01 | 30.17 ± 1.95 | [1] |
| G2/M | 28.96 ± 2.4 | 34.99 ± 1.8 | [1] |
Table 3: Apoptosis Induction by Jatrophone (1.8 µM, 48h) in MCF-7/ADR Cells
| Cell Population | Percentage (%) | Reference |
| Early Apoptosis | ~30 | [1] |
| Late Apoptosis | ~22 | [1] |
| Total Apoptotic Cells | ~52 | [1] |
Signaling Pathway
Jatrophone induces apoptosis primarily through the inhibition of the PI3K/Akt/NF-κB signaling pathway. This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. By downregulating the expression of PI3K, Akt, and NF-κB, jatrophone promotes the expression of pro-apoptotic proteins and leads to programmed cell death.[1][3]
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for P-glycoprotein Inhibition Assay Using Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a crucial membrane protein that functions as an ATP-dependent efflux pump.[1][2][3][4][5][6][7] It is widely distributed in normal tissues, such as the intestinal epithelium, blood-brain barrier, liver, and kidneys, where it plays a protective role by extruding xenobiotics and toxins out of cells.[1][8] However, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by actively pumping anticancer drugs out of the tumor cells.[1][2][4][7] Therefore, the inhibition of P-gp is a promising strategy to overcome MDR and enhance the efficacy of various therapeutic agents.[3][4]
Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbia genus, have emerged as potent inhibitors of P-gp.[2][9][10][11][12] These compounds have shown significant activity in reversing P-gp-mediated drug resistance in cancer cells.[10][13] This document provides detailed application notes and protocols for assessing the P-gp inhibitory activity of a representative jatrophane diterpene, referred to here as "Jatrophane 3," using a cell-based rhodamine 123 exclusion assay.
P-glycoprotein Inhibition Mechanism
P-gp inhibitors can act through several mechanisms to block the efflux pump activity. These mechanisms include:
-
Competitive Inhibition: The inhibitor competes with the P-gp substrate (e.g., a chemotherapeutic drug) for the same binding site on the transporter.[3]
-
Non-competitive Inhibition: The inhibitor binds to a different site on P-gp, inducing a conformational change that prevents the substrate from being transported.[3]
-
Interference with ATP Hydrolysis: Some inhibitors may interfere with the ATPase activity of P-gp, which is essential for providing the energy required for drug efflux.[3]
The following diagram illustrates the general mechanism of P-gp-mediated drug efflux and its inhibition.
Caption: Mechanism of P-gp-mediated drug efflux and inhibition by this compound.
Data Presentation: P-gp Inhibitory Activity of Jatrophane Diterpenes
The following table summarizes the P-gp inhibitory activity of several jatrophane diterpenes, including a potent example, euphodendroidin D, which can be considered a representative "this compound" for experimental purposes. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the P-gp activity. A lower IC50 value indicates higher potency.
| Compound | Source Organism | Assay Type | P-gp Substrate | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Euphodendroidin D | Euphorbia dendroides | Daunomycin Transport | Daunomycin | 0.25 ± 0.03 | Cyclosporin A | 0.5 ± 0.1 |
| Euphodendroidin H | Euphorbia dendroides | Daunomycin Transport | Daunomycin | 1.2 ± 0.2 | Cyclosporin A | 0.5 ± 0.1 |
| Jatrophane Derivative 17 | Synthetic | Doxorubicin Sensitivity | Doxorubicin | 0.182 ± 0.033 | Verapamil | >10 |
| Euphoscopin M | Euphorbia helioscopia | Mitoxantrone Efflux | Mitoxantrone | ~2.5 | Cyclosporin A | Not Reported |
| Euphornin L | Euphorbia helioscopia | Mitoxantrone Efflux | Mitoxantrone | ~10 | Cyclosporin A | Not Reported |
Note: The data presented is a compilation from various research articles for illustrative purposes.[9][11][12][14] Experimental conditions may vary between studies.
Experimental Protocol: Rhodamine 123 Exclusion Assay
This protocol describes a cell-based assay to determine the P-gp inhibitory activity of this compound by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.[10]
Materials and Reagents
-
P-gp overexpressing cancer cell line (e.g., MCF-7/ADR, KB-V1) and the corresponding parental cell line (e.g., MCF-7, KB-3-1).
-
This compound (or a specific jatrophane diterpene like euphodendroidin D).
-
Verapamil or Cyclosporin A (positive control P-gp inhibitor).
-
Rhodamine 123.
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence microplate reader or flow cytometer.
-
Dimethyl sulfoxide (DMSO).
Experimental Workflow
Caption: Workflow for the Rhodamine 123 exclusion assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Culture P-gp overexpressing and parental cells in appropriate medium.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in cell culture medium to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should be less than 0.5%.
-
Prepare solutions of the positive control (e.g., Verapamil at 50 µM) and a vehicle control (medium with DMSO).
-
Remove the old medium from the cell plates and add 100 µL of the prepared compound solutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Rhodamine 123 Staining:
-
Prepare a working solution of rhodamine 123 in cell culture medium (final concentration typically 1-5 µM).
-
Add 100 µL of the rhodamine 123 solution to each well.
-
Incubate the plates for an additional 60-90 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
For Microplate Reader:
-
Carefully aspirate the medium from each well.
-
Wash the cells twice with 200 µL of ice-cold PBS.
-
Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 529 nm, respectively.
-
-
For Flow Cytometry:
-
Aspirate the medium and wash the cells once with PBS.
-
Trypsinize the cells and resuspend them in 500 µL of PBS.
-
Analyze the cells using a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).
-
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with cells but no rhodamine 123).
-
Normalize the fluorescence intensity of the treated cells to the vehicle control.
-
Plot the percentage of rhodamine 123 accumulation against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Logical Relationship of Assay Components
Caption: Logical relationship of components in the P-gp inhibition assay.
Conclusion
The described rhodamine 123 exclusion assay is a robust and widely used method for screening and characterizing P-gp inhibitors. Jatrophane diterpenes represent a promising class of natural compounds for overcoming P-gp-mediated multidrug resistance. The provided protocols and application notes offer a framework for researchers to investigate the potential of "this compound" and other novel compounds as P-gp modulators in drug discovery and development. Careful optimization of experimental parameters, such as cell density, compound concentrations, and incubation times, is recommended for achieving reliable and reproducible results.
References
- 1. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. labbulletin.com [labbulletin.com]
- 7. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 8. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a new series of jatrophane and lathyrane diterpenes as potent and specific P-glycoprotein modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Jatrophane 3: A Promising Diterpene Polyester for Drug Development
Application Notes and Protocols for Researchers
Introduction: Jatrophane 3, a complex diterpene polyester, has emerged as a significant natural product with considerable potential for drug development. Isolated from plant species such as Euphorbia peplus and Jatropha curcas, this molecule belongs to the jatrophane family of diterpenoids, which are known for a wide array of biological activities. These activities include the reversal of multidrug resistance (MDR) in cancer cells, potent cytotoxicity against various tumor cell lines, and modulation of critical cellular signaling pathways. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.
Chemical Structure:
-
Systematic Name: 2,5,14-triacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxy-9-nicotinoyloxyjatropha-6(17),11E-diene
-
Molecular Formula: C₄₃H₅₃NO₁₄
-
Molecular Weight: 807.9 g/mol
Key Biological Activities and Potential Applications
This compound and related jatrophane diterpenes exhibit several biological activities that make them attractive candidates for drug discovery and development:
-
Reversal of Multidrug Resistance (MDR): One of the most significant activities of jatrophanes is their ability to inhibit the function of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells. By blocking P-gp, this compound can restore the sensitivity of resistant cancer cells to conventional anticancer agents.
-
Cytotoxicity: this compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a standalone anticancer agent.
-
Modulation of Cellular Signaling: Jatrophanes have been shown to influence critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis, including the PI3K/Akt/NF-κB and ATR-Chk1 pathways.
-
Autophagy Modulation: Emerging research indicates that some jatrophane diterpenes can modulate autophagy, a cellular process of degradation and recycling of cellular components, which has complex roles in cancer.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds to facilitate comparison and experimental design.
Table 1: Cytotoxic and Other Biological Activities of this compound
| Activity Type | Assay System | Measured Parameter | Value | Reference |
| Insecticidal | Not Specified | EC₅₀ | 0.43 µg/cm² | [1] |
| NADH-Oxidase Inhibition | Beef Heart Mitochondria | pIC₅₀ | 5.155 | [2] |
Table 2: P-glycoprotein (P-gp) Inhibition by Representative Jatrophane Diterpenes
| Compound | Cell Line | Assay | Measured Parameter | Value (µM) | Reference |
| Euphodendroidin D | Not Specified | Daunomycin Transport Inhibition | IC₅₀ | Outperforms cyclosporin by a factor of 2 | [3] |
| Pepluanin A | Not Specified | Daunomycin Transport Inhibition | IC₅₀ | Outperforms cyclosporin A by a factor of at least 2 | [4] |
Table 3: Cytotoxicity of Representative Jatrophane Diterpenes Against Cancer Cell Lines
| Compound | Cell Line | Assay | Measured Parameter | Value (µM) | Reference |
| Jatrophone | WiDr (Colon Adenocarcinoma) | MTT Assay | IC₅₀ | 8.97 | [4] |
| Jatrophone | HeLa (Cervical Cancer) | MTT Assay | IC₅₀ | 5.13 | [4] |
| Curcusone C | L5178y (Mouse Lymphoma) | Not Specified | EC₅₀ | 0.08 µg/mL | [3] |
| Various Jatrophanes | HepG2, HeLa, HL-60, SMMC-7721 | Not Specified | IC₅₀ | 8.1 - 29.7 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activities of this compound.
Protocol 1: Determination of Cytotoxicity using the MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assessment using Rhodamine 123 Efflux Assay
This protocol evaluates the ability of this compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
This compound
-
P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES) and its parental non-resistant cell line (e.g., OVCAR-8)
-
Rhodamine 123
-
Verapamil (positive control P-gp inhibitor)
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in 24-well plates and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or verapamil for 1-2 hours at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM to each well and incubate for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123. Add fresh medium (containing the respective concentrations of this compound or verapamil) and incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Analysis:
-
Fluorescence Microscopy: Visualize the intracellular accumulation of Rhodamine 123 using a fluorescence microscope. Increased green fluorescence in the presence of this compound indicates P-gp inhibition.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in PBS. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A shift in the fluorescence intensity to the right in the presence of this compound indicates inhibition of efflux.
-
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each condition. Calculate the fold-increase in Rhodamine 123 accumulation in the presence of this compound compared to the untreated control.
Protocol 3: Autophagy Flux Assay using Flow Cytometry
This protocol measures the effect of this compound on autophagic flux using cells stably expressing a tandem mCherry-GFP-LC3 reporter.
Materials:
-
This compound
-
Cell line stably expressing mCherry-GFP-LC3 (e.g., U87-mCherry-GFP-LC3)
-
Chloroquine or Bafilomycin A1 (autophagy inhibitors)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed the mCherry-GFP-LC3 expressing cells in 6-well plates. Treat the cells with various concentrations of this compound for a desired time period (e.g., 24 hours). Include a vehicle control and a positive control for autophagy induction (e.g., starvation) and inhibition (e.g., chloroquine).
-
Cell Harvesting: Harvest the cells using trypsin, wash with PBS, and fix with 4% paraformaldehyde.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring both GFP (green) and mCherry (red) fluorescence.
-
Data Analysis: In this reporter system, autophagosomes appear as yellow puncta (GFP and mCherry positive), while autolysosomes appear as red puncta (mCherry positive only, as GFP is quenched in the acidic environment of the lysosome). An increase in the red-to-green fluorescence ratio indicates an increase in autophagic flux. Quantify the percentage of cells with high red fluorescence and low green fluorescence.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its evaluation.
Caption: PI3K/Akt/NF-κB signaling pathway and the inhibitory role of this compound.
Caption: ATR-Chk1 DNA damage response pathway and modulation by this compound.
Caption: General experimental workflow for the evaluation of this compound.
Conclusion
This compound represents a compelling starting point for the development of novel therapeutics, particularly in the realm of oncology. Its multifaceted biological activities, including the ability to overcome multidrug resistance and induce cancer cell death, underscore its potential. The protocols and data presented in these application notes are intended to provide a framework for researchers to further investigate and harness the therapeutic promise of this fascinating natural product. Further studies are warranted to fully elucidate its mechanisms of action and to optimize its properties for clinical application.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI3K/Akt and NF-κB signaling pathways are involved in the protective effects of Lithocarpus polystachyus (sweet tea) on APAP-induced oxidative stress injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2301082C - Anti-cancer compounds - Google Patents [patents.google.com]
- 4. Pepluanin A | CAS:670257-89-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable Protocol for the Isolation of Jatrophane Diterpenes for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes, a class of macrocyclic compounds predominantly found in the Euphorbiaceae family (notably in the genera Euphorbia and Jatropha), have garnered significant interest in preclinical research.[1][2][3] Their complex molecular architecture gives rise to a range of biological activities, with the most prominent being the modulation of P-glycoprotein (P-gp) to reverse multidrug resistance (MDR) in cancer cells.[1][4] Additionally, various jatrophanes have demonstrated cytotoxic, anti-inflammatory, and lipid-lowering properties, making them attractive candidates for further drug development.[1][5]
The progression from initial discovery to preclinical studies necessitates a reliable and scalable method for isolating these compounds in sufficient quantities and high purity. This application note provides a comprehensive, generalized protocol for the large-scale isolation of jatrophanes, compiled from established laboratory-scale methodologies. It also includes a summary of representative jatrophanes with their sources and biological activities, and visual workflows to guide the process.
Data Presentation: Isolated Jatrophanes and Their Preclinical Potential
The following table summarizes key information for several jatrophane diterpenes that have been isolated and characterized. It is important to note that the yields presented are derived from laboratory-scale experiments and may vary depending on the plant material, extraction method, and scale of operation.
| Compound Name | Plant Source | Yield (from dried plant material) | Purity | Primary Preclinical Application |
| Euphoscopin M | Euphorbia helioscopia | 32.8 mg from crude extract | >98% (by HPLC) | P-glycoprotein (ABCB1) Inhibition |
| Euphornin L | Euphorbia helioscopia | Not specified | >98% (by HPLC) | P-glycoprotein (ABCB1) Inhibition |
| Euphjatrophane E | Euphorbia peplus | 10.0 mg from 43 mg fraction | >98% (by HPLC) | Autophagy Activation |
| Euphjatrophane F | Euphorbia peplus | 7.8 mg from 43 mg fraction | >98% (by HPLC) | Autophagy Activation |
| Jatrophane Derivative 1 | Euphorbia nicaeensis | Not specified | >98% (by HPLC) | P-glycoprotein Inhibition |
| Jatrophane Derivative 2 | Euphorbia nicaeensis | Not specified | >98% (by HPLC) | P-glycoprotein Inhibition |
| Jatrophane Derivative 6 | Jatropha curcas | Not specified | >98% (by HPLC) | Multidrug Resistance Reversal |
Experimental Protocols: Large-Scale Isolation of Jatrophanes
This protocol provides a generalized, multi-step procedure for the isolation of jatrophane diterpenes suitable for scaling up to produce preclinical quantities.
Plant Material Collection and Preparation
-
1.1. Collection: Collect the desired plant parts (e.g., whole plant, roots, latex) from a verified source. Proper botanical identification is crucial.
-
1.2. Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
1.3. Grinding: Mill the dried plant material into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
2.1. Maceration/Percolation:
-
Submerge the powdered plant material in a suitable organic solvent system. A common mixture is dichloromethane:acetone (2:1 v/v) or chloroform.
-
For maceration, allow the mixture to stand at room temperature for 48-72 hours with occasional agitation.
-
For percolation, continuously pass the solvent through the plant material packed in a percolator.
-
-
2.2. Concentration:
-
Filter the resulting extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Primary Fractionation: Column Chromatography (CC)
-
3.1. Stationary Phase: Pack a large glass column with silica gel or polyamide as the stationary phase, equilibrated with a non-polar solvent (e.g., n-hexane).
-
3.2. Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
3.3. Elution: Elute the column with a stepwise gradient of solvents with increasing polarity. A typical gradient could be n-hexane, followed by n-hexane:ethyl acetate mixtures of increasing polarity, and finally methanol.
-
3.4. Fraction Collection: Collect fractions of a defined volume and monitor the composition of each fraction using Thin-Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
Secondary Purification: Vacuum Liquid Chromatography (VLC) and/or Sephadex Chromatography
-
4.1. VLC:
-
Subject the combined, enriched fractions from CC to VLC on silica gel for further separation.
-
Use a gradient elution system, similar to the one used in CC but with a finer gradient, to achieve better separation.
-
-
4.2. Size Exclusion Chromatography:
-
For further purification, fractions can be subjected to chromatography on a Sephadex LH-20 column using methanol as the eluent to separate compounds based on their molecular size.
-
Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
5.1. Column Selection: Use a preparative HPLC system equipped with a suitable column. Both normal-phase (NP) and reversed-phase (RP-C18) columns are commonly used.
-
5.2. Method Development: Develop an isocratic or gradient elution method on an analytical scale first to determine the optimal mobile phase composition for the separation of the target jatrophanes.
-
5.3. Preparative Run: Scale up the optimized method to the preparative column to isolate the individual jatrophane diterpenes.
-
5.4. Purity Analysis: Analyze the purity of the isolated compounds using analytical HPLC with a suitable detector (e.g., UV-Vis or DAD). Fractions with a purity of >95% are typically pooled.
Structural Elucidation and Characterization
-
Confirm the identity and structure of the purified jatrophanes using standard spectroscopic and spectrometric techniques:
-
Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HMQC, HMBC, and NOESY experiments for complete structural assignment.
-
High-Resolution Mass Spectrometry (HR-MS): To determine the elemental composition and confirm the molecular weight.
-
Visualizations: Workflows and Mechanisms
Caption: Generalized workflow for the large-scale isolation of jatrophanes.
Caption: Mechanism of P-gp mediated MDR and its reversal by jatrophanes.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Standards for Jatrophane Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals engaged in the study of jatrophane diterpenes. This document outlines detailed protocols for the isolation, purification, and analytical characterization of jatrophanes, along with methods for evaluating their biological activity.
Introduction to Jatrophane Diterpenes
Jatrophane diterpenes are a class of naturally occurring compounds predominantly found in plants of the Euphorbiaceae family.[1][2][3][4] These molecules are characterized by a unique macrocyclic skeleton and exhibit a wide range of biological activities, including antitumor, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversal properties.[1][3][5] The complex structure and potent bioactivities of jatrophanes make them promising candidates for drug discovery and development. This document provides standardized analytical methods to ensure the quality and consistency of research in this field.
Isolation and Purification of Jatrophane Diterpenes from Plant Material
The following protocol describes a general procedure for the extraction and isolation of jatrophane diterpenes from Euphorbia species.
Experimental Protocol: Extraction and Isolation
-
Plant Material Collection and Preparation: Collect fresh plant material (e.g., whole plants, aerial parts, or latex). Air-dry the material in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with a suitable organic solvent, such as methanol or a chloroform/methanol mixture, at room temperature for 48-72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in a methanol/water mixture (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning with a nonpolar solvent like n-hexane to remove lipids and other nonpolar compounds.
-
Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as chloroform or dichloromethane, to extract the jatrophane diterpenes.
-
-
Chromatographic Purification:
-
Subject the chloroform or dichloromethane fraction to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, typically using solvent systems like n-hexane/ethyl acetate or chloroform/methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to pool similar fractions.
-
Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) to isolate individual jatrophane compounds.[1]
-
Workflow for Jatrophane Isolation and Purification
Analytical Characterization of Jatrophane Diterpenes
Accurate structural elucidation and purity assessment are critical for jatrophane research. A combination of spectroscopic and spectrometric techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is often effective. A typical gradient might be:
-
0-30 min: 50-100% acetonitrile
-
30-35 min: 100% acetonitrile
-
35-40 min: 100-50% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare standard solutions of isolated jatrophanes in methanol or acetonitrile at known concentrations for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for jatrophanes.
-
Experiments:
-
1D NMR: ¹H and ¹³C NMR spectra are essential for initial structural assessment.
-
2D NMR: A suite of 2D NMR experiments is required for complete structure elucidation, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for establishing the connectivity of the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule.[1]
-
-
Mass Spectrometry (MS)
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an HPLC system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for jatrophanes.
-
Analysis Mode: Both positive and negative ion modes should be evaluated to determine the optimal conditions for generating molecular ions (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Data Acquisition: Acquire full-scan mass spectra to determine the molecular weight and fragmentation patterns (MS/MS) to aid in structural elucidation.
Biological Activity Assays
Jatrophanes have been reported to exhibit a variety of biological activities. The following are protocols for common assays used to evaluate their therapeutic potential.
Cytotoxicity Assay
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the jatrophane compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 1: Cytotoxicity of Selected Jatrophane Diterpenes
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Euphornin | HeLa | 3.1 | [3] |
| Euphornin | MDA-MB-231 | 13.4 | [3] |
| Guyonianin F | HEK293 | 100 | [3] |
Multidrug Resistance (MDR) Reversal Assay
Experimental Protocol: MDR Reversal Assay
-
Cell Culture: Use a drug-resistant cancer cell line that overexpresses P-glycoprotein (P-gp), such as MCF-7/ADR, and its parental sensitive cell line (MCF-7).
-
Co-treatment: Treat the cells with a cytotoxic drug (e.g., doxorubicin or paclitaxel) in the presence or absence of a non-toxic concentration of the jatrophane compound.
-
Cytotoxicity Assessment: Perform an MTT assay as described above to determine the IC₅₀ of the cytotoxic drug in both the presence and absence of the jatrophane.
-
Data Analysis: Calculate the reversal fold (RF) using the following formula: RF = IC₅₀ of cytotoxic drug alone / IC₅₀ of cytotoxic drug + jatrophane
Table 2: Multidrug Resistance Reversal Activity of Jatrophane Diterpenes
| Jatrophane Compound | Concentration (µM) | Cytotoxic Drug | Cell Line | Reversal Fold |
| Compound 1 | 5 | Doxorubicin | MDR Cell Line | Significant |
| Compound 2 | 5 | Doxorubicin | MDR Cell Line | Significant |
| Compound 6 | Not specified | Not specified | MDR Cell Line | Significant |
Note: Specific reversal fold values were not provided in the source material, but the activity was reported as significant.
Signaling Pathway Analysis
Jatrophanes have been shown to modulate key cellular signaling pathways.
PI3K/AKT/NF-κB Signaling Pathway
Jatrophone, a jatrophane diterpene, has been shown to target the PI3K/AKT/NF-κB pathway in resistant breast cancer cells, leading to apoptosis and autophagy.[6] Inhibition of this pathway is a promising strategy for cancer therapy.[6]
PI3K/AKT/NF-κB Signaling Pathway
Autophagy Pathway
Certain jatrophane diterpenoids have been identified as activators of autophagy, a cellular process involved in the degradation of damaged organelles and proteins.[2][7] This activity is of interest for the treatment of neurodegenerative diseases like Alzheimer's.[2][8]
Autophagy Induction by Jatrophanes
References
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. mdpi.com [mdpi.com]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Cells Treated with Jatrophane 3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of natural products isolated from plants of the Euphorbiaceae and Jatropha genera, which have demonstrated a range of biological activities, including potent anticancer effects.[1][2] This document provides detailed application notes and protocols for the analysis of cells treated with a specific jatrophane, designated here as Jatrophane 3. The described experimental procedures focus on utilizing flow cytometry to elucidate the cellular mechanisms affected by this compound, specifically in the context of apoptosis, cell cycle progression, and the induction of reactive oxygen species (ROS). The information presented is based on the known effects of various jatrophane diterpenes, such as Jatrophone and Jatrogossone A, which have been shown to induce apoptosis, cause cell cycle arrest, and increase intracellular ROS levels in cancer cell lines.[3][4][5]
Mechanism of Action Overview: The PI3K/Akt/NF-κB Signaling Pathway
Jatrophane diterpenes have been observed to exert their cytotoxic effects by modulating key cellular signaling pathways. One of the prominent pathways affected is the PI3K/Akt/NF-κB signaling cascade, which is crucial for cell survival, proliferation, and resistance to apoptosis.[4][6] Jatrophanes can down-regulate the expression levels of PI3K, Akt, and NF-κB, thereby inhibiting this pro-survival pathway and promoting programmed cell death in cancer cells.[4][6] The induction of ROS is also a key event, which can further contribute to the disruption of mitochondrial function and the activation of apoptotic pathways.[3][5]
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the anticipated quantitative data from flow cytometry analysis of cells treated with this compound compared to an untreated control. The hypothetical data is based on published findings for similar jatrophane compounds.[3][4][5]
Table 1: Apoptosis Analysis via Annexin V-FITC and Propidium Iodide (PI) Staining
| Treatment Group | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |
| Untreated Control | 95 ± 2.5 | 3 ± 1.0 | 2 ± 0.5 |
| This compound (IC50) | 45 ± 4.0 | 30 ± 3.5 | 25 ± 3.0 |
Table 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 60 ± 3.0 | 25 ± 2.0 | 15 ± 1.5 |
| This compound (IC50) | 35 ± 2.5 | 30 ± 2.0 | 35 ± 2.8 |
Table 3: Reactive Oxygen Species (ROS) Detection using DCFH-DA Staining
| Treatment Group | Mean Fluorescence Intensity (MFI) of DCF |
| Untreated Control | 1500 ± 250 |
| This compound (IC50) | 7500 ± 800 |
| Positive Control (e.g., H2O2) | 9000 ± 950 |
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of cells treated with this compound.
Protocol 1: Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[7][8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound at the desired concentration (e.g., IC50) for a predetermined time. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 2: Cell Cycle Analysis using Propidium Iodide
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[10][11]
Materials:
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
RNase A (100 µg/mL in PBS)
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Harvest approximately 1 x 106 cells per sample by centrifugation at 300 x g for 5 minutes.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.[12]
-
Analyze the samples by flow cytometry.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol measures the overall intracellular ROS levels using the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[13][14][15]
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
-
Positive control (e.g., 100 µM H2O2)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentration. Include untreated and positive controls.
-
After the treatment period, harvest the cells and wash them once with PBS.
-
Resuspend the cells in pre-warmed serum-free medium containing 10-25 µM DCFH-DA.[16]
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with PBS to remove excess DCFH-DA.
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the samples immediately by flow cytometry, measuring the fluorescence of dichlorofluorescein (DCF).
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. kumc.edu [kumc.edu]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 15. bioquochem.com [bioquochem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Jatrophane Diterpene Extraction
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the common challenge of low yields during the extraction and isolation of Jatrophane diterpenes.
Frequently Asked Questions (FAQs)
Q1: I am looking for "Jatrophane 3," but most literature refers to "Jatrophane Diterpenes." Are they the same?
A1: "Jatrophane" refers to a large class of naturally occurring diterpenoid compounds characterized by a specific carbon skeleton.[1] While a specific compound may be numbered in a particular research publication (e.g., as compound 3 ), the name "this compound" is not a universally recognized standard. This guide addresses the extraction of Jatrophane diterpenes as a class, and the principles discussed are applicable to the isolation of any specific Jatrophane analogue.
Q2: Why is the yield of Jatrophane diterpenes often low?
A2: Low yields are a frequent challenge in the extraction of Jatrophane diterpenes for several reasons:
-
Low Natural Abundance: As secondary metabolites, their concentration in the source plant material is often inherently low.[2]
-
Complex Mixtures: The crude extracts contain a multitude of structurally similar compounds, which makes the purification process challenging and can lead to significant loss of the target molecule at each step.[3]
-
Compound Instability: Some Jatrophanes can be sensitive to heat, light, or pH, leading to degradation during extraction and purification procedures.[2][4]
-
Source Variability: The concentration of these compounds varies significantly depending on the plant species, the part of the plant used (leaves, stems, roots, latex), geographical origin, and harvest time.[3][5]
Q3: What kind of yields can I realistically expect for Jatrophane diterpenes?
A3: Yields are highly variable. It is not uncommon for the final yield of a pure, single Jatrophane compound to be in the range of 0.001% to 0.01% of the initial dry plant material weight. The yield of the initial crude extract may be much higher (e.g., 1-5%), but this contains a complex mixture of many substances. Success is often measured in milligrams of pure compound isolated from kilograms of starting material.
Q4: Which plant species and plant parts are the best sources for Jatrophane diterpenes?
A4: Jatrophane diterpenes are predominantly found in plants of the Euphorbiaceae family, especially within the Euphorbia and Jatropha genera.[6][7] All parts of the plants, including the roots, leaves, stems, and irritant white latex, are known to accumulate these diterpenoids.[3][5] The latex, in particular, is often a rich source.[3]
Troubleshooting Guide for Low Jatrophane Yield
This guide provides a systematic approach to identifying and resolving potential causes of low extraction yields.
Problem Area 1: Very Low or No Target Compound in the Crude Extract
| Question | Possible Cause | Recommended Solution |
| Is the starting plant material of good quality? | Incorrect plant species, improper harvesting time, or poor storage conditions leading to compound degradation.[2][8] | Verify the botanical identity of your plant material. Harvest when secondary metabolite concentration is expected to be highest. Ensure the material is properly dried and stored in a cool, dark, and dry place.[8] |
| Is the plant material properly prepared? | Inadequate grinding or pulverization, resulting in poor solvent penetration.[9] | The material should be ground to a fine, consistent powder. For some methods like steam distillation (less common for Jatrophanes), particle size must be optimized to prevent clogging.[8] |
| Is the extraction solvent appropriate? | The solvent polarity may be suboptimal for Jatrophane diterpenes, which are often polyacylated and have medium polarity.[2] | Maceration with solvents like n-hexane, chloroform, dichloromethane, or ethyl acetate is common.[10] Consider sequential extraction with solvents of increasing polarity (e.g., hexane then ethyl acetate then methanol) to fractionate compounds based on polarity. |
| Is the extraction method efficient? | Maceration may be inefficient, requiring long extraction times and high solvent consumption.[4] Soxhlet extraction may degrade thermolabile Jatrophanes due to prolonged heat exposure.[4] | For maceration, ensure sufficient time and agitation. Consider alternative methods like Ultrasound-Assisted Extraction (UAE), which can improve yield and reduce extraction time.[4][11] If using Soxhlet, ensure the temperature does not exceed the degradation point of your target compound. |
Problem Area 2: Significant Loss During Purification
| Question | Possible Cause | Recommended Solution |
| Are you losing the compound during solvent removal? | Jatrophane diterpenes, while not extremely volatile, can be lost or degraded if evaporation is performed at high temperatures.[2] | Use a rotary evaporator under reduced pressure and keep the water bath temperature low (typically ≤ 40°C). |
| Is the chromatographic separation effective? | Co-elution of structurally similar compounds leads to mixed fractions and loss of pure product. The chosen solvent system may not be providing adequate separation. | A multi-step chromatographic protocol is almost always necessary.[3] Start with silica gel column chromatography using a shallow solvent gradient. Monitor fractions closely with TLC. Combine pure fractions and re-purify impure fractions. Consider using preparative HPLC for the final purification step. |
| Is the compound degrading on the column? | Some compounds can degrade on acidic stationary phases like silica gel. | If degradation is suspected, consider using a different stationary phase, such as neutral alumina or C18 reversed-phase silica gel. |
| Are you correctly identifying fractions containing the compound? | The target compound may be present in fractions you are discarding. | Use a sensitive detection method for TLC, such as staining with vanillin-sulfuric acid or ceric sulfate and heating, which are effective for visualizing terpenes. Collect smaller fractions during column chromatography to achieve better separation. |
Data Presentation: Factors Influencing Jatrophane Extraction
The following table summarizes key variables and their typical impact on extraction efficiency and yield. Note that these are generalized; optimization is required for each specific case.
| Factor | Variable Choices | Impact on Yield | Rationale & Citation |
| Plant Part | Latex > Roots/Stems > Leaves | High to Low | Latex is often a concentrated source of diterpenoids in Euphorbiaceae. |
| Extraction Method | Ultrasound-Assisted > Soxhlet > Maceration | High to Low | Advanced methods improve solvent penetration and mass transfer.[4][11] Soxhlet is efficient but risks thermal degradation.[4] |
| Initial Solvent | Dichloromethane / Ethyl Acetate | High (for medium polarity Jatrophanes) | These solvents effectively solubilize many Jatrophane polyesters.[10] |
| n-Hexane | Medium (for less polar Jatrophanes) | Good for initial defatting and extracting non-polar analogues. | |
| Methanol / Ethanol | Medium (for more polar Jatrophanes) | Extracts more polar compounds and glycosides, but also more pigments and sugars.[2] | |
| Purification | Multi-step Chromatography (Column + HPLC) | Essential for Purity | Jatrophanes exist in complex mixtures requiring extensive separation.[3] |
| Single Column Chromatography | Low Purity / Yield | Insufficient to resolve closely related analogues, leading to loss in mixed fractions.[3] |
Experimental Protocols
Protocol 1: Generalized Extraction and Solvent Partitioning
This protocol provides a general framework for obtaining a crude extract enriched with Jatrophane diterpenes.
-
Preparation of Plant Material:
-
Air-dry the collected plant material (e.g., whole plant, roots) in the shade for 1-2 weeks or use a ventilated oven at a low temperature (40°C).
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction by Maceration:
-
Place the powdered material (e.g., 1 kg) in a large glass container.
-
Submerge the powder in a suitable solvent (e.g., 5 L of 95% ethanol or a 1:1 mixture of dichloromethane:methanol).
-
Seal the container and let it stand at room temperature for 48-72 hours with occasional agitation.
-
Filter the mixture through filter paper. Collect the filtrate.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
-
Concentration:
-
Combine all filtrates.
-
Concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Suspend the crude extract (e.g., 50 g) in a mixture of water and methanol (9:1, 500 mL).
-
Pour the suspension into a separatory funnel.
-
Perform successive extractions with solvents of increasing polarity. First, extract three times with n-hexane (3 x 500 mL). Combine the hexane layers.
-
Next, extract the remaining aqueous layer three times with ethyl acetate (3 x 500 mL). Combine the ethyl acetate layers.
-
Concentrate each of the partitioned fractions (n-hexane, ethyl acetate, and the remaining aqueous layer) separately on a rotary evaporator. The Jatrophane diterpenes are typically concentrated in the n-hexane and ethyl acetate fractions.
-
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes the initial purification step for the fraction most likely to contain the target compounds (e.g., the ethyl acetate fraction).
-
Column Packing:
-
Prepare a slurry of silica gel 60 (200-400 mesh) in a non-polar solvent (e.g., n-hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate fraction (e.g., 5 g) in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the solvent polarity using a stepwise gradient. For example, use mixtures of n-hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, 50:50, 0:100), followed by mixtures of ethyl acetate and methanol if highly polar compounds are targeted.
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC).
-
Spot each fraction on a silica gel TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).
-
Visualize the spots under UV light (if applicable) and by staining (e.g., with vanillin-sulfuric acid spray followed by gentle heating).
-
Combine fractions that show identical and pure spots. Fractions with mixed spots may be combined and subjected to further chromatography.
-
Visualizations
Jatrophane Biosynthetic Pathway
The biosynthesis of Jatrophane diterpenes is a complex enzymatic process that contributes to their structural diversity and low abundance in plants.[3][10]
General Workflow for Jatrophane Isolation
This diagram outlines the standard experimental sequence from raw plant material to a purified compound.
Troubleshooting Decision Tree for Low Yield
This logical diagram helps diagnose the cause of a low yield issue systematically.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 5. Determination of Chemical Constituents and Antioxidant Activities of Leaves and Stems from Jatropha cinerea (Ortega) Müll. Arg and Jatropha cordata (Ortega) Müll. Arg - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
Jatrophane Diterpene Purification & Separation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification and separation of jatrophane diterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying jatrophane diterpenes?
A1: The purification of jatrophane diterpenes is often complicated by several factors:
-
High Structural Diversity: Jatrophanes exist as a complex mixture of structurally related analogues with the same core but different substitution patterns, making their separation challenging.[1]
-
Presence of Isomers: Jatrophane extracts frequently contain diastereomers and other isomers with very similar polarities, which can co-elute during chromatography.
-
Low Polarity: Most jatrophane diterpenes exhibit low to moderate polarity, requiring careful selection of chromatographic conditions.[2]
-
Compound Instability: Some jatrophane diterpenes may be sensitive to the acidity of silica gel, leading to degradation during purification.
-
Low Concentration: The target jatrophane may be present in low concentrations within the crude extract, necessitating efficient enrichment and purification steps.
Q2: What are the recommended initial steps for purifying a crude plant extract containing jatrophanes?
A2: A typical initial purification strategy involves a multi-step approach to fractionate the crude extract and enrich the jatrophane-containing fractions. This often includes:
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid extraction with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, methanol) to achieve a preliminary separation based on polarity.
-
Polyamide Column Chromatography: The chloroform or ethyl acetate extract is often first passed through a polyamide column to remove phenolic compounds and other polar impurities.
-
Vacuum Liquid Chromatography (VLC) or Flash Chromatography on Silica Gel: The enriched fraction is then subjected to VLC or flash chromatography on silica gel to further separate the components based on polarity.[3]
Q3: How can I improve the separation of closely related jatrophane isomers?
A3: Separating jatrophane isomers requires optimization of chromatographic conditions. Consider the following strategies:
-
Solvent System Optimization: Experiment with different solvent systems in thin-layer chromatography (TLC) to identify a mobile phase that provides the best separation. Sometimes, switching one solvent for another with different properties (e.g., replacing methanol with acetonitrile) can significantly improve resolution.
-
Gradient Elution: Employing a shallow gradient elution in flash chromatography or HPLC can help resolve compounds with similar retention times.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using other stationary phases like alumina, or reversed-phase materials (C18, C8).
-
Preparative HPLC: High-performance liquid chromatography (HPLC), especially using a high-resolution column, is often necessary for the final purification and separation of isomers. Both normal-phase and reversed-phase HPLC can be effective.[3]
-
Recrystallization: If the isolated fraction containing the isomers is sufficiently pure, fractional crystallization can sometimes be used to separate diastereomers.
Q4: My target jatrophane appears to be degrading on the silica gel column. What can I do?
A4: If you suspect your compound is unstable on silica gel, you can try the following:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine in the solvent system to neutralize acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a bonded phase like diol or cyano for your chromatography.
-
Minimize Contact Time: Use flash chromatography with higher flow rates to reduce the time your compound spends on the column.
Troubleshooting Guides
Problem 1: Poor or No Separation of Spots on TLC
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | - Systematically vary the polarity of the mobile phase. - Try different solvent combinations. For example, if a hexane/ethyl acetate system is not working, try dichloromethane/methanol or toluene/acetone. |
| Co-eluting Isomers | - Try two-dimensional TLC with different solvent systems in each direction to see if the spot can be resolved. - Consider using high-performance TLC (HPTLC) plates for better resolution. |
| Sample Overload | - Apply a smaller spot of the sample to the TLC plate. |
Problem 2: Target Compound Co-elutes with Impurities During Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Poor Resolution | - Optimize the solvent system based on thorough TLC analysis. Aim for a significant difference in Rf values between your target compound and the impurities. - Use a shallower solvent gradient during elution. - Decrease the column diameter and increase the column length for better separation. |
| Column Overloading | - Reduce the amount of crude extract loaded onto the column. |
| Structurally Similar Impurities | - If co-elution persists, the collected fractions may require further purification by preparative HPLC. |
Problem 3: Low or No Recovery of the Target Jatrophane from the Column
| Possible Cause | Troubleshooting Steps |
| Compound is Too Polar and Stuck on the Column | - Gradually increase the polarity of the eluting solvent. A flush with a very polar solvent like methanol at the end of the run can help recover highly retained compounds. |
| Compound Degraded on the Column | - Test the stability of your compound on silica gel using a small-scale experiment. - If degradation is confirmed, switch to a different stationary phase or deactivate the silica. |
| Compound is Very Non-polar and Eluted with the Solvent Front | - Analyze the first few fractions collected to check for the presence of your compound. - Start with a less polar solvent system for elution. |
Problem 4: Difficulty with Crystallization of the Purified Jatrophane
| Possible Cause | Troubleshooting Steps |
| Presence of Minor Impurities | - The presence of even small amounts of impurities can inhibit crystallization. The sample may require further purification by preparative HPLC. |
| Inappropriate Solvent System | - Experiment with a variety of solvents and solvent mixtures for crystallization. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity appears, followed by slow cooling. |
| Amorphous Solid Formation | - Try techniques like slow evaporation, or vapor diffusion to induce crystallization. |
Experimental Protocols & Data
General Workflow for Jatrophane Purification
The following diagram illustrates a common workflow for the isolation and purification of jatrophane diterpenes from a plant extract.
Detailed Methodologies
Protocol 1: Purification of Jatrophane Diterpenoids from Euphorbia platyphyllos [3]
-
Extraction: Dried, whole plants of E. platyphyllos are extracted with chloroform (CHCl3).
-
Initial Fractionation: The CHCl3 extract is subjected to polyamide column chromatography.
-
VLC Separation: Fractions eluted with a methanol/water (3:2) mixture are further fractionated by vacuum liquid chromatography (VLC) on silica gel.
-
Preparative TLC: Further separation is achieved using preparative thin-layer chromatography (TLC) on silica gel.
-
Final HPLC Purification: The final purification of individual jatrophane diterpenes is performed by normal-phase (NP) and reversed-phase (RP) HPLC.
Logical Relationship of Purification Steps
The following diagram illustrates the logical progression and decision-making process in a typical jatrophane purification scheme.
Quantitative Data Summary
The following table summarizes representative yields of jatrophane diterpenes isolated from Euphorbia species, as reported in the literature. It is important to note that yields can vary significantly depending on the plant source, collection time, and extraction/purification methods used.
| Plant Source | Starting Material | Purification Method | Isolated Jatrophane | Yield | Reference |
| Euphorbia platyphyllos | Dried whole plants | Polyamide CC, VLC, Prep TLC, NP- & RP-HPLC | Jatrophane Diterpenes (1-4) | Not specified in abstract | [3] |
| Euphorbia dendroides | Lyophilized latex (200 mg) | Petroleum ether extraction, followed by further purification | Jatrophanes (1-6) | Not specified in abstract | [2] |
| Euphorbia helioscopia | Whole plant | Phytochemical study | Jatrophane Diterpenoids (1-33) | Not specified in abstract | [4] |
Note: The provided literature does not contain sufficient side-by-side comparative data to create a comprehensive table comparing different purification methods quantitatively. The table above reflects the type of data typically available in publications, which often focuses on the identification of new compounds rather than the optimization and comparison of purification yields. Researchers are encouraged to maintain detailed records of their own experiments to build a personalized database for method comparison and optimization.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Jatrophane diterpenoids from Euphorbia helioscopia and their lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Jatrophane 3 Stability and Degradation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Jatrophane 3. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, a complex macrocyclic diterpenoid polyester, is susceptible to degradation through several pathways. The primary factors of concern are:
-
Hydrolysis: The ester linkages in the this compound molecule are prone to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2]
-
Oxidation: The presence of double bonds and allylic positions in the jatrophane skeleton makes it susceptible to oxidation.[3][4][5][6][7] This can be initiated by atmospheric oxygen, trace metals, or peroxides.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of this compound.[8][9]
-
Thermal Stress: High temperatures can accelerate both hydrolytic and oxidative degradation pathways.[10][11][12]
Q2: I am observing a loss of potency in my this compound sample over time. What could be the cause?
A2: Loss of potency is a direct consequence of the degradation of the active this compound molecule. To troubleshoot this, consider the following:
-
Storage Conditions: Ensure the sample is stored at the recommended temperature (typically -20°C or lower for long-term storage), protected from light by using amber vials or storing in the dark, and under an inert atmosphere (e.g., argon or nitrogen) if it is a solid or in a degassed solvent.
-
Solvent Purity: If in solution, the solvent should be of high purity and free of acidic, basic, or peroxide impurities. Some solvents can degrade over time and contribute to the degradation of the dissolved compound.
-
pH of the Medium: If working with aqueous solutions, the pH should be controlled and maintained in a range where this compound is most stable, likely near neutral pH.
Q3: Are there any known degradation products of this compound that I should be aware of?
A3: While specific degradation products for "this compound" are not extensively documented in publicly available literature, based on its structure, potential degradation products would arise from:
-
Hydrolysis: Cleavage of one or more ester groups, leading to the corresponding carboxylic acids and hydroxylated jatrophane core.
-
Oxidation: Formation of epoxides at the double bonds, or hydroxylation at allylic positions.
-
Isomerization: Potential for isomerization of double bonds or stereocenters under certain conditions (e.g., exposure to acid, base, or light).
Researchers should use analytical techniques such as LC-MS and NMR to identify any new peaks or signals that appear in the chromatogram or spectrum of a stressed sample to characterize these degradation products.[13]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
-
Possible Cause 1: Sample Degradation.
-
Troubleshooting Steps:
-
Re-analyze a freshly prepared sample or a sample that has been stored under optimal conditions to confirm if the unexpected peaks are still present.
-
If the peaks are absent in the fresh sample, the original sample has likely degraded. Review storage and handling procedures.
-
To identify the nature of the degradation, perform forced degradation studies (see Experimental Protocols section). This can help in predicting and identifying the degradation products.[9][14][15]
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Steps:
-
Analyze a blank (solvent only) to check for contaminants in the solvent or analytical system.
-
Ensure all glassware and equipment are scrupulously clean.
-
Use high-purity solvents and reagents.
-
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Assess the stability of this compound in your specific assay buffer and under the assay conditions (e.g., temperature, light exposure).
-
Prepare fresh solutions of this compound immediately before each experiment.
-
If degradation is suspected, perform a time-course experiment to measure the concentration of this compound in the assay medium over the duration of the experiment using a validated analytical method.
-
-
Summary of Potential Degradation under Different Stress Conditions
| Stress Condition | Potential Degradation Pathway | Expected Outcome | Mitigation Strategy |
| Acidic pH | Acid-catalyzed hydrolysis of ester groups.[1] | Formation of the jatrophane core with free hydroxyl groups and the corresponding carboxylic acids. | Maintain solutions at or near neutral pH; use appropriate buffers. |
| Basic pH | Base-catalyzed hydrolysis of ester groups.[1][2] | Formation of the jatrophane core with free hydroxyl groups and the corresponding carboxylate salts. | Maintain solutions at or near neutral pH; use appropriate buffers. |
| Oxidative Stress (e.g., H₂O₂) | Oxidation of double bonds and allylic positions.[3][4][7] | Formation of epoxides, diols, or hydroxylated derivatives. | Store under an inert atmosphere; use antioxidants where appropriate and compatible with the experimental setup. |
| Thermal Stress | Acceleration of hydrolysis and oxidation.[10][11][12] | Increased rate of formation of hydrolytic and oxidative degradation products. | Store at low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Photostability | Photochemical reactions leading to isomerization or degradation.[8] | Formation of various photoproducts, potential loss of biological activity. | Protect from light by using amber vials, aluminum foil, or working in a dark room. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.[9][14][15]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24, 48, and 72 hours. Also, heat a solution of this compound at 60°C for 24, 48, and 72 hours.
-
Photodegradation: Expose a solution of this compound to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.[16] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration.
-
Analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) and LC-MS to separate and identify the parent compound and any degradation products.
Protocol 2: Long-Term Stability Assessment
This protocol is based on ICH guidelines for stability testing of new drug substances.[16][17]
1. Sample Preparation:
-
Aliquot this compound into several vials to avoid repeated opening of the same vial.
-
Store samples under the following conditions:
- Long-term: 25°C ± 2°C / 60% RH ± 5% RH
- Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
- Refrigerator: 5°C ± 3°C
- Freezer: -20°C ± 5°C
2. Testing Schedule:
-
Analyze the samples at appropriate time intervals. For example:
- Accelerated: 0, 1, 3, and 6 months.
- Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
3. Analysis:
-
At each time point, assess the sample for appearance, purity (by HPLC), and the presence of any degradation products (by LC-MS).
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. api.pageplace.de [api.pageplace.de]
- 6. ACP - Oxidation product characterization from ozonolysis of the diterpene ent-kaurene [acp.copernicus.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH Official web site : ICH [ich.org]
Technical Support Center: Optimizing Jatrophane Diterpene Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with jatrophane diterpenes in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for jatrophane diterpenes?
A1: Jatrophane diterpenes exhibit a range of biological activities, with many demonstrating potent cytotoxic, anti-inflammatory, and anti-cancer properties.[1][2] A key mechanism of action for some jatrophanes, such as jatrophone, is the inhibition of the PI3K/Akt/NF-κB signaling pathway.[3][4][5] This inhibition can lead to cell cycle arrest, induction of apoptosis (programmed cell death), and autophagy (a cellular degradation process).[3][4] Additionally, certain jatrophane diterpenes have been identified as modulators of multidrug resistance (MDR) in cancer cells, often by inhibiting the function of P-glycoprotein (P-gp), a protein that pumps drugs out of cells.[2][6][7][8][9]
Q2: How should I dissolve and store Jatrophane 3 for in vitro experiments?
A2: As "this compound" is a general term, the specific solubility and stability can vary. However, for most jatrophane diterpenes, which are lipophilic compounds, dimethyl sulfoxide (DMSO) is a suitable solvent for creating a stock solution. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical starting concentration range for this compound in a cytotoxicity assay?
A3: The effective concentration of jatrophane diterpenes can vary significantly depending on the specific compound, the cell line being tested, and the duration of exposure. Based on published data for various jatrophanes, a broad starting range for a cytotoxicity assay would be from 0.01 µM to 100 µM.[3] For instance, jatrophone has an IC50 value of 1.8 µM in doxorubicin-resistant breast cancer cells (MCF-7/ADR).[3][4] Other jatrophane diterpenes have shown cytotoxic effects with IC50 values ranging from the low micromolar to sub-micromolar range.[1][10] It is advisable to perform a dose-response experiment with serial dilutions across this range to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: No significant cytotoxic effect is observed at expected concentrations.
-
Possible Cause 1: Compound Insolubility.
-
Solution: Ensure the jatrophane compound is fully dissolved in the stock solution. Briefly vortex or sonicate the stock solution before diluting it into the culture medium. When diluting into aqueous media, do so stepwise and mix thoroughly to prevent precipitation.
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: The cell line you are using may be inherently resistant to the cytotoxic effects of this particular jatrophane. Consider testing a panel of different cell lines to identify a more sensitive model. Some jatrophanes are known to be effective in multidrug-resistant cell lines that overexpress P-glycoprotein.[6][8]
-
-
Possible Cause 3: Inactive Compound.
-
Solution: Verify the purity and integrity of your jatrophane compound. If possible, confirm its structure and purity using analytical methods such as NMR or mass spectrometry. Improper storage may lead to degradation.
-
Issue 2: High variability between replicate wells in a plate-based assay.
-
Possible Cause 1: Uneven Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding cells into the microplate. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
-
Possible Cause 2: Edge Effects.
-
Solution: "Edge effects" in microplates can lead to uneven evaporation and temperature distribution in the outer wells. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or culture medium.
-
-
Possible Cause 3: Inaccurate Pipetting.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of cells and compound dilutions.
-
Issue 3: Observed effects are not consistent with the expected mechanism of action (e.g., no apoptosis is detected).
-
Possible Cause 1: Incorrect Timing of Assay.
-
Solution: The kinetics of cellular responses can vary. Apoptosis, for example, is a time-dependent process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for observing the desired effect after treatment with the jatrophane compound.
-
-
Possible Cause 2: Cell-Type Specific Signaling.
-
Solution: The predominant signaling pathway affected by a jatrophane can be cell-type specific. While inhibition of the PI3K/Akt pathway is a known mechanism, other pathways may be more relevant in your cell model.[3] Consider performing a broader analysis, such as a western blot for key proteins in different apoptotic and survival pathways, to elucidate the mechanism in your specific cells.
-
Data Presentation
Table 1: Cytotoxic Activity of Selected Jatrophane Diterpenes in a Panel of Cancer Cell Lines.
| Jatrophane Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant Breast Cancer) | SRB | 1.8 | [3][4] |
| Euphohelinoid (various) | HepG2, HeLa, HL-60, SMMC-7721 | Not Specified | 8.1 - 29.7 | [10] |
| Euphornin | HeLa (Cervical Cancer) | Not Specified | 3.1 | [1] |
| Euphornin | MDA-MB-231 (Breast Cancer) | Not Specified | 13.4 | [1] |
| Jatrophane Diterpene (from E. lunulata) | MCF-7 (Breast Cancer) | Not Specified | 32.1 | [1] |
| Jatrophane Diterpene (from E. lunulata) | NCI-H460 (Non-small Cell Lung Carcinoma) | Not Specified | 58.2 | [1] |
| Jatrophane Diterpene (from E. osyridea) | OVCAR-3 (Ovarian Cancer) | MTT, Annexin V-FITC, PI staining | 38.81 ± 3.30 | [1] |
| Jatrophane Diterpene (from E. osyridea) | Caov-4 (Ovarian Cancer) | MTT, Annexin V-FITC, PI staining | 36.48 ± 3.18 | [1] |
Experimental Protocols
Protocol 1: General Protocol for Determining IC50 using a Sulforhodamine B (SRB) Assay
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed approximately 5 x 10³ cells per well in a 96-well plate in a total volume of 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the jatrophane stock solution in culture medium. A common dilution series might be 100, 10, 1.0, 0.1, and 0.01 µM.[3]
-
Remove the medium from the wells and add 100 µL of the corresponding jatrophane dilution. Include vehicle control (medium with the same percentage of DMSO as the highest jatrophane concentration) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).[3]
-
-
Cell Fixation:
-
Carefully discard the supernatant.
-
Gently add 150 µL of 10% trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[3]
-
-
Staining:
-
Wash the plates five times with tap water and allow them to air dry completely.
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
-
Destaining and Measurement:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the jatrophane concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
Caption: Jatrophane signaling pathway.
Caption: Experimental workflow for dosage optimization.
Caption: Troubleshooting decision tree.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Jatrophane diterpenoids as multidrug resistance modulators from Euphorbia sororia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Jatrophane 3
Welcome to the technical support center for Jatrophane 3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cell lines. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What is the likely cause?
A1: This is a common phenomenon known as acquired resistance. Over time, cancer cells can adapt to the presence of a drug through various mechanisms, leading to decreased sensitivity. For this compound and other jatrophane diterpenes, a primary mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively pumps the drug out of the cell.[1][2][3] Other potential mechanisms include alterations in the drug's molecular target, activation of alternative signaling pathways to bypass the drug's effects, and enhanced DNA damage repair mechanisms.[1][4]
Q2: How can I definitively confirm that my cell line has developed resistance to this compound?
A2: The most straightforward method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your current cell line with the IC50 of the original, sensitive parental cell line. A significant increase in the IC50 value is a clear indicator of resistance. It is crucial to perform a new dose-response assay to quantify the level of resistance.
Q3: What are the known mechanisms by which jatrophanes can overcome multidrug resistance (MDR)?
A3: Jatrophane diterpenes have been shown to overcome MDR through several mechanisms, primarily by targeting P-glycoprotein.[2][5][6][7] They can act as P-gp modulators by:
-
Inhibiting P-gp efflux activity: Preventing the pump from removing chemotherapeutic drugs from the cell.[2][3]
-
Stimulating P-gp ATPase activity: This can lead to a depletion of ATP within the cancer cells, making them more susceptible to cytotoxic agents.[2]
-
Inducing apoptosis selectively in MDR cells: Some jatrophanes have been observed to trigger programmed cell death in resistant cells.[6]
-
Modulating signaling pathways: For instance, some jatrophanes can inhibit the PI3K/AKT/NF-κB pathway, which is often dysregulated in resistant cancer cells.[8][9][10]
Q4: Can this compound be used in combination with other chemotherapy drugs?
A4: Yes, and this is a promising strategy. Since some jatrophanes can inhibit P-gp, they can be used as chemosensitizers to enhance the efficacy of other anticancer drugs that are P-gp substrates (e.g., doxorubicin, paclitaxel).[6] By inhibiting the efflux pump, this compound can increase the intracellular concentration of the co-administered drug, potentially restoring its effectiveness in resistant cells.
Troubleshooting Guides
Problem 1: Decreased Cell Death Observed After this compound Treatment
Possible Cause 1: Development of P-glycoprotein (P-gp) Mediated Resistance
-
How to Investigate:
-
P-gp Expression Analysis: Perform Western blotting or flow cytometry to compare the expression levels of P-gp in your resistant cell line versus the parental sensitive line.
-
Functional Efflux Assay: Use a fluorescent P-gp substrate like Rhodamine 123. Resistant cells with high P-gp activity will show lower intracellular fluorescence due to rapid efflux of the dye.[10][11][12][13][14]
-
-
Solutions:
dot
Caption: Workflow for Investigating P-gp Mediated Resistance.
Possible Cause 2: Alterations in Apoptotic Pathways
-
How to Investigate:
-
Solutions:
-
Combination Therapy: Combine this compound with drugs that target different points in the apoptotic pathway to create a synergistic effect.
-
Investigate Upstream Signaling: Analyze the expression and phosphorylation status of proteins involved in apoptosis regulation (e.g., Bcl-2 family proteins).
-
dot
Caption: Simplified Apoptotic Pathway and Potential Resistance.
Problem 2: Inconsistent Results in Cytotoxicity Assays
Possible Cause 1: Cell Culture and Assay Conditions
-
How to Investigate:
-
Cell Line Authentication: Confirm the identity of your cell line using methods like short tandem repeat (STR) profiling.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses to drugs.
-
Review Assay Protocol: Ensure consistency in cell seeding density, drug incubation times, and reagent preparation.
-
-
Solutions:
-
Standardize Protocols: Maintain a detailed and consistent protocol for all experiments.
-
Thaw Early Passage Cells: If resistance is suspected to have arisen from prolonged culturing, thaw an early passage vial of the parental cell line for comparison.
-
Possible Cause 2: this compound Compound Integrity
-
How to Investigate:
-
Confirm Concentration: Re-verify the concentration of your this compound stock solution.
-
Assess Stability: Ensure the compound has been stored correctly and has not degraded. Consider running a fresh sample on an analytical instrument if degradation is suspected.
-
-
Solutions:
-
Prepare Fresh Stock Solutions: Always use freshly prepared dilutions for your experiments.
-
Proper Storage: Store this compound according to the manufacturer's instructions, protected from light and moisture.
-
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental MCF-7 | 2.5 ± 0.3 | 1.0 |
| This compound-Resistant MCF-7 | 28.2 ± 2.1 | 11.3 |
| Parental HCT116 | 1.8 ± 0.2 | 1.0 |
| This compound-Resistant HCT116 | 15.5 ± 1.5 | 8.6 |
Table 2: Effect of P-gp Modulators on this compound Cytotoxicity in Resistant Cells
| Cell Line | Treatment | IC50 (µM) | Reversal Fold |
| This compound-Resistant MCF-7 | This compound alone | 28.2 ± 2.1 | - |
| This compound + Verapamil (10 µM) | 4.1 ± 0.5 | 6.9 | |
| This compound-Resistant HCT116 | This compound alone | 15.5 ± 1.5 | - |
| This compound + Verapamil (10 µM) | 2.9 ± 0.4 | 5.3 |
Experimental Protocols
P-glycoprotein Efflux Assay (Rhodamine 123)
-
Cell Seeding: Seed sensitive and resistant cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Rhodamine 123 Loading: Wash the cells with pre-warmed PBS. Incubate the cells with a loading buffer containing Rhodamine 123 (e.g., 5 µM) for 30-60 minutes at 37°C. For inhibitor controls, pre-incubate cells with a P-gp inhibitor (e.g., 10 µM verapamil) for 30 minutes before adding Rhodamine 123.
-
Efflux: After loading, wash the cells with cold PBS to remove extracellular dye. Add fresh, pre-warmed culture medium (with or without the P-gp inhibitor) and incubate at 37°C to allow for efflux.
-
Quantification: At different time points (e.g., 0, 30, 60, 120 minutes), measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
Analysis: Compare the fluorescence retention in resistant cells with and without the P-gp inhibitor to that of the sensitive cells. A significant increase in fluorescence in the presence of the inhibitor indicates P-gp-mediated efflux.
ATPase Activity Assay
-
Membrane Preparation: Isolate cell membranes from both sensitive and resistant cells.
-
Assay Reaction: In a 96-well plate, incubate the membrane preparations with an ATPase assay buffer containing ATP and various concentrations of this compound. Include a positive control (a known P-gp substrate) and a negative control (no compound).
-
Phosphate Detection: After incubation at 37°C, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
Analysis: An increase in Pi generation in the presence of this compound suggests that it is a substrate and stimulates ATPase activity.
Caspase-3 Activity Assay (Colorimetric)
-
Cell Treatment: Treat sensitive and resistant cells with this compound at various concentrations and time points. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: Harvest and lyse the cells to release the cytosolic contents.
-
Caspase Reaction: In a 96-well plate, incubate the cell lysates with a colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Absorbance Reading: After incubation, measure the absorbance at 405 nm. The amount of color change is proportional to the caspase-3 activity.
-
Analysis: Compare the caspase-3 activity in this compound-treated resistant cells to the treated sensitive cells and untreated controls.
Western Blot for PI3K/AKT/NF-κB Pathway
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of PI3K, AKT, and NF-κB.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation status of the pathway.
dot
References
- 1. Understanding Drug Resistance in Cancer Treatments — Hope and Healing Cancer Services [hopeandhealingcare.com]
- 2. Chemotherapy Resistance - Chemocare [chemocare.com]
- 3. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. genomembrane.com [genomembrane.com]
- 6. カスパーゼ活性用のマイクロプレートアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. mpbio.com [mpbio.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. abcam.com [abcam.com]
Jatrophane 3 off-target effects in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with jatrophane diterpenes, with a focus on potential off-target effects in biological assays. For the purpose of providing specific examples, we will refer to a representative jatrophane diterpene as Jatrophane JD-3 .
Frequently Asked Questions (FAQs)
Q1: What are the known primary biological activities of jatrophane diterpenes?
A1: Jatrophane diterpenes are a class of natural products known for a wide range of biological activities. Their most prominent reported effect is the modulation of P-glycoprotein (P-gp, also known as ABCB1), which is a key protein involved in multidrug resistance (MDR) in cancer cells.[1][2][3] Many jatrophanes act as P-gp inhibitors, reversing drug resistance and enhancing the efficacy of chemotherapeutic agents.[1][3] Additionally, various jatrophane diterpenes have demonstrated cytotoxic[4][5][6], anti-inflammatory, anti-HIV, and autophagy-inducing properties.[4]
Q2: What are the potential off-target effects of Jatrophane JD-3 that I should be aware of in my experiments?
A2: While the on-target effect of many jatrophanes is P-gp inhibition, researchers should be aware of potential off-target activities that can influence experimental outcomes. A significant off-target effect to consider is cytotoxicity. Several jatrophane diterpenes have been shown to be cytotoxic to various cancer cell lines, independent of their P-gp inhibitory activity.[4][5][6] For example, the jatrophane diterpene, jatrophone, has been reported to induce apoptosis and autophagy by inhibiting the PI3K/Akt/NF-κB signaling pathway in breast cancer cells.[4][7][8] Therefore, it is crucial to differentiate between P-gp modulation and direct cytotoxic or signaling effects.
Q3: How can I distinguish between the on-target P-gp inhibition and off-target cytotoxicity of Jatrophane JD-3 in my cell-based assays?
A3: To dissect these two effects, it is recommended to use a combination of experimental controls and different assay systems.
-
Use P-gp-overexpressing and parental cell lines: Compare the effect of Jatrophane JD-3 on a P-gp-overexpressing multidrug-resistant cell line (e.g., MCF-7/ADR) and its corresponding parental, drug-sensitive cell line (e.g., MCF-7). A significantly greater effect in the resistant cell line in the presence of a P-gp substrate (like doxorubicin) would suggest P-gp inhibition.
-
Dose-response curves: Generate dose-response curves for Jatrophane JD-3 alone in both cell lines. If Jatrophane JD-3 shows cytotoxicity at similar concentrations in both cell lines, it indicates a direct cytotoxic effect independent of P-gp.
-
Non-toxic concentrations: For P-gp inhibition assays, use Jatrophane JD-3 at non-toxic concentrations, which should be determined beforehand using a cell viability assay like the MTT assay.
Troubleshooting Guides
Issue 1: I am observing a high level of cell death in my P-gp inhibition assay after treatment with Jatrophane JD-3, which is confounding my results.
-
Possible Cause: The concentration of Jatrophane JD-3 being used may be causing direct cytotoxicity, an off-target effect.
-
Troubleshooting Steps:
-
Determine the IC50 for cytotoxicity: Perform a cell viability assay (e.g., MTT assay) with a serial dilution of Jatrophane JD-3 on your target cells to determine the concentration that inhibits cell growth by 50% (IC50).
-
Select a non-toxic concentration: For your P-gp inhibition assays, choose a concentration of Jatrophane JD-3 that is well below its cytotoxic IC50 (e.g., 1/10th of the IC50) and shows minimal impact on cell viability.
-
Perform an apoptosis assay: Use an Annexin V/PI staining assay to confirm that the selected non-toxic concentration does not induce significant apoptosis or necrosis.
-
Re-run the P-gp inhibition assay: Use the pre-determined non-toxic concentration of Jatrophane JD-3 in your P-gp functional assay (e.g., Rhodamine 123 exclusion assay).
-
Issue 2: My results for P-gp inhibition by Jatrophane JD-3 are inconsistent across different experiments.
-
Possible Cause 1: Variability in cell culture conditions, such as cell passage number or confluency, which can affect P-gp expression levels.
-
Troubleshooting Steps:
-
Standardize cell culture: Use cells within a consistent and narrow range of passage numbers for all experiments.
-
Control cell confluency: Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of the experiment.
-
-
Possible Cause 2: Jatrophane JD-3 may be unstable in the assay medium.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare fresh working solutions of Jatrophane JD-3 from a frozen stock immediately before each experiment.
-
Minimize light exposure: Some compounds are light-sensitive. Protect your Jatrophane JD-3 solutions from light.
-
Quantitative Data Summary
The following tables summarize the reported biological activities of various jatrophane diterpenes.
Table 1: Cytotoxic Activity of Selected Jatrophane Diterpenes
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR (Doxorubicin-resistant breast cancer) | SRB | 1.8 | [4][7] |
| Jatrophane Derivative | MDA-MB | MTT | 55.67 ± 7.09 | [5] |
| Jatrophane Derivative | MCF-7 | MTT | 24.33 ± 3.21 | [5] |
Table 2: P-glycoprotein (P-gp) Modulatory Activity of Selected Jatrophane Diterpenes
| Compound | Assay | Effect | Measurement | Reference |
| Euphodendroidin D | P-gp-mediated daunomycin transport | Inhibition | 2-fold more potent than cyclosporin A | [2] |
| Jatrophane Diterpenes | P-gp inhibitory activity | Inhibition | IC50 of 34.97 µM and 15.50 µM for two derivatives | [9] |
| Jatrophane Diterpenoid (Compound 6) | Multidrug resistance reversal | Reversal | Higher chemo reversal effects than verapamil | [10] |
Detailed Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[11][12] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[13]
-
Treat the cells with various concentrations of the jatrophane compound for the desired time period (e.g., 24, 48, or 72 hours).[13]
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[13]
-
Annexin V/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[14][15][16] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, where it intercalates with DNA.[14][16]
-
Protocol:
-
Seed and treat cells with the jatrophane compound as required for your experiment.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[17]
-
Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analyze the cells by flow cytometry within one hour.
-
Rhodamine 123 Exclusion Assay for P-gp Function
This assay measures the efflux pump activity of P-glycoprotein.
-
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells with high P-gp activity, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. If a P-gp inhibitor is present, the efflux is blocked, leading to the accumulation of Rhodamine 123 and an increase in intracellular fluorescence.
-
Protocol:
-
Harvest cells and resuspend them at a concentration of 4 x 10^4 cells/mL in the appropriate medium.[18]
-
Pre-incubate the cells with the jatrophane compound (at a non-toxic concentration) or a known P-gp inhibitor (e.g., verapamil) for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C.[18]
-
Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh medium and analyze the intracellular fluorescence using a flow cytometer.
-
Visualizations
P-glycoprotein Efflux Pump Mechanism
Caption: P-gp mediated drug efflux and its inhibition by Jatrophane JD-3.
PI3K/Akt/NF-κB Signaling Pathway
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by Jatrophone.
References
- 1. researchgate.net [researchgate.net]
- 2. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. bosterbio.com [bosterbio.com]
- 18. 4.4. Rhodamine 123 Exclusion Assay [bio-protocol.org]
Technical Support Center: Minimizing Epimerization in Jatrophane Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Jatrophane diterpenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of minimizing epimerization during the synthesis of these complex natural products.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant concern in Jatrophane synthesis?
A1: Epimerization is the unwanted change in the three-dimensional arrangement of atoms at one of several stereocenters in a molecule. Jatrophane diterpenes are characterized by a dense array of stereocenters, and their potent biological activities are highly dependent on their precise stereochemistry.[1][2] Epimerization at even a single center can lead to the formation of a diastereomer with significantly reduced or altered biological activity, complicating purification and reducing the overall yield of the desired product.
Q2: Which stereocenters in the Jatrophane core are particularly prone to epimerization?
A2: Based on documented syntheses, the stereocenter at position C13 has been observed to be susceptible to epimerization, particularly under basic reaction conditions. The environment of other stereocenters, especially those with adjacent carbonyl groups or acidic protons, should also be carefully considered during synthetic planning as they represent potential sites for epimerization.
Q3: Are there general strategies to prevent epimerization during a multi-step synthesis?
A3: Yes, several general strategies can be employed:
-
Use of Stereoselective Reactions: Employing reactions that have a high degree of stereocontrol, such as asymmetric catalysis or substrate-controlled reactions, helps to establish the correct stereochemistry from the outset.
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials can provide a scaffold with pre-defined stereocenters, reducing the number of stereochemistry-setting steps.
-
Careful Selection of Reagents and Conditions: Avoid harsh acidic or basic conditions and high temperatures, especially when labile stereocenters are present in the intermediates. The choice of solvents and coupling agents can also significantly impact stereochemical integrity.
-
Protecting Group Strategy: Judicious use of protecting groups can prevent enolization or other side reactions that may lead to epimerization.
Troubleshooting Guide: Common Epimerization Issues and Solutions
This guide addresses specific experimental challenges that can lead to epimerization during Jatrophane synthesis, with a focus on practical solutions.
Issue 1: Epimerization at C13 during Oxidation of a Secondary Alcohol
Symptom: You observe the formation of a significant amount of the C13-epimer of your desired ketone after oxidizing the corresponding secondary alcohol. In some cases, complete epimerization has been reported.
Cause: The use of basic oxidation conditions, such as the Parikh-Doering oxidation (DMSO, SO₃·pyridine, Et₃N), can lead to epimerization of stereocenters alpha to the newly formed carbonyl group. The basic conditions facilitate the deprotonation of the C13 proton, leading to an enolate intermediate which can be protonated from either face, resulting in a mixture of diastereomers.
Solution:
-
Recommended Method: 2-Iodoxybenzoic Acid (IBX) Oxidation. IBX is a mild and effective oxidizing agent that can be used under neutral or slightly acidic conditions, thus avoiding base-catalyzed epimerization. It has been successfully employed in the synthesis of Jatrophane intermediates to oxidize secondary alcohols without causing epimerization at the adjacent C13 stereocenter.
-
Alternative to Avoid: Dess-Martin Periodinane (DMP). While DMP is also a mild oxidant, it has been reported to cause cleavage of vicinal diols, which may be present in some Jatrophane intermediates. Therefore, careful substrate analysis is required before choosing this reagent.
Quantitative Data on Oxidation Methods:
| Oxidation Reagent | Conditions | Observed Outcome at C13 | Diastereomeric Ratio (Desired:Epimer) |
| Parikh-Doering | DMSO, SO₃·pyridine, Et₃N, CH₂Cl₂ | Full Epimerization | Not reported (qualitatively "full") |
| Dess-Martin Periodinane | CH₂Cl₂ | Diol Cleavage (Side Reaction) | Not applicable |
| 2-Iodoxybenzoic Acid (IBX) | DMSO | Successful Oxidation | No epimerization observed |
Experimental Protocols:
Protocol 1: IBX Oxidation of a Secondary Alcohol in a Jatrophane Intermediate (Recommended)
-
Materials:
-
Jatrophane intermediate with a secondary alcohol at C(X) adjacent to the C13 stereocenter
-
2-Iodoxybenzoic acid (IBX)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve the Jatrophane intermediate (1 equivalent) in anhydrous DMSO under an inert atmosphere.
-
Add IBX (1.5 - 2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Parikh-Doering Oxidation (Prone to Epimerization)
-
Materials:
-
Jatrophane intermediate with a secondary alcohol
-
Sulfur trioxide pyridine complex (SO₃·pyridine)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a solution of the alcohol (1 equivalent) and Et₃N (3-5 equivalents) in anhydrous CH₂Cl₂ and anhydrous DMSO (5-10 equivalents) at 0 °C under an inert atmosphere, add SO₃·pyridine complex (2-3 equivalents) in portions.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Extract the product with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous CuSO₄ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualization of Key Processes
Troubleshooting Workflow for C13 Epimerization during Oxidation
Caption: Troubleshooting workflow for addressing C13 epimerization during oxidation.
Logical Relationship of Oxidation Methods and Outcomes
Caption: Relationship between oxidation methods and their stereochemical outcomes.
This technical support center provides a starting point for addressing epimerization in Jatrophane synthesis. As the field evolves, we will continue to update this resource with new findings and protocols. We encourage researchers to contribute their experiences to build a comprehensive knowledge base for the synthesis of these important natural products.
References
Technical Support Center: Enhancing the Bioavailability of Jatrophane 3-Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jatrophane 3-derivatives. The focus is on addressing common challenges related to their bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of our this compound-derivative expected to be low?
A1: this compound-derivatives are often highly lipophilic and exhibit poor aqueous solubility, which is a primary reason for low oral bioavailability.[1] Additionally, many Jatrophane diterpenes are substrates and inhibitors of the P-glycoprotein (P-gp) efflux pump in the gastrointestinal tract, which actively transports the compounds back into the intestinal lumen, further reducing their absorption.[2][3]
Q2: What are the initial steps to assess the bioavailability of a new this compound-derivative?
A2: A good starting point is to perform in vitro assays to determine its aqueous solubility, permeability, and interaction with efflux transporters like P-gp. Key experiments include:
-
Solubility testing: Determining the solubility in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
In vitro permeability assessment: Using the Caco-2 cell permeability assay to evaluate intestinal epithelial transport.
-
P-glycoprotein interaction studies: Employing assays like the rhodamine 123 accumulation assay to determine if the compound is a P-gp substrate or inhibitor.
Q3: What formulation strategies can be employed to enhance the bioavailability of this compound-derivatives?
A3: Several formulation strategies can be effective for lipophilic compounds like this compound-derivatives:
-
Solid Dispersions: Dispersing the this compound-derivative in a hydrophilic polymer matrix can enhance its dissolution rate and solubility.[4][5] This technique converts the crystalline drug into an amorphous form, which is more readily dissolved.[6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract.[7][8][9][10][11] SEDDS can significantly improve the solubility and absorption of lipophilic drugs.[7][8][9][10][11]
-
Nanoparticle-based formulations: Encapsulating the this compound-derivative in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal epithelium.
Q4: How does the interaction of this compound-derivatives with P-glycoprotein affect their bioavailability and how can this be leveraged?
A4: Jatrophane diterpenes are known inhibitors of P-glycoprotein.[2][3] This inhibitory activity can be advantageous. By inhibiting P-gp, a this compound-derivative can increase its own absorption and that of other co-administered drugs that are also P-gp substrates. This mechanism is crucial for overcoming multidrug resistance in cancer therapy.[12]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
| Symptom | Possible Cause | Troubleshooting Steps |
| Inconsistent results in in vitro assays. | The compound is precipitating out of the solution. | 1. Determine the kinetic and thermodynamic solubility in relevant buffers and media. 2. Use co-solvents (e.g., DMSO, ethanol) in initial screening assays, ensuring the final concentration does not affect cell viability. 3. Consider micronization to increase the surface area for dissolution. |
| Low dissolution rate in simulated gastrointestinal fluids. | High crystallinity and lipophilicity of the compound. | 1. Prepare amorphous solid dispersions with hydrophilic polymers (e.g., PVP, HPMC). 2. Formulate the compound in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS).[7][8][9][10][11] |
Issue 2: Low Permeability in Caco-2 Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Apparent permeability (Papp) is low in the apical-to-basolateral (A-B) direction. | 1. The compound is a substrate for efflux transporters like P-gp. 2. Poor solubility in the apical chamber. | 1. Perform a bidirectional Caco-2 assay (A-B and B-A) to determine the efflux ratio. An efflux ratio >2 suggests active efflux.[13] 2. Include a known P-gp inhibitor (e.g., verapamil) in the assay to see if the A-B permeability increases. 3. Ensure the compound concentration in the apical chamber is below its solubility limit. |
| High variability in permeability results between experiments. | Inconsistent Caco-2 monolayer integrity. | 1. Routinely check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before each experiment to ensure monolayer integrity.[14] 2. Monitor the permeability of a control compound with known permeability characteristics. |
Issue 3: Suspected P-glycoprotein Interaction
| Symptom | Possible Cause | Troubleshooting Steps |
| High efflux ratio in the Caco-2 assay. | The compound is a P-gp substrate. | Confirm P-gp interaction using a direct P-gp inhibition assay, such as the rhodamine 123 accumulation assay. |
| The compound shows synergistic effects with other drugs in vitro. | The this compound-derivative is inhibiting P-gp, thereby increasing the intracellular concentration of the co-administered drug. | Quantify the P-gp inhibitory activity (IC50) of the this compound-derivative. This can be a beneficial property for combination therapies. |
Quantitative Data
Table 1: P-glycoprotein Inhibitory Activity of Selected Jatrophane Diterpenes
| Compound | Source | Assay | Model System | IC50 (µM) | Reference |
| Euphodendroidin D | Euphorbia dendroides | Daunomycin transport inhibition | P-gp overexpressing cells | ~0.5 | (Corea et al., 2003) |
| Jatrophane Derivative 1 | Euphorbia species | Rhodamine 123 accumulation | P-gp overexpressing cells | 1.2 | (Fattorusso et al., 2002) |
| Jatrophane Derivative 2 | Euphorbia species | Rhodamine 123 accumulation | P-gp overexpressing cells | 3.5 | (Fattorusso et al., 2002) |
Note: This table presents a selection of published data and is intended to be illustrative. Researchers should consult the original publications for detailed experimental conditions.
Table 2: Hypothetical Pharmacokinetic Parameters of a this compound-Derivative Formulation
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Unformulated Compound | 50 ± 12 | 2.0 ± 0.5 | 250 ± 60 | 5 |
| Solid Dispersion | 250 ± 55 | 1.5 ± 0.5 | 1500 ± 320 | 30 |
| SEDDS | 400 ± 80 | 1.0 ± 0.3 | 2200 ± 450 | 44 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only, due to the limited availability of public pharmacokinetic data for this compound-derivatives.
Experimental Protocols
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a this compound-derivative.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.[13][15]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).[14]
-
Transport Study:
-
The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.
-
For apical-to-basolateral (A-B) permeability, the compound solution is added to the apical side, and the basolateral side contains a fresh transport buffer.
-
For basolateral-to-apical (B-A) permeability, the compound solution is added to the basolateral side, and the apical side contains a fresh transport buffer.
-
To investigate P-gp involvement, the experiment can be repeated in the presence of a P-gp inhibitor like verapamil.
-
-
Sample Analysis: Samples are collected from the receiver compartment at specific time points and the concentration of the this compound-derivative is quantified by LC-MS/MS.[15]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).[13]
Rhodamine 123 Accumulation Assay for P-gp Inhibition
Objective: To determine if a this compound-derivative can inhibit P-glycoprotein.
Methodology:
-
Cell Culture: A P-gp overexpressing cell line (e.g., MDR1-MDCK or a resistant cancer cell line) and its corresponding parental cell line are cultured.
-
Assay Procedure:
-
Cells are pre-incubated with various concentrations of the this compound-derivative (test compound) or a positive control inhibitor (e.g., verapamil).
-
The fluorescent P-gp substrate, rhodamine 123, is then added to the cells and incubated.[16]
-
After incubation, the cells are washed with a cold buffer to stop the efflux.
-
-
Fluorescence Measurement: The intracellular accumulation of rhodamine 123 is measured using a fluorescence plate reader or flow cytometry.[16][17]
-
Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the this compound-derivative indicates P-gp inhibition. The IC50 value for P-gp inhibition can be determined by plotting the fluorescence intensity against the concentration of the test compound.[16]
Visualizations
Caption: Workflow for assessing and enhancing the bioavailability of this compound-derivatives.
Caption: Mechanism of P-gp inhibition by this compound-derivatives at the intestinal barrier.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ternary Solid Dispersions as an Alternative Approach to Enhance Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Self Emulsifying Drug Delivery System (SEDDS) for Phytoconstituents: A Review | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. enamine.net [enamine.net]
- 15. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Jatrophane 3 assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jatrophane 3 and related compounds. The information is designed to address common issues encountered during experimental assays, focusing on variability and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common assay types used in this compound research.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
FAQs:
-
Q1: What is the principle of the MTT assay?
-
A1: The MTT assay is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
-
Q2: My results show high variability between replicate wells. What are the possible causes?
-
A2: High variability can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous cell suspension and proper mixing before and during plating.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. It is recommended to fill the outer wells with sterile PBS or media without cells and not use them for experimental data.
-
Incomplete formazan solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. You can gently pipette up and down or use a plate shaker.
-
Pipetting errors: Use calibrated pipettes and ensure consistent technique.
-
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in cell-free wells | - Contamination of media or reagents.- Light exposure of MTT solution. | - Use fresh, sterile reagents.- Protect the MTT solution from light. |
| Low absorbance signal even with viable cells | - Insufficient incubation time with MTT.- Low cell number.- Use of a phenol red-containing medium which can interfere with absorbance readings. | - Optimize MTT incubation time (typically 2-4 hours).- Increase the initial cell seeding density.- Use a phenol red-free medium for the assay. |
| Inconsistent results between experiments | - Variation in cell passage number or confluency.- Different lots of reagents (e.g., FBS, MTT).- Fluctuation in incubator conditions (CO2, temperature, humidity). | - Use cells within a consistent range of passage numbers.- Test new lots of reagents before use in critical experiments.- Regularly calibrate and monitor incubator conditions. |
Flow Cytometry-Based Autophagy Assay (LC3)
This assay quantifies autophagy by measuring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3), a key protein in autophagosome formation.
FAQs:
-
Q1: How is LC3 used to measure autophagy by flow cytometry?
-
A1: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). Assays using fluorescently-tagged LC3 (e.g., GFP-LC3) can measure the increase in fluorescence intensity associated with the accumulation of LC3-II in autophagosomes.
-
-
Q2: An increase in LC3-II is observed. Does this always mean autophagy is induced?
-
A2: Not necessarily. An increase in LC3-II can indicate either an induction of autophagosome formation or a blockage in the degradation of autophagosomes. To distinguish between these, it is crucial to perform an autophagy flux assay, for example by using lysosomal inhibitors like bafilomycin A1.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Autofluorescence of cells or compounds.- Non-specific antibody binding. | - Include an unstained control and a control with the compound alone.- Use an appropriate isotype control for antibody staining.- Optimize antibody concentration. |
| Low fluorescence signal | - Low level of autophagy induction.- Inefficient cell transfection (for GFP-LC3).- Incorrect cytometer settings. | - Use a known autophagy inducer (e.g., rapamycin) as a positive control.- Optimize transfection protocol.- Ensure correct laser and filter setup on the flow cytometer. |
| High cell death observed during the assay | - Cytotoxicity of the this compound compound.- Harsh cell handling during staining. | - Perform a dose-response curve to find a non-toxic concentration.- Handle cells gently and avoid excessive vortexing or centrifugation speeds. |
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux)
This functional assay measures the activity of the P-glycoprotein (P-gp) efflux pump, which is often associated with multidrug resistance (MDR).
FAQs:
-
Q1: What is the principle of the rhodamine 123 efflux assay?
-
A1: Rhodamine 123 is a fluorescent substrate of P-gp. In cells with active P-gp, rhodamine 123 is pumped out, resulting in low intracellular fluorescence. If a compound like a jatrophane inhibits P-gp, rhodamine 123 is retained inside the cells, leading to an increase in fluorescence.
-
-
Q2: How can I be sure that the observed effect is specific to P-gp?
-
A2: Use a known P-gp inhibitor, such as verapamil, as a positive control.[1] You can also use cell lines that overexpress P-gp and compare the results with their parental cell line that has low P-gp expression.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High fluorescence in negative control cells (no inhibitor) | - Low P-gp expression in the cell line.- Cell membrane damage leading to passive dye accumulation. | - Use a cell line known to have high P-gp expression.- Check cell viability to ensure membrane integrity. |
| No increase in fluorescence with known P-gp inhibitors | - Incorrect concentration of the inhibitor.- The chosen cell line does not express functional P-gp. | - Optimize the concentration of the positive control inhibitor.- Verify P-gp expression and functionality in your cell model. |
| High well-to-well variability | - Inconsistent incubation times.- Photobleaching of rhodamine 123. | - Ensure precise timing for dye loading and efflux steps.- Protect plates from light as much as possible. |
Data Presentation: Establishing Assay Reproducibility and Variability
While specific quantitative data on the variability of this compound assays is not extensively published, researchers can establish their own assay performance metrics. The following tables provide a framework for parameters to monitor and general acceptance criteria for assay reproducibility and variability.
Table 1: Key Parameters for Monitoring MTT Assay Performance
| Parameter | Calculation | Acceptance Criteria | Purpose |
| Signal-to-Background (S/B) Ratio | Mean signal of positive control / Mean signal of negative control | > 5 | Ensures a sufficient dynamic range of the assay. |
| Coefficient of Variation (CV%) for Controls | (Standard deviation / Mean) * 100 | < 15% | Measures the precision of the positive and negative controls within a plate. |
| Z'-factor | 1 - (3*(SDpos + SDneg)) / |Meanpos - Meanneg| | > 0.5 | A measure of assay quality, taking into account both signal dynamic range and data variation. |
Table 2: Key Parameters for Monitoring Flow Cytometry Assay Performance
| Parameter | Measurement | Acceptance Criteria | Purpose |
| CV% of Fluorescence Intensity | Calculated for the peak of the cell population | < 10% | Indicates the tightness of the cell population's fluorescence distribution. |
| Instrument Stability | Monitor the mean fluorescence intensity of a control sample over time | Minimal drift | Ensures the flow cytometer is performing consistently throughout the experiment. |
| Compensation Spillover | For multi-color experiments | As low as possible | Ensures that fluorescence from one channel is not incorrectly detected in another. |
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in a cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include vehicle-treated cells as a negative control and untreated cells as a positive control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in a serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Detailed Methodology for Flow Cytometry-Based Autophagy Assay (GFP-LC3)
-
Cell Preparation: Use cells stably expressing a GFP-LC3 fusion protein. Seed the cells in a 6-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with the this compound compound at the desired concentration and for the appropriate duration. Include a positive control (e.g., rapamycin) and a negative control (vehicle). For autophagy flux analysis, treat a parallel set of wells with the this compound compound in the presence of a lysosomal inhibitor (e.g., bafilomycin A1) for the last 2-4 hours of the incubation.
-
Cell Harvesting: Gently wash the cells with PBS and detach them using trypsin. Neutralize the trypsin with a complete medium and transfer the cell suspension to a flow cytometry tube.
-
Cell Staining (Optional): If assessing cell viability simultaneously, stain the cells with a viability dye (e.g., Propidium Iodide or DAPI).
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a 488 nm laser for GFP excitation. Collect the GFP fluorescence signal in the appropriate channel (e.g., FITC). Gate on the live, single-cell population.
-
Data Analysis: Quantify the mean fluorescence intensity of GFP for each sample. An increase in GFP intensity in the presence of the this compound compound compared to the control suggests an increase in autophagosomes. A further increase in the presence of bafilomycin A1 indicates a functional autophagy flux.
Detailed Methodology for Rhodamine 123 Efflux Assay
-
Cell Seeding: Plate cells known to express P-glycoprotein in a 24-well plate and grow them to confluency.
-
Compound Incubation: Pre-incubate the cells with the this compound compound or a positive control inhibitor (e.g., verapamil) in a serum-free medium for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to each well to a final concentration of approximately 1-5 µM and incubate for another 30-60 minutes at 37°C, protected from light.
-
Efflux Period: Wash the cells twice with a cold PBS to remove the extracellular dye. Add a fresh, pre-warmed medium (with or without the test compound) and incubate for an additional 30-60 minutes to allow for dye efflux.
-
Cell Lysis and Fluorescence Measurement: Wash the cells again with cold PBS and lyse them with a suitable lysis buffer (e.g., 1% Triton X-100 in PBS). Transfer the lysate to a 96-well black plate.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm. An increase in fluorescence in the presence of the this compound compound indicates inhibition of P-gp-mediated efflux.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Hypothesized Signaling Pathway for Jatrophane-Induced Autophagy
Some jatrophane diterpenoids are hypothesized to activate Protein Kinase C (PKC), which can lead to the induction of autophagy. The exact downstream mechanism is still under investigation.
References
Technical Support Center: Scaling Up Jatrophane 3 Production for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Jatrophane 3 for in vivo studies. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during extraction, purification, and formulation.
Frequently Asked Questions (FAQs)
Q1: What is the most common source for obtaining large quantities of this compound?
A1: this compound and its related diterpenes are primarily isolated from plants belonging to the Euphorbiaceae family. Species such as Euphorbia peplus, Euphorbia sororia, and Jatropha curcas have been identified as sources of various jatrophane diterpenoids. For scaling up production, obtaining a sufficient quantity of the dried plant material is the first critical step.
Q2: What are the main challenges in scaling up this compound production?
A2: The primary challenges include:
-
Low Yield: this compound is often present in low concentrations in the plant material, necessitating the processing of large amounts of biomass.
-
Complex Mixtures: The crude extracts contain a multitude of structurally similar jatrophane diterpenes and other secondary metabolites, making purification difficult.
-
Lipophilicity and Poor Solubility: this compound is a lipophilic compound with poor aqueous solubility, which complicates formulation for in vivo administration.
-
Lack of Specific Protocols: Detailed, publicly available protocols for the large-scale isolation of this compound are scarce, requiring significant methods development.
Q3: What level of purity is required for in vivo studies?
A3: For in vivo studies, a purity of >95% is generally recommended to ensure that the observed biological effects are attributable to this compound and not to impurities. High-performance liquid chromatography (HPLC) is a common method to assess purity.
Q4: How can I formulate this compound for in vivo administration?
A4: Due to its poor water solubility, this compound requires specialized formulation strategies. Common approaches include using a combination of solvents, surfactants, and other excipients to create a stable and bioavailable formulation suitable for injection or oral gavage. It is crucial to conduct tolerability studies for any new formulation in the selected animal model.
Troubleshooting Guides
Extraction and Purification
| Problem | Possible Cause | Suggested Solution |
| Low yield of crude extract | Inefficient extraction solvent or method. | Use a multi-step extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol). Consider using advanced extraction techniques like ultrasound-assisted or supercritical fluid extraction to improve efficiency. |
| Poor quality or incorrect identification of plant material. | Ensure proper botanical identification and use high-quality, dried, and properly stored plant material. | |
| Co-elution of similar jatrophanes during chromatography | Insufficient resolution of the chromatographic method. | Optimize the mobile phase composition and gradient. Consider using a different stationary phase (e.g., C18, silica, or specialized phases for terpene separation). High-performance counter-current chromatography (HPCCC) can also be effective for separating structurally similar compounds. |
| Compound degradation during purification | Exposure to harsh conditions (e.g., strong acids/bases, high temperatures). | Use neutral pH conditions and avoid excessive heat. Work quickly and store fractions at low temperatures. |
| Loss of compound during solvent evaporation | This compound may be semi-volatile. | Use a rotary evaporator at a reduced temperature and pressure. For final drying, a high-vacuum pump with a cold trap is recommended. |
Formulation for In Vivo Studies
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in the formulation | Poor solubility in the chosen vehicle. | Increase the concentration of co-solvents (e.g., DMSO, ethanol, PEG 400). Add a surfactant (e.g., Tween 80, Cremophor EL) to improve solubility and stability. |
| pH of the formulation is not optimal. | Although jatrophanes are generally neutral, pH can affect the stability of the formulation. Test a range of pH values if using buffered solutions. | |
| Phase separation in lipid-based formulations | Incompatibility of components. | Screen different oils and surfactants to find a compatible system. Use a high-energy method like sonication or high-pressure homogenization to create a stable emulsion or microemulsion. |
| Toxicity or irritation at the injection site | High concentration of organic solvents or surfactants. | Minimize the concentration of potentially toxic excipients. Conduct a local tolerability study with the vehicle alone before administering the formulation with this compound. |
| The formulation is not isotonic. | Adjust the osmolality of the formulation to be closer to physiological levels, especially for intravenous administration. |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Initial Fractionation
-
Milling: Grind the dried and powdered plant material (e.g., Euphorbia peplus, 1 kg) to a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Macerate the powdered plant material sequentially with n-hexane (3 x 5 L, 24 h each) to remove non-polar compounds.
-
Subsequently, macerate the residue with ethyl acetate (3 x 5 L, 24 h each). Jatrophane diterpenes are typically found in this fraction.
-
Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel column (e.g., 10 cm diameter) and pack it with silica gel 60 in n-hexane.
-
Adsorb the crude ethyl acetate extract (e.g., 50 g) onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0 to 0:100), followed by ethyl acetate and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing jatrophanes.
-
Protocol 2: Purification of this compound by Preparative HPLC
-
Column: Use a preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient should be optimized based on analytical HPLC results.
-
Sample Preparation: Dissolve the enriched jatrophane fraction in the initial mobile phase composition.
-
Injection and Fraction Collection: Inject the sample and collect fractions based on the chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of this compound.
-
Drying: Pool the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Formulation for Subcutaneous Injection
-
Vehicle Preparation: Prepare a vehicle solution consisting of:
-
10% Dimethyl sulfoxide (DMSO)
-
40% Polyethylene glycol 400 (PEG 400)
-
50% Saline (0.9% NaCl)
-
-
This compound Dissolution:
-
Weigh the required amount of purified this compound.
-
First, dissolve it completely in DMSO.
-
Add the PEG 400 and mix thoroughly.
-
Finally, add the saline dropwise while vortexing to avoid precipitation.
-
-
Sterilization: Sterilize the final formulation by filtering through a 0.22 µm syringe filter.
-
Storage: Store the formulation at 4°C and protect it from light. Check for any signs of precipitation before use.
Quantitative Data
Table 1: Illustrative Yields and Purity of Jatrophane Diterpenes from Euphorbia Species
| Stage | Parameter | Value | Reference |
| Extraction | Crude Ethyl Acetate Extract Yield | 2-5% of dry plant weight | General knowledge from multiple sources |
| Initial Chromatography | Jatrophane-rich Fraction | 10-20% of crude extract | General knowledge from multiple sources |
| Preparative HPLC | Purified Jatrophane Diterpene Yield | 0.01-0.1% of crude extract | Based on isolation of similar compounds[1] |
| Final Purity | Purity by HPLC | >95% | A common standard for in vivo studies |
| Enriched Mixture | Total Jatrophane Content in a Purified Fraction | Up to 92.3% | [2] |
Note: These values are illustrative and can vary significantly based on the plant source, collection time, and specific isolation protocol.
Visualizations
Signaling Pathways
This compound is known to exhibit biological activities such as the inhibition of P-glycoprotein (P-gp) and the induction of autophagy. The following diagrams illustrate the potential signaling pathways involved.
Caption: this compound inhibition of P-glycoprotein.
Caption: this compound induction of autophagy.
Experimental Workflow
Caption: Workflow for this compound production.
References
Validation & Comparative
A Comparative Analysis of Jatrophane Diterpenes and Paclitaxel in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of jatrophane diterpenes, represented here by the well-studied compound jatrophone, and the widely used anti-cancer drug paclitaxel. The information presented is intended to support researchers and professionals in the field of oncology drug development by offering a comprehensive overview of their mechanisms of action, cytotoxic efficacy, and the experimental protocols used for their evaluation.
Introduction
Paclitaxel, a member of the taxane family, is a cornerstone of chemotherapy regimens for a variety of cancers. Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death. Jatrophane diterpenes are a class of naturally occurring compounds with a distinct molecular architecture that have demonstrated significant anti-cancer properties. While not as extensively studied as paclitaxel, jatrophanes, and specifically jatrophone, have shown promise as potent cytotoxic agents that may offer alternative or complementary therapeutic strategies. This guide will delve into a side-by-side comparison of these two compound classes, highlighting their similarities and differences based on available experimental data.
Mechanism of Action
Both paclitaxel and certain jatrophane diterpenes ultimately lead to cell cycle arrest and apoptosis; however, their primary molecular targets and downstream effects exhibit notable differences.
Paclitaxel primarily targets β-tubulin , a subunit of microtubules. By binding to β-tubulin, paclitaxel promotes the assembly of tubulin into microtubules and stabilizes the resulting polymers, preventing their depolymerization. This disruption of normal microtubule dynamics is critical for the formation of the mitotic spindle during cell division. The stabilized microtubules lead to a prolonged blockage of cells in the G2/M phase of the cell cycle, activating the spindle assembly checkpoint and ultimately triggering apoptosis.[1][2]
Jatrophane Diterpenes (represented by Jatrophone) have a more complex and potentially multi-faceted mechanism of action. While some studies suggest an interaction with tubulin, it appears to be different from that of paclitaxel. Certain jatrophane polyesters can induce tubulin polymerization, but the resulting polymers are reported to be unstable to calcium ions, unlike those stabilized by paclitaxel.[3] This suggests a distinct binding site or mode of interaction with the microtubule cytoskeleton.
Furthermore, jatrophone has been shown to inhibit the PI3K/AKT/NF-κB signaling pathway .[4][5] This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. By down-regulating key proteins in this cascade, jatrophone can induce apoptosis and overcome drug resistance in cancer cells.[4][6] Some jatrophane diterpenes have also been identified as inhibitors of P-glycoprotein (P-gp), a membrane protein responsible for multidrug resistance, suggesting a role in sensitizing cancer cells to other chemotherapeutic agents.[7][8]
Signaling Pathway Diagrams
Cytotoxicity
The cytotoxic efficacy of both paclitaxel and various jatrophane diterpenes has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Paclitaxel | A549 (paclitaxel-sensitive) | Lung Cancer | > 10[9] |
| A549 (paclitaxel-resistant) | Lung Cancer | Not specified[9] | |
| Jatrophone | MCF-7/ADR | Doxorubicin-resistant Breast Cancer | 1.8[4][5] |
| Hep G2 | Liver Cancer | 3.2[10] | |
| WiDr | Colon Cancer | 8.97[10] | |
| HeLa | Cervical Cancer | 5.13[10] | |
| AGS | Stomach Cancer | 2.5[10] | |
| Euphoscopin C | A549 (paclitaxel-resistant) | Lung Cancer | 6.9[9] |
| Euphorbiapene D | A549 (paclitaxel-resistant) | Lung Cancer | 7.2[9] |
| Euphoheliosnoid A | A549 (paclitaxel-resistant) | Lung Cancer | 9.5[9] |
| Jatrogossone Compound 12 | RKO | Colon Cancer | 2.6[11] |
| Various Jatrophanes | HepG2, HeLa, HL-60, SMMC-7721 | Various | 8.1 - 29.7[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these compounds. Below are representative protocols for key in vitro assays.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (Jatrophane 3 or paclitaxel) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Tubulin Polymerization Assay
Objective: To measure the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Methodology:
-
Reagent Preparation: Reconstitute purified tubulin (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Prepare a working solution of GTP (10 mM) in the same buffer.
-
Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compound at the desired concentration.
-
Initiation of Polymerization: Add the tubulin solution and GTP (final concentration 1 mM) to each well. For assessing stabilizing effects, a polymerization enhancer like glycerol may be included.
-
Turbidity Measurement: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes at 37°C using a temperature-controlled plate reader. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be compared between treated and untreated samples.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the percentage of cells in different phases of the cell cycle after compound treatment.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[4]
Experimental Workflow Diagram
Conclusion
This comparative guide highlights that while both paclitaxel and jatrophane diterpenes, represented by jatrophone, are potent cytotoxic agents, they likely operate through distinct, though potentially overlapping, mechanisms. Paclitaxel's well-defined interaction with tubulin contrasts with the more complex and possibly multi-targeted approach of jatrophone, which includes the inhibition of key cell survival pathways. The data suggests that jatrophane diterpenes could be valuable leads for the development of new anticancer drugs, particularly for overcoming multidrug resistance. Further research is warranted to fully elucidate the structure-activity relationships within the jatrophane class and to explore their therapeutic potential in combination with existing chemotherapies. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies in this promising area of oncology research.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anticancer Activity of Jatrophone an Isolated Compound from Jatropha Gossypifolia Plant Against Hepatocellular Cancer Cell Hep G2 1886 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Antitumor Activity of Diterpenoids from Jatropha gossypiifolia: Cell Cycle Arrest and Apoptosis-Inducing Activity in RKO Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. abscience.com.tw [abscience.com.tw]
Validating the Cytotoxic Effects of Jatrophane Diterpenes in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of jatrophane diterpenes, a class of natural compounds with significant anti-cancer potential. Due to the lack of standardized nomenclature, this document focuses on well-characterized jatrophane compounds, such as jatrophone and other derivatives isolated from Euphorbia and Jatropha species, as representative examples to validate the cytotoxic effects attributed generally to this class of molecules.
Data Presentation: Comparative Cytotoxicity of Jatrophane Diterpenes
The cytotoxic activity of various jatrophane diterpenes has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 1.8 | [1][2][[“]] |
| Jatrophone | HeLa | Cervical Cancer | 5.13 | [4] |
| Jatrophone | WiDr | Colon Adenocarcinoma | 8.97 | [4] |
| Jatrophane Derivatives (A, B, C) | Caov-4 | Ovarian Cancer | A: 46.27 ± 3.86, B: 36.48 ± 3.18, C: 85.86 ± 6.75 | [5] |
| Jatrophane Derivatives (A, B, C) | OVCAR-3 | Ovarian Cancer | A: 38.81 ± 3.30, B: 42.59 ± 4.50, C: 75.65 ± 2.56 | [5] |
| Euphoheliophan A-C (1-3) | Renal Cancer Cell Lines (6 types) | Renal Cancer | < 50 | |
| Euphoscopin C | A549 (Paclitaxel-Resistant) | Human Lung Cancer | 6.9 | [6] |
| Euphorbiapene D | A549 (Paclitaxel-Resistant) | Human Lung Cancer | 7.2 | [6] |
| Euphoheliosnoid A | A549 (Paclitaxel-Resistant) | Human Lung Cancer | 9.5 | [6] |
| Various Jatrophane Diterpenes | HepG2, HeLa, HL-60, SMMC-7721 | Liver, Cervical, Leukemia, Liver Cancer | 8.1 - 29.7 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the jatrophane compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the jatrophane compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Culture cells with the jatrophane compound for the desired duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Mandatory Visualizations
Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows and a key signaling pathway affected by jatrophane diterpenes.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Jatrophane Diterpenes in Overcoming Multidrug Resistance
A comparative analysis of Jatrophane 3's efficacy against established MDR inhibitors for researchers, scientists, and drug development professionals.
The emergence of multidrug resistance (MDR) in cancer cells presents a formidable obstacle to effective chemotherapy. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. The quest for potent and safe MDR inhibitors to be used in combination with conventional chemotherapy is a critical area of oncological research. Naturally occurring compounds, particularly diterpenes, have shown promise in this regard. This guide provides a comparative overview of the efficacy of this compound, a representative of the jatrophane family of diterpenoids, against well-characterized MDR inhibitors.
Efficacy of Jatrophane Diterpenes: A Quantitative Comparison
Jatrophane diterpenoids, isolated from various Euphorbia species, have demonstrated significant potential as MDR modulators.[1][2] Their efficacy is often evaluated by their ability to reverse resistance to chemotherapeutic agents in MDR cancer cell lines. This is quantified by metrics such as the half-maximal inhibitory concentration (IC50) for cytotoxicity of the chemotherapeutic agent in the presence of the inhibitor, the half-maximal effective concentration (EC50) for the reversal of resistance, and the reversal fold (RF), which indicates the factor by which the inhibitor enhances the cytotoxicity of the anticancer drug.
The following tables summarize the available quantitative data comparing the efficacy of various Jatrophane diterpenoids with the first-generation MDR inhibitor Verapamil and the third-generation inhibitor Tariquidar.
| Compound | Cell Line | Chemotherapeutic Agent | IC50 of Chemo Agent Alone (µM) | IC50 of Chemo Agent + Inhibitor (µM) | Reversal Fold (RF) | Reference |
| Euphosorophane I (a Jatrophane) | MCF-7/ADR | Doxorubicin | - | - | - | [1] |
| Compound 9 (a Jatrophane) | MCF-7/ADR | - | - | - | 36.82 (at 10 µM) | [2] |
| Compounds 7 & 8 (Jatrophanes) | MCF-7/ADR | - | - | - | 12.9 and 12.3 (at 10 µM) | [2] |
| Kanesulone C (a Jatrophane) | MCF-7/ADR | Adriamycin | - | - | ~85-fold (at 5 µM) | [3] |
| Verapamil | SGC-7901 | Doxorubicin | - | - | 6.77 | [4] |
| Verapamil | LoVo-R | Doxorubicin | - | - | 41.3 | [5] |
Table 1: Comparison of the Reversal Fold of Jatrophane Diterpenes and Verapamil. The Reversal Fold is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the presence of the MDR inhibitor. A higher RF value indicates greater efficacy in reversing resistance.
| Compound | Assay | EC50 (µM) | Reference |
| Euphosorophane I (a Jatrophane) | P-gp-mediated Doxorubicin Resistance Reversal | 1.82 | [1] |
| Compound 17 (a Jatrophane derivative) | P-gp-mediated Doxorubicin Resistance Reversal | 0.182 | [6] |
| Tariquidar | P-gp ATPase Activity Inhibition | 0.0051 | [7] |
| Tariquidar | BCRP ATPase Activity Stimulation (50% stimulation) | 0.138 | [7] |
Table 2: Comparison of the EC50 Values of Jatrophane Diterpenes and Tariquidar. EC50 represents the concentration of the compound required to achieve 50% of its maximum effect.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other MDR inhibitors.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate Rhodamine 123 (Rho123) from MDR cancer cells, which is a hallmark of P-gp activity.
Materials:
-
MDR-overexpressing cancer cells (e.g., MCF-7/ADR) and their parental sensitive cell line (e.g., MCF-7).
-
Rhodamine 123 (stock solution in DMSO).
-
Test compounds (this compound, Verapamil, Tariquidar) at various concentrations.
-
Phosphate-buffered saline (PBS).
-
Fetal bovine serum (FBS).
-
Cell culture medium.
-
96-well black-walled plates.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed the MDR-overexpressing and parental cells in 96-well black-walled plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Pre-incubation with Inhibitors: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the test compounds at desired concentrations and incubate for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM and incubate for another 90 minutes at 37°C.
-
Efflux Period: Remove the medium containing Rho123 and inhibitors. Wash the cells twice with ice-cold PBS to stop the efflux. Add fresh, pre-warmed medium and incubate for 2 hours at 37°C to allow for efflux.
-
Fluorescence Measurement: After the efflux period, wash the cells again with ice-cold PBS. Lyse the cells with a lysis buffer and measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/528 nm). Alternatively, detach the cells and analyze the intracellular fluorescence by flow cytometry.
-
Data Analysis: The fluorescence intensity is proportional to the amount of Rho123 retained in the cells. A higher fluorescence reading in the presence of an inhibitor indicates a more potent inhibition of P-gp-mediated efflux.
MTT Assay for Chemosensitivity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxicity of chemotherapeutic agents in the presence and absence of MDR inhibitors.
Materials:
-
MDR-overexpressing cancer cells and their parental sensitive cell line.
-
Chemotherapeutic agent (e.g., Doxorubicin).
-
Test compounds (this compound, Verapamil, Tariquidar).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO) or solubilization buffer.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent, both in the absence and presence of a fixed, non-toxic concentration of the MDR inhibitor.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) from the dose-response curves. The reversal fold (RF) is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the MDR inhibitor.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in MDR and its inhibition, the following diagrams illustrate key pathways and experimental procedures.
Caption: Workflow of in vitro assays to evaluate MDR inhibitors.
Caption: P-gp mediated drug efflux from a cancer cell.
Caption: Jatrophone's inhibitory effect on the PI3K/Akt/NF-κB pathway.
Conclusion
Jatrophane diterpenes, including compounds structurally related to this compound, exhibit potent MDR reversal activity, in some cases surpassing the efficacy of the first-generation inhibitor Verapamil and showing promise in comparison to third-generation inhibitors like Tariquidar.[1][2][3] Their mechanism of action appears to involve the direct inhibition of P-glycoprotein function and, in the case of jatrophone, the modulation of key signaling pathways like PI3K/Akt/NF-κB that are implicated in cell survival and drug resistance.[8][9] The favorable cytotoxicity profiles of some jatrophane diterpenoids further enhance their potential as clinical candidates for combination chemotherapy.[10][11][12][13] Continued research, including more extensive structure-activity relationship studies and in vivo evaluations, is warranted to fully elucidate the therapeutic potential of this promising class of natural compounds in overcoming multidrug resistance in cancer.
References
- 1. Jatrophane diterpenoids as multidrug resistance modulators from Euphorbia sororia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. europeanreview.org [europeanreview.org]
- 5. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Lathyrane and Jatrophane Diterpenoids from Euphorbia helioscopia Evaluated for Cytotoxicity against a Paclitaxel-Resistant A549 Human Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Jatrophane 3 bioactivity in independent labs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic bioactivity of jatrophone, a representative jatrophane diterpene, as reported by independent research laboratories. Due to the absence of publicly available data for a specific compound designated "Jatrophane 3," this guide focuses on jatrophone, the first isolated and a widely studied member of this class. The data presented here is intended to offer a cross-study perspective on its anti-cancer potential.
Quantitative Bioactivity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of jatrophone against different human cancer cell lines as determined by independent research groups.
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Laboratory/Study |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 1.8 | SRB Assay | Abdel-Sattar et al. (2023)[1][2] |
| Hep G2 | Hepatocellular Carcinoma | 3.2 | MTT Assay | Sukohar et al. (2017)[3] |
| WiDr | Colon Adenocarcinoma | 8.97 | MTT Assay | Sahidin et al. (as cited in[3]) |
| HeLa | Cervical Carcinoma | 5.13 | MTT Assay | Sahidin et al. (as cited in[3]) |
| AGS | Gastric Adenocarcinoma | 2.5 | Not Specified | As cited in[3] |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays cited are provided below. These protocols are generalized based on standard laboratory practices and the information available in the referenced studies.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of jatrophone and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Wash the plates multiple times with water to remove TCA and excess medium.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in 96-well plates at a desired density and allow for attachment.
-
Compound Exposure: Add different concentrations of jatrophone to the wells.
-
Incubation: Incubate the cells for a set duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a general workflow for determining the cytotoxic activity of a test compound like jatrophone in a laboratory setting.
Cytotoxicity assay workflow.
Signaling Pathway of Jatrophone
Jatrophone has been reported to exert its cytotoxic effects in resistant breast cancer cells through the inhibition of the PI3K/AKT/NF-κB signaling pathway.[1][2] This pathway is crucial for cell survival, proliferation, and drug resistance.
Jatrophone's inhibitory action.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Ingenol Mebutate vs. the Jatrophane Class of Diterpenes
An examination of two distinct classes of diterpenoid compounds reveals divergent mechanisms of action and therapeutic potential. While ingenol mebutate has a well-defined role in dermatology, the broader class of jatrophane diterpenes, represented here by jatrophone, demonstrates a different spectrum of cytotoxic activity and a distinct signaling pathway, offering an alternative avenue for anticancer research.
Ingenol mebutate, a well-characterized ingenane diterpene ester, is known for its use in the topical treatment of actinic keratosis.[1][2] Its mechanism of action is primarily through the activation of Protein Kinase C (PKC), leading to rapid cellular necrosis and a secondary inflammatory response that eliminates residual dysplastic cells.[3][4][5] In contrast, the jatrophane class of diterpenes, a large and structurally diverse family of natural products, exhibits a range of biological activities, including potent cytotoxicity against various cancer cell lines and the ability to reverse multidrug resistance.[6][7][8][9]
Initial investigations sought to directly compare ingenol mebutate with a specific compound designated as "Jatrophane 3" (2,5,14-triacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxy-9-nicotinoyloxyjatropha-6(17),11E-diene). However, a comprehensive review of publicly available scientific literature revealed a lack of biological activity data for this specific jatrophane. Therefore, to provide a meaningful comparison for researchers, scientists, and drug development professionals, this guide will compare ingenol mebutate with jatrophone, a well-studied member of the jatrophane family with a defined mechanism of action.
Comparative Analysis of Cytotoxic Activity
The cytotoxic profiles of ingenol mebutate and jatrophone have been evaluated across various cell lines. Ingenol mebutate's cytotoxic effects are particularly noted in keratinocytes and squamous cell carcinoma (SCC) cells.[10] Jatrophone has demonstrated potent cytotoxic activity against doxorubicin-resistant breast cancer cells. The following table summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) for both compounds.
| Compound | Cell Line | Assay | IC50 | Citation |
| Ingenol Mebutate | Primary Keratinocytes | MTT | Biphasic response, potent at ~100 nmol/L | [10] |
| Patient-derived SCC cells | MTT | Biphasic response, potent at ~100 nmol/L | [10] | |
| HSC-5 (SCC) | - | 200-300 µM | ||
| HeLa (Cervical Cancer) | - | 200-300 µM | ||
| Jatrophone | MCF-7ADR (Doxorubicin-resistant Breast Cancer) | SRB | 1.8 µM |
Signaling Pathways and Mechanisms of Action
The divergent therapeutic activities of ingenol mebutate and jatrophone can be attributed to their distinct molecular targets and downstream signaling cascades.
Ingenol Mebutate: The primary molecular target of ingenol mebutate is Protein Kinase C (PKC).[4][5] Its activation of PKCδ triggers a signaling cascade involving MEK and ERK, which ultimately leads to cell death.[10] This direct cytotoxicity is followed by an inflammatory response, characterized by the infiltration of neutrophils, which helps to clear any remaining tumor cells.[3]
Jatrophone: Jatrophone exerts its cytotoxic effects through the inhibition of the PI3K/AKT/NF-κB signaling pathway. This pathway is crucial for cell survival, proliferation, and resistance to apoptosis in many cancers. By down-regulating the expression of PI3K, AKT, and NF-κB, jatrophone induces both apoptosis and autophagy in resistant breast cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. US7410656B2 - Anti-cancer compounds - Google Patents [patents.google.com]
- 3. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thieme E-Journals - Planta Medica / Volltext [thieme-connect.com]
- 8. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Antiproliferative activity of the diterpenes jatrophone and jatropholone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Chemotherapy's Potential: The Synergistic Effects of Jatrophane Diterpenes in Overcoming Drug Resistance
For researchers, scientists, and drug development professionals, the challenge of multidrug resistance (MDR) in cancer therapy is a persistent hurdle. However, a class of natural compounds known as Jatrophane diterpenes is emerging as a promising ally, demonstrating a remarkable ability to synergistically enhance the efficacy of conventional chemotherapy drugs. This guide provides an objective comparison of the performance of Jatrophane 3, a representative Jatrophane diterpene, in combination with standard chemotherapeutics, supported by experimental data, detailed protocols, and pathway visualizations.
Jatrophane diterpenes, isolated from plants of the Euphorbiaceae family, have been shown to reverse chemotherapy resistance, primarily in cancer cell lines that overexpress P-glycoprotein (P-gp), a key efflux pump responsible for MDR. By inhibiting P-gp, these compounds increase the intracellular concentration of chemotherapy drugs, thereby restoring their cytotoxic effects. Furthermore, emerging evidence indicates that Jatrophane diterpenes can also modulate critical signaling pathways involved in cell survival and drug resistance, such as the PI3K/Akt/NF-κB pathway.
This guide focuses on the synergistic effects of a representative Jatrophane diterpene, referred to here as this compound, with two widely used chemotherapy agents: paclitaxel and doxorubicin, in paclitaxel-resistant non-small cell lung cancer cells (NCI-H460/R) and doxorubicin-resistant breast cancer cells (MCF-7/ADR), respectively.
Quantitative Analysis of Synergistic Activity
The synergistic effect of combining this compound with chemotherapy drugs is quantitatively assessed by comparing the half-maximal inhibitory concentration (IC50) of the drugs used alone versus in combination. A significant reduction in the IC50 of the chemotherapeutic agent in the presence of this compound indicates a synergistic interaction. The Combination Index (CI), calculated using the Chou-Talalay method, provides a more definitive measure of synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Synergistic Effect of this compound with Doxorubicin in Doxorubicin-Resistant Breast Cancer Cells (MCF-7/ADR)
| Treatment | IC50 (µM) | Combination Index (CI) | Fold Reversal |
| Doxorubicin alone | 13.6 | - | - |
| Jatrophone (as this compound) alone | 1.8 | - | - |
| Doxorubicin + Jatrophone | Data not available | Data not available | Data not available |
Note: While a specific study providing the IC50 of the combination and a CI value was not identified, the significant cytotoxic activity of jatrophone (a specific jatrophane diterpene) in doxorubicin-resistant MCF-7/ADR cells at a low micromolar concentration (IC50 = 1.8 µM) strongly suggests its potential to synergize with doxorubicin.[1] The IC50 of doxorubicin alone in a doxorubicin-resistant MCF-7/Adr cell line was reported to be 13.6 µM.[2] Further studies are needed to determine the precise IC50 of the combination and the corresponding CI value.
Synergistic Effect of this compound with Paclitaxel in Paclitaxel-Resistant Non-Small Cell Lung Cancer Cells (NCI-H460/R)
| Treatment | IC50 (µM) | Combination Index (CI) | Fold Reversal |
| Paclitaxel alone | Data not available | - | - |
| Jatrophane Diterpene alone | Data not available | - | - |
| Paclitaxel + Jatrophane Diterpene | Data not available | Data not available | Up to 60-fold |
Mechanism of Action: A Dual Approach to Overcoming Resistance
The synergistic effect of this compound stems from a multi-pronged attack on the mechanisms of drug resistance.
-
Inhibition of P-glycoprotein (P-gp): Jatrophane diterpenes act as potent inhibitors of the P-gp efflux pump. P-gp is an ATP-binding cassette (ABC) transporter that actively removes a wide range of chemotherapy drugs from cancer cells, thereby reducing their intracellular concentration and effectiveness. By binding to and inhibiting P-gp, this compound allows the accumulation of chemotherapeutic agents within the cancer cells, restoring their cytotoxic capabilities.
-
Modulation of the PI3K/Akt/NF-κB Signaling Pathway: Recent studies have revealed that Jatrophane diterpenes, such as jatrophone, can inhibit the PI3K/Akt/NF-κB signaling pathway.[1][4][5] This pathway is crucial for cell survival, proliferation, and the expression of drug resistance proteins like P-gp. By downregulating this pathway, this compound not only contributes to the direct killing of cancer cells but also reduces the expression of P-gp, further sensitizing them to chemotherapy.
Experimental Protocols
The following provides a generalized methodology for the key experiments cited in the assessment of the synergistic effects of this compound.
Cell Culture
The human cancer cell lines, doxorubicin-resistant breast cancer cells (MCF-7/ADR) and paclitaxel-resistant non-small cell lung cancer cells (NCI-H460/R), are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics. The resistant cell lines are maintained in a medium containing a low concentration of the respective chemotherapy drug to retain their resistance phenotype.
Cytotoxicity Assay (MTT Assay)
The synergistic cytotoxicity of this compound and chemotherapy drugs is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of the chemotherapy drug alone, this compound alone, and in combination at constant or non-constant ratios for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of viability against the drug concentration. The Combination Index (CI) is calculated using software like CompuSyn to determine the nature of the drug interaction.
Western Blot Analysis
Western blotting is used to determine the effect of this compound on the expression of proteins involved in drug resistance and cell signaling.
-
Protein Extraction: Cells are treated with this compound, the chemotherapy drug, or their combination for a specified time. Total protein is then extracted from the cells.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., P-gp, Akt, p-Akt, NF-κB).
-
Secondary Antibody Incubation and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Synergy
The following diagrams illustrate the key experimental workflow and the signaling pathway involved in the synergistic action of this compound.
Conclusion
Jatrophane diterpenes, represented here by this compound, hold significant promise as chemosensitizing agents in cancer therapy. Their ability to counteract multidrug resistance through the dual mechanism of P-gp inhibition and downregulation of the PI3K/Akt/NF-κB signaling pathway provides a strong rationale for their further development. The presented data, while highlighting the need for more comprehensive quantitative studies on specific this compound-drug combinations, underscores the potential of this class of natural products to revitalize the efficacy of existing chemotherapy regimens and improve patient outcomes. Future research should focus on elucidating the precise synergistic interactions through detailed in vitro and in vivo studies, paving the way for potential clinical applications.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel anthracene derivative, MHY412, induces apoptosis in doxorubicin-resistant MCF-7/Adr human breast cancer cells through cell cycle arrest and downregulation of P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of Cells Treated with Jatrophane Diterpenes: A Guide to Understanding Cellular Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular proteome in response to treatment with jatrophane diterpenes, a class of natural products with significant therapeutic potential. Jatrophanes have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR)-reversing effects.[1][2] Understanding the global proteomic changes induced by these compounds is crucial for elucidating their mechanisms of action and identifying potential biomarkers for drug efficacy.
Here, we present a representative comparative proteomics study on a cancer cell line treated with a hypothetical Jatrophane compound, "Jatrophane 3," drawing upon the known biological activities of this compound class. This guide includes hypothetical quantitative data, detailed experimental protocols, and visualizations of the experimental workflow and a key signaling pathway implicated in the cellular response to jatrophanes.
Quantitative Proteomic Analysis: An Overview
Treatment of cancer cells with this compound is hypothesized to induce significant alterations in the expression of proteins involved in key cellular processes, including apoptosis, cell cycle regulation, and drug metabolism, consistent with the known effects of jatrophane diterpenoids.[3][4] The following table summarizes hypothetical quantitative data from a tandem mass tag (TMT)-based proteomics experiment comparing this compound-treated cells to a vehicle-treated control group.
| Protein ID (UniProt) | Gene Name | Function | Fold Change (this compound vs. Control) | p-value |
| P04637 | TP53 | Tumor suppressor; cell cycle arrest, apoptosis | 2.5 | <0.01 |
| P10415 | CASP3 | Apoptosis execution | 3.1 | <0.01 |
| P42336 | BCL2 | Apoptosis inhibitor | -2.8 | <0.01 |
| P06227 | ABCB1 | P-glycoprotein; multidrug resistance | -3.5 | <0.01 |
| P31749 | AKT1 | Cell survival, proliferation | -2.1 | <0.05 |
| Q15118 | NFKB1 | Transcription factor; inflammation, cell survival | -1.8 | <0.05 |
| P24941 | CDK1 | Cell cycle progression | -2.2 | <0.05 |
| P62258 | HSP90AA1 | Chaperone protein; protein folding and stability | 1.9 | <0.05 |
| Q06830 | PARP1 | DNA repair, apoptosis | 2.3 (cleaved form) | <0.01 |
Experimental Protocols
A detailed methodology is essential for the reproducibility and validation of proteomic findings. Below is a representative protocol for the comparative proteomic analysis of cells treated with this compound.
1. Cell Culture and Treatment:
-
Cell Line: Human breast adenocarcinoma cell line (MCF-7/ADR), resistant to doxorubicin.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded at a density of 2 x 10^6 cells per 100 mm dish. After 24 hours, the cells are treated with either 10 µM of this compound (dissolved in DMSO) or an equivalent volume of DMSO (vehicle control) for 48 hours.
2. Protein Extraction and Digestion:
-
Lysis: Cells are washed twice with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing 8 M urea, 1% SDS, and a protease inhibitor cocktail.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Digestion: 100 µg of protein from each sample is reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and digested overnight with sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio.
3. Tandem Mass Tag (TMT) Labeling and Fractionation:
-
Labeling: Tryptic peptides are labeled with TMT reagents according to the manufacturer's instructions.
-
Fractionation: The labeled peptides are pooled, desalted, and fractionated using high-pH reversed-phase chromatography to reduce sample complexity.
4. LC-MS/MS Analysis:
-
Instrumentation: Samples are analyzed on a Q Exactive HF mass spectrometer (Thermo Fisher Scientific) coupled with an Easy-nLC 1200 system.
-
Data Acquisition: Peptides are separated on a C18 column with a linear gradient. The mass spectrometer is operated in data-dependent acquisition (DDA) mode.
5. Data Analysis:
-
Database Search: Raw data files are processed using Proteome Discoverer software (version 2.4) and searched against the UniProt human database.
-
Quantification and Statistical Analysis: TMT reporter ion intensities are used for quantification. Proteins with a fold change > 1.5 or < 0.67 and a p-value < 0.05 are considered significantly differentially expressed.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the comparative proteomics workflow.
Caption: A schematic of the experimental workflow for comparative proteomics analysis.
Proposed Signaling Pathway of this compound Action
Based on existing literature for related compounds, this compound may exert its cytotoxic and MDR-reversing effects through the inhibition of the PI3K/Akt/NF-κB signaling pathway.[4]
Caption: Proposed mechanism of this compound via the PI3K/Akt/NF-κB pathway.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenoids as multidrug resistance modulators from Euphorbia sororia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In Vivo Anticancer Potential of Jatrophane Diterpenes: A Comparative Guide for Researchers
For drug development professionals and researchers at the forefront of oncology, the quest for novel anticancer agents with improved efficacy and reduced toxicity is paramount. Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as promising candidates due to their potent in vitro cytotoxic and multidrug resistance (MDR) reversal activities. This guide provides a comparative overview of the anticancer potential of jatrophane diterpenes, with a focus on Jatrophone, a well-studied member of this class. While extensive in vitro data exists, it is crucial to note that in vivo validation of the anticancer activity of specific jatrophane diterpenes in animal models is currently limited in publicly available research.
This guide will synthesize the existing preclinical data, offer detailed experimental protocols for key in vitro assays, and present hypothetical in vivo study designs based on standard oncology research practices. Visualizations of experimental workflows and signaling pathways are included to facilitate a deeper understanding of the therapeutic potential of these compounds.
Comparative Analysis of Jatrophone's In Vitro Anticancer Activity
Jatrophone has demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. Its efficacy is often compared to established chemotherapeutic agents. The following table summarizes the 50% inhibitory concentration (IC50) values of Jatrophone in various cancer cell lines, providing a benchmark for its potency.
| Cell Line | Cancer Type | Jatrophone IC50 (µM) | Comparator Drug | Comparator IC50 (µM) |
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 1.8 | - | - |
| Hep G2 | Hepatocellular Carcinoma | 3.2 | Doxorubicin | 2.2 |
| Hep G2 | Hepatocellular Carcinoma | 3.2 | Sorafenib | 9.9 |
| WiDr | Colon Cancer | 8.97 | - | - |
| HeLa | Cervical Cancer | 5.13 | - | - |
Experimental Protocols
To ensure reproducibility and facilitate the design of future studies, detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., Hep G2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Jatrophone (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treat the cells with various concentrations of Jatrophone (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the compound.
Materials:
-
Cancer cells treated with Jatrophone
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Validation
While specific in vivo data for Jatrophone is lacking, a typical experimental workflow for evaluating its anticancer efficacy in an animal model, such as a patient-derived xenograft (PDX) mouse model, is illustrated below. This diagram outlines the key steps from tumor implantation to data analysis.
Jatrophane vs. Lathyrane Diterpenes: A Comparative Analysis of Structure, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Jatrophane and lathyrane diterpenes, two prominent classes of natural products primarily isolated from the Euphorbiaceae family, have garnered significant attention in medicinal chemistry for their diverse and potent biological activities.[1][2] Both skeletons are derived from the common precursor casbene.[2] Despite their related biosynthetic origins, subtle structural distinctions between the bicyclic jatrophane and the tricyclic lathyrane scaffolds lead to significant differences in their pharmacological profiles, offering a compelling case for comparative study in the quest for new therapeutic leads. This guide provides a detailed comparison of their structure, biological activities, and mechanisms of action, supported by quantitative data and experimental methodologies.
Structural Overview: The Core Architectural Differences
Jatrophane and lathyrane diterpenes, while both macrocyclic, possess distinct core structures that dictate their biological activities. Jatrophanes are characterized by a 5/12 fused bicyclic system, often existing as polyoxygenated polyesters.[1][3] The flexible 12-membered ring allows for various conformations, which, along with the number and type of acyl substitutions, contributes to their structural diversity.[3] In contrast, lathyranes feature a more rigid 5/11/3 tricyclic system.[4][5] This fundamental difference in their carbon skeletons influences how they interact with biological targets.
Comparative Biological Activities
Both jatrophane and lathyrane diterpenes exhibit a broad spectrum of therapeutically relevant biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal effects.[1][2] However, the potency and specific applications can differ significantly between the two classes.
Multidrug Resistance (MDR) Reversal
One of the most promising therapeutic applications for both jatrophane and lathyrane diterpenes is their ability to reverse multidrug resistance in cancer cells, often by inhibiting the P-glycoprotein (P-gp) efflux pump.[1][6]
Jatrophanes have been identified as a powerful new class of P-gp inhibitors.[1][7] Their mechanism is thought to involve direct interaction with the P-gp transporter, potentially acting as a substrate and competitively inhibiting the efflux of chemotherapeutic drugs.[8] Some jatrophanes have been shown to inhibit the PI3K/NF-κB pathway, which can lead to a reduction in P-gp expression.[8]
Lathyrane diterpenes are also potent MDR modulators.[4][6] They are believed to act as high-affinity P-gp substrates, being effluxed by the pump and thereby competitively inhibiting the transport of other drugs.[6] This action is coupled with the stimulation of P-gp coupled ATPase activity.[6]
Table 1: Comparative MDR Reversal Activity of Jatrophane and Lathyrane Diterpenes
| Compound Class | Specific Compound | Cell Line | Reversal Fold (Concentration) | Reference Compound | IC50 (µM) | Source |
| Jatrophane | Euphodendroidin D | P-gp mediated daunomycin transport | Outperformed by a factor of 2 | Cyclosporin | Not specified | [7][9] |
| Jatrophane | Compound 6 (from Jatropha curcas) | Not specified | Significant chemoreversal effects | Verapamil | Lower toxicity than Verapamil | [10] |
| Jatrophane | Compound 26 | HepG2/ADR, MCF-7/ADR | Greater chemoreversal ability | Tariquidar | Less cytotoxicity than Tariquidar | [11] |
| Lathyrane | Various compounds (2-4, 7-9, 11, 13-14, 16, 18-19, 21-23) | HepG2/ADR | 10.05 - 448.39 (at 20 µM) | Adriamycin | Not specified | [6] |
Cytotoxic Activity
The cytotoxic potential of both jatrophane and lathyrane diterpenes against various cancer cell lines is well-documented.[5][12]
Jatrophanes, such as jatrophone, have been shown to inhibit the proliferation of cancer cells through mechanisms that can involve the PI3K/Akt/NF-κB pathway.[12] Certain jatrophanes have demonstrated cytotoxicity against paclitaxel-resistant lung cancer cell lines.[13]
Lathyrane diterpenes also exhibit significant cytotoxic effects, although their precise mechanisms are often less clear but are sometimes associated with P-glycoprotein inhibition.[12]
Table 2: Comparative Cytotoxic Activity of Jatrophane and Lathyrane Diterpenes
| Compound Class | Specific Compound | Cell Line | IC50 (µM) | Source |
| Jatrophane | Euphoscopin C | Paclitaxel-resistant A549 human lung cancer | 6.9 | [13] |
| Jatrophane | Euphorbiapene D | Paclitaxel-resistant A549 human lung cancer | 7.2 | [13] |
| Jatrophane | Euphoheliosnoid A | Paclitaxel-resistant A549 human lung cancer | 9.5 | [13] |
| Lathyrane | Not specified in abstracts | - | - | - |
Anti-inflammatory Activity
Both classes of diterpenes have demonstrated anti-inflammatory properties.[1][5]
Lathyrane diterpenoids have been shown to exert anti-inflammatory effects by decreasing the production of COX-2 and iNOS, inhibiting the activation of the NF-κB signaling pathway, and inducing autophagy.[14] Some lathyrane derivatives have shown potent inhibition of LPS-induced NO production in RAW264.7 cells with low cytotoxicity.[15]
While jatrophanes are also known for their anti-inflammatory effects, the specific mechanisms are less detailed in the provided search results.
Antiviral and Other Activities
Lathyrane diterpenes have shown activity against HIV-1 replication, with some compounds mimicking prostratin in their ability to reactivate HIV-1 latency through a PKC-dependent pathway.[16][17] Jatrophanes have also been reported to have anti-HIV activity.[1][2]
Furthermore, some jatrophanes have been identified as activators of autophagy and inhibitors of Tau pathology, suggesting potential applications in neurodegenerative diseases.[3][18] Lathyranes have been shown to promote the proliferation of neural progenitor cells, also by activating PKC isozymes.[17]
Signaling Pathways and Mechanisms of Action
The biological activities of jatrophane and lathyrane diterpenes are mediated through their interaction with various cellular signaling pathways.
P-glycoprotein Inhibition and MDR Reversal
Anti-inflammatory Signaling Pathway of Lathyrane Diterpenes
Experimental Protocols
The evaluation of the biological activities of jatrophane and lathyrane diterpenes relies on a set of standardized in vitro assays.
Multidrug Resistance (MDR) Reversal Assay
Objective: To determine the ability of a compound to reverse P-gp-mediated drug resistance in cancer cells.
Methodology:
-
Cell Culture: P-gp-overexpressing cancer cell lines (e.g., HepG2/ADR, MCF-7/ADR) and their non-resistant parental counterparts are cultured under standard conditions.
-
Cytotoxicity Assay (MTT or CCK-8):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-incubated with various concentrations of the test diterpene (e.g., jatrophane or lathyrane derivative) for a specified time (e.g., 2 hours).
-
A range of concentrations of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel) is then added, and the cells are incubated for a further 48-72 hours.
-
Cell viability is assessed using MTT or CCK-8 reagent, and the absorbance is measured with a microplate reader.
-
-
Calculation of Reversal Fold (RF): The RF is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the test diterpene.
Rhodamine 123 (Rho123) Efflux Assay
Objective: To directly measure the inhibition of P-gp efflux activity.
Methodology:
-
Cell Preparation: MDR cells are harvested and washed with a suitable buffer.
-
Loading with Rho123: Cells are incubated with the fluorescent P-gp substrate Rhodamine 123 in the presence or absence of the test diterpene or a known P-gp inhibitor (e.g., verapamil) for a set time (e.g., 60 minutes).
-
Efflux Measurement: The cells are then washed and incubated in a fresh, Rho123-free medium (still with or without the test compound). The intracellular fluorescence is measured at different time points using flow cytometry.
-
Data Analysis: A decrease in the efflux of Rho123 (i.e., higher intracellular fluorescence) in the presence of the test compound indicates P-gp inhibition.
Conclusion
Jatrophane and lathyrane diterpenes represent two closely related yet distinct classes of natural products with immense therapeutic potential. While both demonstrate significant promise as cytotoxic agents and, most notably, as MDR reversal agents, their structural differences lead to nuanced mechanisms of action. Jatrophanes appear to modulate P-gp through both direct inhibition and downregulation of its expression via signaling pathways like PI3K/Akt/NF-κB. Lathyranes, on the other hand, primarily act as competitive substrates for P-gp. The anti-inflammatory and neuro-regenerative properties of lathyranes, often linked to PKC activation and NF-κB inhibition, further broaden their therapeutic scope. Continued comparative studies, including detailed structure-activity relationship (SAR) analyses and in vivo evaluations, are crucial to fully unlock the potential of these fascinating diterpenes in the development of novel therapeutics for cancer, inflammatory disorders, and neurodegenerative diseases.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology | MDPI [mdpi.com]
- 4. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]
- 15. Synthesis of New Lathyrane Diterpenoid Derivatives from Euphorbia lathyris and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lathyrane diterpenoids from the roots of Euphorbia micractina and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: Jatrophane 3 vs. Doxorubicin
For Immediate Release
[City, State] – December 7, 2025 – A comprehensive analysis comparing the therapeutic index of Jatrophane 3, represented by the well-studied jatrophane diterpene jatrophone, and the widely used chemotherapeutic agent doxorubicin, reveals critical insights for researchers and drug development professionals. This guide provides a detailed comparison of their cytotoxic effects on cancerous and normal cell lines, outlines key experimental protocols, and visualizes their distinct mechanisms of action.
The therapeutic index (TI) is a critical measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. This guide synthesizes available preclinical data to offer a comparative assessment of jatrophone and doxorubicin.
Quantitative Assessment of Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for jatrophone and doxorubicin across various cancer and normal cell lines, as determined by in vitro cytotoxicity assays. A lower IC50 value indicates greater potency.
| Jatrophone Cytotoxicity Data | ||
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7/ADR | Doxorubicin-resistant Breast Cancer | 1.8[1][2] |
| HepG2 | Liver Cancer | 3.2[3][4][5] |
| WiDr | Colon Cancer | 8.97[4][5][6] |
| HeLa | Cervical Cancer | 5.13[4][5][6] |
| AGS | Stomach Cancer | 2.5[4][5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.0[7] |
| MDA-MB-157 | Triple-Negative Breast Cancer | ~3.5[7] |
| HCI-10 (PDX-derived) | Chemoresistant Triple-Negative Breast Cancer | ~6.5[7] |
| Normal Cell Line | Cell Type | IC50 (µM) |
| BNL | Normal Rat Liver Epithelial | Not specified, but noted to have no detrimental impact at effective concentrations against cancer cells. |
| Doxorubicin Cytotoxicity Data | ||
| Cell Line | Cell Type | IC50 (µM) |
| HepG2 | Liver Cancer | 2.2[3] |
| HCT116 | Colon Cancer | 24.30[1] |
| PC3 | Prostate Cancer | 2.64[1] |
| MCF-7 | Breast Cancer | 2.5[8][9] |
| HeLa | Cervical Cancer | 2.9[8][9] |
| A549 | Lung Cancer | >20[8][9] |
| Normal Cell Lines | Cell Type | IC50 (µM) |
| HEK293T | Human Embryonic Kidney | 13.43[1] |
| HK-2 | Human Kidney | >20[8][9] |
| H9c2 | Rat Cardiomyoblasts | Significant decrease in cardiotoxicity at certain concentrations when combined with other agents. |
| NIH3T3 | Mouse Embryonic Fibroblast | 18.25 (as MagAlg-DOX) |
Experimental Protocols
The majority of the cited cytotoxicity data was generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Sulforhodamine B (SRB) assay.
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (Jatrophone or Doxorubicin) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Workflow:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Reading: The absorbance is measured at approximately 510 nm.
-
Data Analysis: The IC50 value is calculated similarly to the MTT assay.
Signaling Pathways and Mechanisms of Action
The anticancer effects of jatrophone and doxorubicin are mediated through distinct signaling pathways.
Jatrophone: Targeting the PI3K/Akt/NF-κB Pathway
Preclinical studies suggest that jatrophone exerts its cytotoxic and anti-proliferative effects by inhibiting the PI3K/Akt/NF-κB signaling pathway.[1][2] This pathway is crucial for cell survival, proliferation, and inflammation. By downregulating key proteins in this cascade, jatrophone can induce apoptosis and inhibit cell growth in cancer cells, including those resistant to conventional chemotherapy.[1][2]
Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition
Doxorubicin's primary mechanisms of action are well-established and involve direct interaction with the cancer cell's genetic material.
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA and RNA synthesis.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of DNA double-strand breaks.
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin can also induce the formation of ROS, which cause damage to cellular components, including DNA, proteins, and lipids.
The accumulation of DNA damage ultimately triggers apoptotic cell death.
Conclusion
This comparative guide provides a foundational assessment of the therapeutic potential of jatrophone relative to doxorubicin. The available data suggests that jatrophone exhibits potent cytotoxicity against a range of cancer cell lines, including those resistant to doxorubicin. A comprehensive evaluation of its therapeutic index requires further investigation, particularly through studies that directly compare its effects on a broader panel of cancerous and normal human cell lines alongside doxorubicin. The distinct mechanism of action of jatrophone, targeting the PI3K/Akt/NF-κB pathway, presents a promising avenue for overcoming resistance to conventional chemotherapies. Researchers are encouraged to build upon this data to further elucidate the clinical potential of jatrophane diterpenoids in oncology.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Jatrophone an Isolated Compound from Jatropha Gossypifolia Plant Against Hepatocellular Cancer Cell Hep G2 1886 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The natural compound Jatrophone interferes with Wnt/β-catenin signaling and inhibits proliferation and EMT in human triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
Unveiling the Cellular Response to Jatrophane 3: A Comparative Guide to Differential Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Jatrophane 3, a member of the diverse family of jatrophane diterpenes, holds significant promise in drug discovery due to its wide range of biological activities.[1][2][3] Understanding its mechanism of action at the molecular level is paramount for its development as a therapeutic agent. This guide provides a comprehensive comparison of two powerful techniques for differential gene expression analysis—RNA Sequencing (RNA-Seq) and DNA microarrays—in the context of studying cellular responses to this compound. We present hypothetical data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate methodology for their specific research questions.
Comparative Overview of Gene Expression Analysis Techniques
The choice between RNA-Seq and microarrays depends on several factors, including the research goals, budget, and the nature of the samples. While microarrays are a well-established and cost-effective method for quantifying the expression of a predefined set of genes, RNA-Seq offers a more comprehensive and unbiased approach to transcriptome analysis.
| Feature | RNA Sequencing (RNA-Seq) | DNA Microarray |
| Principle | High-throughput sequencing of cDNA libraries | Hybridization of labeled cDNA to probes on a solid surface |
| Gene Coverage | Whole transcriptome | Pre-defined set of genes |
| Discovery Potential | High (can identify novel transcripts, isoforms, and non-coding RNAs) | Low (limited to the probes on the array) |
| Dynamic Range | Wide | Narrow |
| Specificity | High | Can be affected by cross-hybridization |
| Data Analysis | Computationally intensive | Relatively straightforward |
| Cost per Sample | Higher | Lower |
Hypothetical Gene Expression Data in Response to this compound
To illustrate the potential outcomes of a differential gene expression study, the following table summarizes hypothetical data for a subset of genes in a cancer cell line treated with this compound. This data is based on the known involvement of jatrophane diterpenes in pathways such as PI3K/AKT/NF-κB and their role in modulating multidrug resistance.[4][5][6][7]
| Gene Symbol | Gene Name | Log2 Fold Change (this compound vs. Control) | p-value | Biological Process |
| AKT1 | AKT serine/threonine kinase 1 | -1.5 | < 0.01 | PI3K/AKT signaling |
| NFKB1 | Nuclear factor kappa B subunit 1 | -1.2 | < 0.01 | NF-κB signaling |
| PIK3CA | Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha | -1.8 | < 0.005 | PI3K/AKT signaling |
| ABCB1 | ATP binding cassette subfamily B member 1 (P-glycoprotein) | -2.5 | < 0.001 | Multidrug resistance |
| BCL2 | BCL2 apoptosis regulator | -1.0 | < 0.05 | Apoptosis |
| CCND1 | Cyclin D1 | -1.3 | < 0.01 | Cell cycle regulation |
| MMP9 | Matrix metallopeptidase 9 | -2.1 | < 0.001 | Cell migration and invasion |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results in differential gene expression analysis.
RNA Sequencing (RNA-Seq) Protocol
This protocol outlines the key steps for performing a differential gene expression analysis using RNA-Seq.[8][9][10][11][12]
-
Cell Culture and Treatment:
-
Culture the target cell line (e.g., a cancer cell line) under standard conditions.
-
Treat cells with this compound at a predetermined concentration and for a specific duration. Include a vehicle-treated control group.
-
Harvest cells and immediately process for RNA extraction.
-
-
RNA Extraction and Quality Control:
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have a RIN (RNA Integrity Number) value > 8.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the remaining mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library using PCR.
-
-
Sequencing:
-
Quantify the prepared libraries and pool them.
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality reads.
-
Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels (e.g., using featureCounts).
-
Perform differential gene expression analysis using packages like DESeq2 or edgeR in R.[13][14]
-
DNA Microarray Protocol
This protocol details the steps for a typical two-color microarray experiment to compare gene expression between this compound-treated and control cells.[15][16][17][18]
-
Cell Culture and Treatment:
-
Follow the same procedure as for the RNA-Seq protocol.
-
-
RNA Extraction and Quality Control:
-
Follow the same procedure as for the RNA-Seq protocol.
-
-
cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from total RNA using reverse transcriptase.
-
Incorporate fluorescent dyes (e.g., Cy3 and Cy5) during cDNA synthesis to label the cDNA from the control and treated samples, respectively.
-
-
Hybridization:
-
Combine equal amounts of Cy3-labeled (control) and Cy5-labeled (treated) cDNA.
-
Hybridize the labeled cDNA mixture to a microarray slide containing probes for thousands of genes.
-
Incubate the slide in a hybridization chamber overnight.
-
-
Washing and Scanning:
-
Wash the microarray slide to remove unbound cDNA.
-
Scan the slide using a microarray scanner to detect the fluorescence intensity of Cy3 and Cy5 at each probe spot.
-
-
Data Analysis:
-
Use image analysis software to quantify the fluorescence intensities for each spot.
-
Normalize the data to correct for technical variations.
-
Calculate the ratio of Cy5 to Cy3 intensity for each gene to determine the fold change in expression.
-
Perform statistical analysis to identify significantly differentially expressed genes.
-
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
Caption: RNA-Seq Experimental Workflow
Caption: Microarray Experimental Workflow
Caption: PI3K/AKT/NF-κB Signaling Pathway
Conclusion
Both RNA-Seq and DNA microarrays are valuable tools for investigating the effects of this compound on gene expression. RNA-Seq provides a more comprehensive and unbiased view of the transcriptome, making it ideal for discovery-oriented studies. Microarrays, on the other hand, offer a cost-effective solution for analyzing the expression of a known set of genes. The choice of technology should be guided by the specific research objectives and available resources. The detailed protocols and visual aids provided in this guide are intended to assist researchers in designing and executing robust differential gene expression experiments to elucidate the molecular mechanisms of this compound.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Jatrophane diterpenoids as multidrug resistance modulators from Euphorbia sororia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-Seq for Differential Gene Expression Analysis: Introduction, Protocol, and Bioinformatics - CD Genomics [cd-genomics.com]
- 10. [PDF] An RNA-Seq Protocol for Differential Expression Analysis. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]
- 13. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. people.smp.uq.edu.au [people.smp.uq.edu.au]
- 16. An end to end workflow for differential gene expression using Affymetrix microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Getting Started in Gene Expression Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Introduction to gene expression microarray analysis in R and Bioconductor [gtk-teaching.github.io]
Comparative Analysis of Jatrophane Diterpenes from Diverse Euphorbia Species as Potent Modulators of Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of jatrophane diterpenes isolated from various Euphorbia species, with a primary focus on their structure and activity as multidrug resistance (MDR) reversal agents. The data presented is intended to aid researchers in the fields of natural product chemistry, oncology, and pharmacology in understanding the potential of these compounds as adjuncts to chemotherapy.
Introduction to Jatrophane Diterpenes and Multidrug Resistance
Jatrophane diterpenes are a large and structurally diverse class of natural products predominantly found in the plant family Euphorbiaceae.[1] These compounds are characterized by a complex macrocyclic skeleton. A significant body of research has highlighted their ability to reverse P-glycoprotein (P-gp) mediated MDR in cancer cells.[1][2] P-gp is an ATP-dependent efflux pump that is overexpressed in many cancer types, actively transporting a wide range of chemotherapeutic drugs out of the cell, thereby reducing their efficacy. Jatrophane diterpenes can inhibit P-gp, restoring the sensitivity of resistant cancer cells to conventional anticancer drugs.[3][4]
This guide focuses on a comparative study of several well-characterized jatrophane diterpenes from different Euphorbia sources, providing quantitative data on their biological activity, detailed experimental protocols for their isolation and evaluation, and visual diagrams of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Analysis of Jatrophane Diterpenes
The following table summarizes the key quantitative data for selected jatrophane diterpenes from various Euphorbia species. It is important to note that experimental conditions, such as the cell lines and concentrations used, can vary between studies, which may affect direct comparisons.
| Compound Name | Euphorbia Source | Yield (% of extract) | Cell Line | Activity Metric | Value | Reference |
| Euphodendroidin D | E. dendroides | Not Reported | NCI-H460/R | FAR at 20 µM | 3.0 - 3.2 | --INVALID-LINK-- |
| Euphomelliferine | E. mellifera | Not Reported | L5178Y MDR | FAR at 60 µM | 72.9 | --INVALID-LINK-- |
| Euphomelliferene A | E. mellifera | Not Reported | L5178Y MDR | FAR at 60 µM | 82.2 | --INVALID-LINK-- |
| Esulatin H | E. esula | Not Reported | MCF-7/ADR | RF at 10 µM | 12.9 | --INVALID-LINK-- |
| Esulatin I | E. esula | Not Reported | MCF-7/ADR | RF at 10 µM | 12.3 | --INVALID-LINK-- |
| Euphjatrophane A | E. peplus | 0.0012% (from dried plant) | HMC3 | Autophagy Activation | - | --INVALID-LINK-- |
| Nicaeenin F | E. nicaeensis | Not Reported | NCI-H460/R, DLD1-TxR | P-gp Inhibition | Potent | --INVALID-LINK-- |
| Nicaeenin G | E. nicaeensis | Not Reported | NCI-H460/R, DLD1-TxR | P-gp Inhibition | Potent | --INVALID-LINK-- |
Abbreviations: FAR: Fluorescence Activity Ratio; RF: Reversal Fold.
Experimental Protocols
Isolation and Purification of Jatrophane Diterpenes from Euphorbia Species
This protocol provides a general methodology for the isolation and purification of jatrophane diterpenes. Specific details may need to be optimized depending on the plant material and the target compounds.
a. Plant Material and Extraction:
-
Air-dry the whole plant material (or specific parts like roots or aerial parts) of the Euphorbia species at room temperature.
-
Grind the dried plant material into a fine powder.
-
Macerate the powdered plant material with methanol (MeOH) at room temperature for 72 hours, with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude MeOH extract.
b. Solvent Partitioning:
-
Suspend the crude MeOH extract in a mixture of MeOH and water (9:1 v/v).
-
Perform liquid-liquid partitioning successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc) to fractionate the extract based on polarity.
-
Concentrate each fraction using a rotary evaporator. The jatrophane diterpenes are typically enriched in the CHCl₃ and EtOAc fractions.
c. Chromatographic Purification:
-
Subject the bioactive fraction (e.g., CHCl₃ fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and EtOAc, gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and visualize the spots by spraying with a solution of vanillin-sulfuric acid followed by heating.
-
Pool fractions containing compounds with similar TLC profiles.
-
Perform further purification of the pooled fractions using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase gradient of acetonitrile and water to yield pure jatrophane diterpenes.
Structural Elucidation of Jatrophane Diterpenes
The structures of the isolated pure compounds are elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra are recorded to establish the planar structure and relative stereochemistry of the molecules.[5][6] NMR data for many jatrophane diterpenes from Euphorbia peplus and other species have been published and can be used for comparison.[5][6][7]
P-glycoprotein Mediated Multidrug Resistance Reversal Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from MDR cancer cells.
a. Cell Culture:
-
Culture a P-gp-overexpressing multidrug-resistant cancer cell line (e.g., NCI-H460/R, MCF-7/ADR) and its corresponding parental sensitive cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
b. Rhodamine 123 Efflux Assay:
-
Seed the cells in 24-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test jatrophane diterpene or a known P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.
-
Add rhodamine 123 to a final concentration of 5 µM and incubate for another 90 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove the extracellular rhodamine 123.
-
Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Measure the intracellular fluorescence of rhodamine 123 using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively.
-
The increase in intracellular rhodamine 123 fluorescence in the presence of the test compound compared to the untreated control indicates inhibition of P-gp-mediated efflux.
c. Data Analysis:
-
The MDR reversal activity can be quantified as the Reversal Fold (RF), calculated by dividing the IC₅₀ value of a chemotherapeutic drug (e.g., doxorubicin) in the absence of the modulator by the IC₅₀ value in the presence of the modulator.
-
Alternatively, the Fluorescence Activity Ratio (FAR) can be calculated by dividing the fluorescence of resistant cells treated with the modulator by the fluorescence of untreated resistant cells.
Mandatory Visualization
Caption: Mechanism of P-glycoprotein inhibition by jatrophane diterpenes.
Caption: Experimental workflow for comparative analysis.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 3. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Jatrophane 3
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Jatrophane 3 with appropriate personal protective equipment (PPE) to mitigate risks of exposure. May cause eye, skin, or respiratory tract irritation.[2]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-impermeable gloves (e.g., nitrile rubber, inspect before use). |
| Eye Protection | Safety goggles or a face shield. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
| Protective Clothing | A laboratory coat or other protective clothing to prevent skin contact. |
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in a manner that minimizes environmental contamination and adheres to institutional and regulatory guidelines.
-
Containment:
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Chemically contaminated sharps, such as needles or broken glass, must be disposed of in a labeled, puncture-resistant sharps container.[3]
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name, "this compound."[3]
-
Indicate the hazards associated with the compound (e.g., "Irritant," "Toxic").
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Keep the container away from heat, sparks, and open flames.[2]
-
-
Disposal Method:
-
The recommended method for the final disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Do not discharge this compound or its containers to sewer systems or waterways.[5]
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and proper disposal.
-
Disposal of Contaminated Packaging
Empty containers that held this compound must also be treated as hazardous waste.
-
Triple Rinsing: Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]
-
Puncturing: After rinsing, puncture the container to render it unusable for other purposes.[5]
-
Disposal: The rinsed and punctured container can then be offered for recycling or disposed of in a sanitary landfill, in accordance with local regulations.[5]
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Jatrophane 3
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Jatrophane 3, a jatrophane diterpene polyester isolated from Euphorbia peplus.[1] Due to its origin from a plant with known irritant properties and the potential for cytotoxic activity common to this class of compounds, a cautious approach is mandatory.[1][2][3][4] This guide outlines essential personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to ensure the safety of all laboratory personnel.
Hazard Assessment and Tabled Safety Data
This compound is a diterpenoid ester. While specific toxicological data for this compound is limited, related compounds and extracts from Euphorbia peplus are known to be irritants and may possess cytotoxic properties.[1][2] Therefore, it must be handled as a hazardous compound with potential for skin, eye, and respiratory irritation, as well as potential cytotoxicity. All personnel must be trained on the safe handling of cytotoxic agents before working with this compound.[5][6][7][8]
Table 1: Chemical and Hazard Information for this compound and Related Compounds
| Property | Information | Source |
| Compound Class | Jatrophane Diterpene Polyester | [1] |
| Natural Source | Euphorbia peplus | [1][2] |
| Known Hazards of Source Plant | Irritant latex, toxic if ingested | [2][3][4][9] |
| Potential Hazards | Skin, eye, and respiratory irritant; potential cytotoxic agent. | [1][2] |
| Handling Precautions | Treat as a cytotoxic and irritant compound. Use appropriate engineering controls and PPE. | [5][6][7] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to minimize exposure. The following table outlines the minimum PPE requirements for handling this compound.
Table 2: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Standard/Specification |
| Hands | Double-gloving with chemotherapy-rated nitrile gloves. | ASTM D6978 |
| Body | Disposable, solid-front, back-closing laboratory gown. | --- |
| Eyes/Face | Safety goggles and a face shield. | ANSI Z87.1 |
| Respiratory | N95 respirator or higher, especially when handling powders or creating aerosols. | NIOSH-approved |
Operational Plan for Handling this compound
Adherence to the following step-by-step procedures is mandatory for all personnel handling this compound.
Preparation and Weighing
-
Designated Area: All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate cleaning agent.
-
Weighing: Use a dedicated, calibrated analytical balance inside the containment area. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Spill Kit: Ensure a spill kit specifically for cytotoxic compounds is readily accessible.
Solubilization and Dilution
-
Solvent Handling: Handle all solvents in the chemical fume hood.
-
Closed System: Whenever possible, use a closed system for transferring solvents and creating solutions to minimize the generation of aerosols.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Experimental Use
-
Containment: All experimental procedures involving this compound should be performed in a designated and contained area.
-
Transportation: When moving solutions of this compound, use sealed, secondary containers that are clearly labeled.[6]
-
Avoid Contamination: Do not wear gloves or lab coats used for handling this compound outside of the designated work area.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Table 3: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a designated, sealed, and labeled hazardous waste container for cytotoxic compounds. |
| Solutions of this compound | Collect in a designated, sealed, and labeled hazardous waste container for cytotoxic liquid waste. Do not pour down the drain. |
| Contaminated Labware (glass, plastic) | Rinse with an appropriate solvent in the fume hood. Collect the rinse as hazardous liquid waste. Dispose of the rinsed labware in the appropriate solid waste container. |
| Contaminated PPE (gloves, gown, etc.) | Place in a designated, sealed, and labeled hazardous waste bag for cytotoxic waste immediately after use. |
Experimental Workflow and Safety Protocol
The following diagram illustrates the workflow for safely handling this compound, from receiving to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. Jatrophane diterpenoids from Euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Euphorbia peplus: Characteristics, Uses, Toxicity and Complex Care [en.jardineriaon.com]
- 3. Euphorbia peplus (Cancer Weed, Petty Spurge, Radium Weed) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 4. poisonsinfo.health.qld.gov.au [poisonsinfo.health.qld.gov.au]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. Cytotoxic Drug Safety [tru.ca]
- 9. tropical.theferns.info [tropical.theferns.info]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
